4-Pyridinecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUWFUQJCDRPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061237 | |
| Record name | Pyridin-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.56 [mmHg] | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
872-85-5 | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridin-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PYRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577557492 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Pyridinecarboxaldehyde chemical properties and structure
An In-depth Technical Guide to 4-Pyridinecarboxaldehyde: Chemical Properties and Structure
Overview
This compound, also known as isonicotinaldehyde or 4-formylpyridine, is a versatile heteroaromatic aldehyde that serves as a critical synthetic intermediate in numerous fields of research and industry.[1] With the chemical formula C6H5NO, its structure is characterized by a pyridine ring substituted at the 4-position with an aldehyde functional group.[2] This combination of an electron-deficient aromatic ring and a highly reactive aldehyde group makes it a privileged scaffold for constructing complex molecular architectures.[1]
Typically appearing as a pale yellow or light brown liquid, it is a key building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[3][4] In medicinal chemistry, its derivatives have been extensively investigated for various therapeutic applications, including the development of anti-inflammatory, anticancer, and antimalarial agents.[2][4] The compound's reactivity allows for its straightforward incorporation into larger molecular systems to modulate electronic properties, solubility, and binding affinity for biological targets.[1] Due to its sensitivity to air, light, and humidity, it requires careful handling and storage under inert gas.[2][3]
Chemical Structure
The molecular structure of this compound consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an aldehyde group (-CHO) attached to the carbon atom at the 4-position (para to the nitrogen). This structure is fundamental to its chemical behavior. The aldehyde group is a site for various nucleophilic addition and condensation reactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions.[1][5]
Caption: Chemical structure of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are well-documented, defining its behavior in various applications. It is a slightly yellow or yellow-brown oily liquid with a distinctive, pungent odor.[3][6] It is sensitive to air and light, which can cause degradation.[3]
| Property | Value | References |
| Molecular Formula | C6H5NO | [2][7][8][9] |
| Molecular Weight | 107.11 g/mol | [7][8][9][10] |
| Appearance | Pale yellow, light brown, or yellow-brown liquid | [2][3] |
| Melting Point | -4°C to -2°C | [2] |
| Boiling Point | 71 - 73 °C at 10 mmHg ~130 - 135°C at 1 atm | [2][4] [3] |
| Density | 1.122 - 1.137 g/mL at 20-25°C | [4][6] |
| Refractive Index | 1.5352 - 1.544 at 20-25°C | [4][6] |
| Flash Point | 54 °C (129.2 °F) | [6][11][12] |
| Vapor Pressure | 0.56 mmHg | |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and acetone. | [3][5][6][7] |
| CAS Number | 872-85-5 | [4][8][9] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
| Technique | Key Features and Observations | References |
| ¹H NMR | Aldehyde Proton (CHO): Highly deshielded singlet observed around δ 10.1 - 10.33 ppm. Pyridine Protons: Distinct signals for the aromatic protons on the pyridine ring, typically observed between δ 7.7 and δ 9.1 ppm. | [13][14] |
| ¹³C NMR | Carbonyl Carbon (C=O): Highly deshielded signal appears furthest downfield, typically around δ 192 ppm. Pyridine Carbons: Distinct signals based on their position relative to the nitrogen atom and aldehyde group, with a notable peak around δ 181 ppm sometimes attributed to C=S in derivatives. | [1][13] |
| FT-IR | C=O Stretch: Strong absorption band characteristic of the aldehyde carbonyl group. C-H Stretch (Aldehyde): Characteristic double-peak for the C-H bond of the aldehyde. N-H Stretch (in derivatives): Bands around 3159-3425 cm⁻¹ can indicate N-H vibrations in derivatives like thiosemicarbazones. | [1][13] |
| Mass Spec (MS) | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. | [9] |
Reactivity and Applications in Drug Development
The dual reactivity of the aldehyde group and the pyridine ring makes this compound a valuable scaffold in medicinal chemistry. The aldehyde readily undergoes nucleophilic addition, condensation, and reductive amination, providing a direct handle for introducing the 4-pyridyl moiety into larger molecules.[1]
Key applications include:
-
Synthesis of Heterocycles: It is a key precursor for creating pyridine-containing heterocycles like imidazopyridines and pyridopyrimidines.[1]
-
Enzyme Inhibition: It is used to synthesize Schiff base ligands for metalloenzyme inhibition studies.[1] Derivatives have been developed as potent inhibitors of enzymes like HDAC6, which is associated with idiopathic pulmonary fibrosis (IPF).[2]
-
Anticancer and Antitumor Agents: Docking studies have shown that derivatives can bind effectively to the active site of the Epidermal Growth Factor Receptor (EGFR).[1] Other hybrid molecules have been predicted to interact with DNA grooves, suggesting a potential mechanism for antitumor activity.[1]
-
Antimalarial Compounds: The molecule serves as a versatile building block in the design of novel antimalarial agents.[2]
-
Ligand Development: It is used to create bipyridyl ligands, which are essential in coordination chemistry for constructing catalysts and luminescent complexes.[1]
Caption: Synthetic utility of this compound in drug development.
Experimental Protocols
Several well-established methods exist for the synthesis of this compound. Modern approaches focus on improving yields and employing greener, more efficient conditions.
Synthesis via Oxidation of 4-Pyridinemethanol
This method is a direct and frequently used laboratory-scale synthesis.[1] One specific protocol utilizes a supported copper catalyst and molecular oxygen as the oxidant.[1][2]
Methodology:
-
Catalyst System: A catalytic system comprising 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin is prepared.[1][2]
-
Reaction Setup: 4-Pyridinemethanol is dissolved in acetonitrile.[1][2]
-
Reaction Execution: The reaction is carried out at room temperature under an atmosphere of molecular oxygen (O₂) for 24 hours.[1]
-
Workup and Purification: The mixture is filtered to remove the catalyst, and the solvent is removed, typically via rotary evaporation.[2] The resulting product is analyzed by NMR spectroscopy.[2]
-
Yield: This method has been reported to achieve a yield of 89%.[1]
Caption: Workflow for synthesis from 4-Pyridinemethanol.
Synthesis via Hydrolysis of 4-Cyanopyridine
This route offers an alternative high-yield synthesis from a different starting material, 4-cyanopyridine, and is noted for its use of a reusable catalyst.[1]
Methodology:
-
Reaction Setup: 4-Cyanopyridine is dissolved in a mixed solvent system of dimethyl sulfoxide (DMSO) and water in a high-pressure reaction tube.[1][2]
-
Reagents: Potassium carbonate, water, and a carbon catalyst are added to the solution.[1][2]
-
Reaction Execution: The reaction is conducted under reflux at 60°C for 8 hours.[1][2]
-
Workup and Purification: After the reaction, the catalyst is separated by filtration. The organic phase is separated, and the resulting product is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Yield: This method can achieve a yield of 84%, and the carbon catalyst is reusable for multiple cycles.[1]
Caption: Workflow for synthesis from 4-Cyanopyridine.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.[2]
-
Hazards: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[11][15] It is known to cause skin irritation and serious eye irritation.[15][16] It may also cause respiratory irritation and allergic skin reactions in predisposed individuals.[15][17]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[11] Avoid all personal contact, including inhalation of vapors.[17] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, should be worn.[11][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and direct sunlight.[3][11][15][16] It is sensitive to air and humidity, so storage under an inert gas like nitrogen is recommended, often at refrigerated temperatures (2-8°C).[2][4]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a suitable container for disposal.[11]
Conclusion
This compound is a compound of significant chemical interest and practical utility. Its distinct structure, combining a reactive aldehyde with a heteroaromatic pyridine ring, provides a foundation for a vast range of chemical transformations. This versatility has established it as an indispensable building block in the pharmaceutical industry for the development of novel therapeutic agents targeting a spectrum of diseases. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively harness its synthetic potential.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 872-85-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 872-85-5 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
4-Pyridinecarboxaldehyde CAS number 872-85-5 properties
An In-depth Technical Guide to 4-Pyridinecarboxaldehyde (CAS 872-85-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 872-85-5, is an aromatic aldehyde featuring a pyridine ring substituted at the 4-position with an aldehyde group.[1] This compound, also known as isonicotinaldehyde, is a critical heterocyclic building block in organic synthesis.[1][2] Its importance stems from the reactivity of the aldehyde functional group, which allows for a wide range of chemical transformations, including condensation, oxidation, and nucleophilic addition reactions.[1][3] This versatility makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] It serves as a key precursor for creating complex molecular architectures, particularly in the synthesis of ligands for coordination chemistry and various bioactive heterocyclic compounds like pyridopyrimidines and imidazopyridines.[3]
Physicochemical and Spectroscopic Properties
This compound is typically a colorless to pale yellow or yellow-brown liquid with a characteristic pungent odor.[1][2][6][7] It is sensitive to air and humidity, necessitating storage under an inert atmosphere.[6]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 872-85-5 | [1][8] |
| Molecular Formula | C₆H₅NO | [1][9][10] |
| Molecular Weight | 107.11 g/mol | [11][12] |
| Appearance | Colorless to pale yellow/yellow-brown liquid | [1][2][5][6] |
| Melting Point | -4 to -2 °C | [6][8] |
| Boiling Point | 71-73 °C at 10 mmHg | [6][8][13] |
| Density | 1.137 g/mL at 20 °C | [8][13] |
| Refractive Index (n20/D) | 1.544 | [8][13] |
| Flash Point | 54 °C (130 °F) | [2][14] |
| Vapor Pressure | 0.56 mmHg | [12] |
| Solubility | Soluble in water, ether, ethanol, and acetone | [2][5] |
| Storage Temperature | 2-8°C | [6][8][13] |
Table 2: Spectroscopic Data
| Technique | Key Features and Peaks | Source(s) |
| ¹H NMR | (CDCl₃, 89.56 MHz): δ 10.11 (s, 1H, CHO), 8.899 (d, 2H, pyridine-H), 7.724 (d, 2H, pyridine-H) | [15] |
| ¹³C NMR | The carbonyl carbon of the aldehyde group is highly deshielded, typically appearing around 192 ppm. | [3] |
| Infrared (IR) | Strong absorption due to the aldehyde carbonyl (C=O) group. Characteristic double-peak for the C-H bond of the aldehyde. | [3][16] |
| Mass Spectrometry | Molecular Weight: 107.11 | [10] |
Safety and Handling
This compound is considered a hazardous substance. It is a combustible liquid and is irritating to the eyes, respiratory system, and skin.[17][18] It may also cause skin sensitization.[17]
Table 3: Safety Information
| Category | Data | Source(s) |
| Signal Word | Danger | |
| Hazard Class | Combustible corrosive hazardous materials (Storage Class 8A) | |
| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [19] |
| Precautionary Statements | P210, P261, P280, P305+P351+P338 | [19] |
| Toxicity | LD50 (oral, Rabbit): 2355 mg/kg; LD50 (dermal, Rat): > 2000 mg/kg | [19] |
| Personal Protective Equipment | Safety glasses with side shields or chemical goggles, chemical protective gloves (e.g., PVC), Type A respirator filter | [17] |
Synthesis and Experimental Protocols
Several synthetic routes are available for the preparation of this compound, starting from common precursors like 4-picoline, 4-pyridinemethanol, or 4-cyanopyridine.
Caption: Key synthetic pathways to this compound.
Experimental Protocols
Method 1: Oxidation of 4-Picoline (4-Methylpyridine) This method is cost-effective and suitable for industrial-scale production.[3][9]
-
Protocol: A mixed gas of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst layer.[9] The reaction is carried out at a high temperature, typically around 400°C, to facilitate the vapor-phase oxidation of the methyl group to an aldehyde.[3][9] The product, this compound, is then isolated from the resulting gas stream.
Method 2: Oxidation of 4-Pyridinemethanol This is a direct and common laboratory-scale method known for its potential for high purity.[3][6]
-
Catalyst System: 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin.[6]
-
Protocol: 4-Pyridinemethanol is subjected to oxidation or dehydrogenation in acetonitrile as the solvent at room temperature.[6] Molecular oxygen is used as the terminal oxidant.[3] The reaction proceeds for approximately 24 hours.[3] Afterwards, the resin-supported catalyst is removed by simple filtration, and the solvent is evaporated to yield this compound.[3][6] This method has reported yields as high as 89%.[3]
Method 3: Reductive Hydrolysis of 4-Cyanopyridine (Stephen Reaction) This approach involves the conversion of a nitrile group to an aldehyde.[3][20][21]
-
Reagents: 4-cyanopyridine, stannous chloride (SnCl₂), and a hydrochloric acid (HCl) solution of tetrahydrofuran (THF) or ether.[20][21]
-
Protocol:
-
Dissolve 4-cyanopyridine in a 2%-10% HCl solution of THF.[20]
-
Add stannous chloride to the solution. The reaction is controlled at 40°C for about 9 hours to form an iminium ion intermediate.[20]
-
The resulting inorganic tin compounds are removed by filtration.[20]
-
The filtrate is then hydrolyzed by the dropwise addition of water at 25°C.[20]
-
After concentration to remove the THF, the pH is adjusted to 8-9 with a saturated sodium carbonate solution, and the final product is extracted with ethyl acetate.[20]
-
Method 4: Catalytic Hydrolysis of 4-Cyanopyridine This is a greener alternative for converting the nitrile to an aldehyde.[3][6]
-
Reagents: 4-cyanopyridine, potassium carbonate, water, and a carbon catalyst in a mixed solvent system of dimethyl sulfoxide (DMSO) and water.[3][6]
-
Protocol: The reaction is conducted in a closed high-pressure reaction tube at 60°C for 8 hours.[6] After the reaction, the carbon catalyst is separated by filtration, and the product is isolated from the organic phase.[6] A key advantage is the reusability of the carbon catalyst.[3]
Reactivity and Applications in Drug Development
The aldehyde group in this compound is a versatile functional handle, readily undergoing nucleophilic addition, condensation, and reductive amination.[3] This reactivity allows for the straightforward incorporation of the 4-pyridyl moiety into larger molecules to modulate properties like solubility, electronic character, and biological target affinity.[3]
Its primary applications are as an intermediate in the synthesis of a wide range of products:
-
Pharmaceuticals: It is a cornerstone for synthesizing compounds with diverse therapeutic activities, including anticonvulsant and anti-inflammatory properties.[2][22] It is a key component in the synthesis of novel HDAC6 inhibitors for treating idiopathic pulmonary fibrosis (IPF), as well as potent antimalarial agents.[6] It is also used to prepare Schiff base ligands for metalloenzyme inhibition studies.[3][22]
-
Agrochemicals: The compound serves as a precursor for various pesticides and herbicides.[1][4][5]
-
Coordination Chemistry: It is used to synthesize bipyridyl and other ligands that are essential for constructing catalysts and luminescent metal complexes.[1][3]
-
Material Science: Derivatives have been used to create biosensors and environmentally friendly corrosion inhibitors.[7]
Caption: Major application areas of this compound.
Role in Signaling Pathways: HDAC6 Inhibition
In drug development, this compound has been instrumental as a building block for novel histone deacetylase 6 (HDAC6) inhibitors.[6] HDAC6 is an enzyme implicated in the progression of idiopathic pulmonary fibrosis (IPF).[6] By serving as a key structural component, derivatives of this compound have been synthesized to create potent and selective inhibitors of HDAC6, demonstrating potential in reversing the IPF phenotype in human lung models.[6]
Caption: Role as a precursor for HDAC6 inhibitors in IPF therapy.
Analytical Methods
The characterization, reaction monitoring, and purity analysis of this compound and its derivatives are performed using standard analytical techniques.[3]
-
Chromatography: Thin Layer Chromatography (TLC) is used for monitoring reaction progress.[3][16] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for detailed analysis and purification.[3][6] A reverse-phase HPLC method using an acetonitrile/water mobile phase is scalable for preparative separations.[22]
-
Spectroscopy: Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are indispensable for elucidating its chemical structure.[3]
References
- 1. CAS 872-85-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 872-85-5 [chemicalbook.com]
- 3. This compound | High-Purity | For Research [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 872-85-5 [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound (CAS 872-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 97 872-85-5 [sigmaaldrich.com]
- 14. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 15. This compound(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Page loading... [guidechem.com]
- 21. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
- 22. This compound-Application_Chemicalbook [chemicalbook.com]
Synonyms for 4-Pyridinecarboxaldehyde like isonicotinaldehyde
An In-depth Technical Guide to 4-Pyridinecarboxaldehyde and its Synonyms
This guide provides a comprehensive overview of this compound, also widely known as isonicotinaldehyde, for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, chemical properties, synthesis protocols, and its significant role as a versatile building block in medicinal chemistry.
Nomenclature and Identification
This compound is an aromatic aldehyde featuring a pyridine ring with a formyl group at the fourth carbon position.[1][2] This structure makes it a crucial intermediate in the synthesis of a wide array of heterocyclic compounds.[3][4] The compound is known by numerous synonyms in scientific literature and chemical databases.
| Table 1: Synonyms and Chemical Identifiers | |
| Systematic Name | Pyridine-4-carbaldehyde[5][6][7] |
| Common Synonyms | Isonicotinaldehyde, 4-Formylpyridine[3][5][7][8] |
| Other Names | Isonicotinic aldehyde, p-Pyridinealdehyde, Pyridine-4-aldehyde, 4-Pyridylaldehyde, 4-Pyridinecarbaldehyde, p-Formylpyridine[6][7][9][10][11] |
| CAS Number | 872-85-5[3][5][8] |
| Molecular Formula | C₆H₅NO[3][5][9] |
| Molecular Weight | 107.11 g/mol [5][8][9] |
| PubChem CID | 13389[3][5] |
Physicochemical Properties
This compound is typically a yellow to brown oily liquid, a characteristic that can vary with sample purity and age.[3][9][12] It is sensitive to air, light, and humidity, necessitating storage under an inert atmosphere at cool temperatures (2-8°C).[1][12]
| Table 2: Physical and Chemical Properties | |
| Appearance | Clear yellow-brown liquid[1][9][12] |
| Odor | Pungent, distinctive[9][12] |
| Boiling Point | 71-73 °C @ 10 mmHg[1][3][9] |
| Melting Point | -4 to -2 °C[1][9] |
| Density | 1.137 g/mL @ 20 °C[3][9] |
| Solubility | Soluble in water (approx. 20 g/L at 20°C) and ether.[4][9][12] |
| Flash Point | 54 °C (130 °F)[6][8][9] |
| Refractive Index | ~1.544 @ 20 °C[3][9] |
| Sensitivity | Air & Light Sensitive[1][12] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, varying in scale, cost, and environmental impact. The choice of method often depends on the availability of starting materials and the desired production scale.
Caption: Key Synthesis Routes for this compound.
Protocol 1: Oxidation of 4-Picoline
This method is often employed for industrial-scale production due to the low cost of the starting material, 4-methylpyridine (4-picoline).[13]
-
Procedure: A gaseous mixture of 4-picoline and air is passed over a vanadium-molybdenum (V-Mo) catalyst.[8][14]
-
Conditions: The reaction is conducted at high temperatures, typically around 400°C.[8][13][14]
-
Outcome: This catalytic oxidation yields this compound. However, this method can produce by-products and may require extensive purification, making it less suitable for small-scale laboratory synthesis.[13][15]
Protocol 2: Oxidation of 4-Pyridinemethanol
A direct and common laboratory-scale method involves the oxidation of the corresponding alcohol.[1][16]
-
Reagents: Oxidizing agents such as Pyridinium chlorochromate (PCC) or greener alternatives like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) under an oxygen atmosphere can be used.[16]
-
Procedure: 4-Pyridinemethanol is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane).[1][16] A catalytic system, such as 1-methylimidazole and a copper bromide complex, is added, and the reaction proceeds at room temperature.[1]
-
Analysis: The reaction progress can be monitored by NMR spectroscopy, and the product is isolated after filtration and solvent removal.[1] This method can achieve high yields.[1]
Protocol 3: Transformation of 4-Cyanopyridine
This route offers an efficient alternative, transforming the nitrile group into an aldehyde.[1][13]
-
Method A (Stephen Reaction): This classic method involves the reduction of the nitrile to an imine, followed by hydrolysis.[13]
-
Procedure: 4-Cyanopyridine is dissolved in a hydrochloric acid solution of tetrahydrofuran (THF). Stannous chloride (SnCl₂) is added portion-wise, and the reaction is maintained at a controlled temperature (e.g., 40°C) for several hours to form the imine intermediate.[13]
-
Hydrolysis: After filtering out inorganic tin compounds, water is added to hydrolyze the imine, yielding the crude aldehyde.[13]
-
Workup: The pH is adjusted to 8-9 with a saturated sodium carbonate solution, followed by extraction with an organic solvent like ethyl acetate. The final product is obtained after concentrating the organic layers, often with high yields (e.g., ~95%).[13]
-
-
Method B (Catalytic Reduction/Hydrolysis):
-
Procedure: 4-Cyanopyridine is reduced using a system of potassium carbonate, water, and a carbon catalyst in a mixed solvent of DMSO and water.[1][16]
-
Conditions: The reaction is conducted in a sealed high-pressure tube at 60°C for approximately 8 hours.[1]
-
Analysis: The product is analyzed using GC-MS after separation from the catalyst. This method is noted for its efficiency and high yields.[1]
-
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its aldehyde group and the specific coordination properties of the pyridine ring.[3][16] It serves as a key starting material or intermediate in the synthesis of numerous bioactive molecules.[2][3]
-
Anticancer and Anti-inflammatory Agents: The compound is a precursor for synthesizing 1,4-dihydropyridine derivatives, which have shown potential anticonvulsant and anti-inflammatory properties.[17] It is also used to create 4'-Pyridyl terpyridines, which are being investigated as potential anticancer and antimicrobial agents.[9][17]
-
HDAC6 Inhibitors: It is a key component in the synthesis of novel histone deacetylase 6 (HDAC6) inhibitors, which are being explored for the treatment of idiopathic pulmonary fibrosis (IPF).[1]
-
Antimalarial Drugs: Researchers have used this compound as a building block to design and synthesize compounds with significant antimalarial activity.[1]
-
CXCR4 Antagonists: Derivatives of this compound are being synthesized and evaluated as potential antagonists for the CXCR4 chemokine receptor.[18] This receptor is implicated in the progression of cancer metastasis, HIV, and various autoimmune and inflammatory diseases.[18]
-
Neurodegenerative Disease Therapeutics: The compound is a crucial intermediate in the synthesis of Donepezil hydrochloride, a drug used to manage mild to moderate Alzheimer's disease.[8]
-
Other Pharmaceutical Intermediates: It is an important intermediate for producing drugs like Doxapram hydrochloride.[13]
Role in Signaling Pathways: CXCR4 Antagonism
The CXCR4 receptor and its natural ligand, CXCL12, play a critical role in several signaling pathways that regulate cell proliferation, survival, and migration.[18] In many forms of cancer, this signaling axis is hijacked to promote metastasis. Small-molecule antagonists, often derived from scaffolds like this compound, can inhibit this interaction, representing a promising therapeutic strategy.[18]
Caption: CXCR4 Signaling and Inhibition by Antagonists.
Other Applications
Beyond pharmaceuticals, the unique properties of this compound lend it to other fields:
-
Corrosion Inhibition: It is used to synthesize derivatives like this compound thiosemicarbazone, which acts as an effective corrosion inhibitor for metals.[9][12][17]
-
Ligand Development: In coordination chemistry, it is used to create ligands for metal complexes that are vital in catalysis and materials science.[3][16]
-
Biosensors: The aldehyde group can be used to immobilize antibodies onto polymer films, creating stable and efficient biosensors for detecting analytes like human immunoglobulin G (IgG).[12]
-
Agrochemicals: The compound serves as a precursor in the production of certain pesticides and herbicides.[3][4]
-
Flavors and Fragrances: It finds use in the formulation of unique aromatic properties in consumer products.[3]
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. 4-Pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 7. This compound [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 872-85-5 [chemicalbook.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. This compound | 872-85-5 [amp.chemicalbook.com]
- 12. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 13. Page loading... [guidechem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Synthesis Reagents this compound CAS Number 872-85-5 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 16. This compound | High-Purity | For Research [benchchem.com]
- 17. This compound-Application_Chemicalbook [chemicalbook.com]
- 18. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Pyridinecarboxaldehyde: Boiling Point and Density
This guide provides a comprehensive technical overview of the key physical properties of 4-Pyridinecarboxaldehyde, specifically its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these essential parameters. Our focus is on delivering not just data, but a deeper understanding of the experimental causality and the principles of self-validating protocols.
Introduction to this compound
This compound, also known as isonicotinaldehyde, is a heterocyclic aromatic aldehyde of significant interest in various scientific domains.[1] Its structure, featuring a pyridine ring functionalized with an aldehyde group at the 4-position, imparts unique chemical reactivity that makes it a valuable building block in organic synthesis.[1] This compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its applications extend to the synthesis of anti-inflammatory agents, anticonvulsants, and corrosion inhibitors.[2] A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring process optimization, safety, and desired end-product quality.
Core Physical Properties of this compound
The boiling point and density are fundamental physical constants that provide insights into the intermolecular forces and the packing of molecules in a substance. For this compound, these properties are critical for purification processes such as distillation, for calculating reaction volumes, and for ensuring safe handling and storage.
Data Presentation
The physical properties of this compound are summarized in the table below, compiled from various authoritative sources. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at higher temperatures.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 71-73 °C | at 10 mmHg | [1][2][3] |
| 103-104 °C | at 20 mmHg | ||
| 187 °C | at 760 mmHg | [4][5] | |
| 198 °C | at 760 mmHg | [6][7] | |
| Density | 1.137 g/mL | at 20 °C | [1][2][3] |
| 1.140 g/mL | at 25 °C | [3] | |
| 1.122 g/mL | Not Specified | [2][8][9] | |
| Appearance | Clear, slightly yellow to brown oily liquid | Ambient | [1][2][10] |
| Molecular Formula | C₆H₅NO | [1][2][3] | |
| Molecular Weight | 107.11 g/mol | [2][3][11] | |
| Flash Point | 54 °C (129.2 °F) | Closed Cup | [2][8][10] |
| 75 °C | [5] | ||
| 82 °C | [6] | ||
| Refractive Index | 1.544 | at 20 °C | [1][2][3] |
| 1.5352 | at 25 °C | [2][8][9] | |
| Water Solubility | 20 g/L | at 20 °C | [2] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven protocols for the determination of the boiling point and density of this compound. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Part 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] For compounds like this compound, which may be sensitive to high temperatures, determining the boiling point at reduced pressure is a standard and recommended practice.
This method is ideal for determining the boiling point of small quantities of a liquid.
Experimental Protocol:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.[12][14]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum block). The heating bath ensures uniform temperature distribution.[12]
-
Observation and Measurement: Heat the apparatus slowly and observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[12][13] This indicates that the vapor pressure of the liquid has exceeded the external pressure.
-
Cooling and Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[15] Note this temperature.
-
Pressure Correction (if necessary): If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point.
Causality Behind Experimental Choices:
-
Small Sample Volume: Minimizes waste and is suitable for valuable or scarce substances.
-
Sealed Capillary Tube: The trapped air within the capillary acts as a pressure indicator. The continuous stream of bubbles signifies that the liquid's vapor pressure has overcome the external pressure.
-
Slow Heating and Cooling: Ensures thermal equilibrium between the sample, thermometer, and heating bath, leading to an accurate temperature reading.
Workflow Diagram:
Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.
Part 2: Density Determination
Density is an intrinsic property of a substance, defined as its mass per unit volume. For liquids, it is commonly determined by measuring the mass of a known volume.
The use of a pycnometer, or specific gravity bottle, is a highly accurate method for determining the density of a liquid.
Experimental Protocol:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance. Record this mass (m₁).
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. If the pycnometer has a stopper with a capillary, the excess liquid will be expelled, ensuring a constant volume.
-
Mass of Filled Pycnometer: Weigh the pycnometer filled with the sample. Record this mass (m₂).
-
Temperature Control: Ensure the temperature of the sample is stable and record it, as density is temperature-dependent.[16]
-
Calculation: The mass of the liquid is the difference between the filled and empty pycnometer (m₂ - m₁). The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V where V is the known volume of the pycnometer.
-
Calibration (Self-Validation): To ensure accuracy, the pycnometer's volume should be precisely determined by performing the same procedure with a reference liquid of known density, such as deionized water, at a specific temperature.[17]
Causality Behind Experimental Choices:
-
Pycnometer Use: Provides a very precise and reproducible volume, which is crucial for accurate density determination.
-
Analytical Balance: Ensures high precision in mass measurements.
-
Temperature Control: Density is sensitive to temperature changes; maintaining a constant and known temperature is essential for accurate and comparable results.[16]
Workflow Diagram:
Caption: Workflow for Density Determination using a Pycnometer.
Safety and Handling Considerations
This compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[10][18][19] It may also cause skin sensitization.[11][19] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All handling and experiments should be conducted in a well-ventilated fume hood.[19] Store the compound in a cool, dry place, away from sources of ignition, and under an inert atmosphere as it is air-sensitive.[2][10]
Conclusion
The accurate determination of the boiling point and density of this compound is fundamental for its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable data, emphasizing the importance of procedural integrity and an understanding of the underlying scientific principles. By adhering to these protocols, researchers can ensure the quality and consistency of their work, leading to more predictable and successful outcomes in the synthesis and application of this versatile chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 872-85-5 [chemicalbook.com]
- 3. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 5. This compound | 872-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. byjus.com [byjus.com]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Solubility of 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Pyridinecarboxaldehyde (CAS No. 872-85-5), a pivotal intermediate in organic synthesis. An understanding of its solubility in aqueous and organic media is fundamental for its application in pharmaceutical synthesis, materials science, and various research contexts. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a standard experimental workflow.
Core Properties of this compound
This compound, also known as isonicotinaldehyde, is an organic compound with the chemical formula C₆H₅NO.[1][2][3] It typically presents as a clear, yellow-brown liquid with a pungent odor.[1][2] The compound's structure, featuring a pyridine ring and an aldehyde functional group, dictates its chemical reactivity and solubility profile.[4][5] It is a versatile precursor in the synthesis of pharmaceuticals, fragrances, pesticides, and other fine chemicals.[1][6] Due to its sensitivity to air and light, it is recommended to store this compound in a tightly sealed container under an inert atmosphere at temperatures between 2°C and 8°C.[1][7][8]
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction systems. Its pyridine ring introduces polarity, while the aldehyde group can participate in hydrogen bonding, influencing its miscibility with different solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in water. While it is known to be soluble in several organic solvents, specific quantitative data for these is less commonly reported in standard literature.
| Solvent | Temperature | Solubility | Molar Solubility (approx.) |
| Water | 20 °C | 20 g/L[1][9][10][11] | 0.187 M |
| Water | 25 °C | 47.74 g/L[12] | 0.446 M |
Qualitative descriptions indicate that this compound is soluble in organic solvents such as ether, ethanol, and acetone.[1][2][6][13]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocol outlines a general method for ascertaining the solubility of a compound like this compound in a given solvent.
I. Materials and Equipment
-
Solute: this compound (purity ≥98%)
-
Solvent: Deionized water, or selected organic solvent
-
Apparatus: Analytical balance, thermostatically controlled shaker or water bath, centrifuge, volumetric flasks, pipettes, syringes with filters (e.g., 0.45 µm PTFE or nylon), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
II. Procedure: The Shake-Flask Method
This widely used method involves equilibrating an excess amount of the solute with the solvent at a constant temperature.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid or liquid is necessary to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[14] Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solute settle.[14] For finer suspensions, centrifugation at the controlled temperature is recommended to achieve clear separation.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe.[15] To prevent any precipitation due to temperature changes, this step should be performed swiftly. The syringe should be pre-warmed to the experimental temperature if possible. Filter the sample immediately through a membrane filter (e.g., 0.45 µm) to remove any remaining particulate matter. Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical technique. For a chromophoric compound like this compound, UV-Vis spectrophotometry is a common choice. A calibration curve should be prepared using standard solutions of known concentrations. High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or for higher accuracy.
-
Calculation: The solubility (S) is calculated using the following formula:
S = (C_diluted × Dilution_Factor) / V_initial
Where:
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
Dilution_Factor is the total volume of the diluted sample divided by the volume of the aliquot taken from the saturated solution.
-
V_initial is the initial volume of the aliquot.
-
Experimental Workflow Visualization
The logical flow of the shake-flask solubility determination method is illustrated in the diagram below.
Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. This compound | 872-85-5 [chemicalbook.com]
- 2. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 3. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound | High-Purity | For Research [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound CAS#: 872-85-5 [m.chemicalbook.com]
- 11. This compound|lookchem [lookchem.com]
- 12. 4-pyridine carboxaldehyde, 872-85-5 [thegoodscentscompany.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 4-Pyridinecarboxaldehyde: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 4-Pyridinecarboxaldehyde, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the protons on the pyridine ring.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |
| H-C=O (Aldehyde) | 10.11 - 10.33 | Singlet | - | CDCl₃ / DMSO-d₆ |
| H-2, H-6 (ortho to N) | 8.90 - 9.07 | Doublet | 5.2 | CDCl₃ / DMSO-d₆ |
| H-3, H-5 (meta to N) | 7.72 - 7.97 | Doublet | 5.2 | CDCl₃ / DMSO-d₆ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm | Solvent |
| C=O (Aldehyde) | 192.5 | CDCl₃ |
| C-4 (ipso to CHO) | 142.0 | CDCl₃ |
| C-2, C-6 (ortho to N) | 151.0 | CDCl₃ |
| C-3, C-5 (meta to N) | 122.0 | CDCl₃ |
Note: Chemical shifts are reported relative to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and pyridine functionalities.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aldehyde) | ~2850, ~2750 | Medium |
| C=O stretch (aldehyde) | ~1705 | Strong |
| C=N stretch (pyridine) | ~1595 | Strong |
| C=C stretch (pyridine) | ~1560, ~1415 | Medium |
| C-H in-plane bend (pyridine) | ~1210, ~1100 | Medium |
| C-H out-of-plane bend (pyridine) | ~825 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
| Transition | λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent |
| π → π | 256 | 14,000 | Ethanol |
| n → π | 315 | 1,000 | Ethanol |
Note: The position and intensity of absorption bands can be influenced by the solvent polarity.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may need to be optimized.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a 90° pulse.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for ¹H).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Acquisition (¹³C NMR):
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay (typically 2-5 seconds for ¹³C).
-
Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 128 scans or more).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a drop of neat this compound onto one face of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty beam path or the clean salt plates.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the major absorption peaks.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure of this compound and its expected spectral features.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 4-Pyridinecarboxaldehyde: Molecular Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridinecarboxaldehyde, also known as isonicotinaldehyde, is a pivotal heterocyclic building block in medicinal chemistry, organic synthesis, and materials science.[1][2][3] Its unique molecular architecture, featuring an electron-deficient pyridine ring coupled with a reactive aldehyde functional group, makes it an essential precursor for a wide array of complex molecules, including pharmaceuticals, ligands for coordination chemistry, and functional materials.[1][3] This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.
Molecular Structure and Functional Groups
This compound is an aromatic aldehyde characterized by a pyridine ring substituted with a formyl (aldehyde) group at the fourth position.[4][5]
-
Pyridine Ring : A six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom.[5] The nitrogen atom imparts an electron-withdrawing effect on the ring, making the carbon atoms electron-deficient. This influences the reactivity of the aldehyde group and the ring itself.
-
Aldehyde Group (-CHO) : This functional group is attached to the C4 position of the pyridine ring. It is a highly reactive site, readily participating in nucleophilic addition, condensation, and reductive amination reactions.[3] This reactivity is central to its utility as a synthetic intermediate.
The planarity of the molecule allows for significant electronic communication between the pyridine ring and the aldehyde moiety.[6]
Physicochemical and Spectroscopic Data
A summary of key identifiers, physical properties, and spectroscopic data for this compound is presented below for easy reference.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | pyridine-4-carbaldehyde | [4][7] |
| Synonyms | Isonicotinaldehyde, 4-Formylpyridine | [1][8][9][10] |
| CAS Number | 872-85-5 | [1][4][8][9][11] |
| Molecular Formula | C₆H₅NO | [1][2][4][8][9] |
| Molecular Weight | 107.11 g/mol | [4][8][9][10] |
| Appearance | Pale yellow to dark yellow or light brown liquid | [1][2][10] |
| Melting Point | -4 to -2 °C | [10][12][13] |
| Boiling Point | 71-73 °C @ 10 mmHg; 77-78 °C @ 12 mmHg | [1][2][9][10] |
| Density | 1.137 g/mL at 20 °C | [1][2][9] |
| Refractive Index (n20/D) | 1.544 | [1][2][9] |
| Solubility | Soluble in water (20 g/L at 20 °C) and ether | [2][12][13] |
| pKa | 4.72 | [14] |
Table 2: Spectroscopic Data Summary
| Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | Aldehyde Proton (CHO): ~δ 10.11 - 10.33 ppm (singlet). Pyridine Protons: ~δ 8.90 ppm (doublet, H2/H6), ~δ 7.72 ppm (doublet, H3/H5). | [15][16] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~δ 181.00 ppm. Pyridine Carbons: ~δ 122.72, 141.13, 143.07, 151.57 ppm. | [15][17] |
| IR (Infrared) | C=O Stretch (Aldehyde): Strong band around 1700-1715 cm⁻¹. C=N, C=C Stretch (Pyridine): Bands in the 1590-1600 cm⁻¹ region. C-H Stretch (Aldehyde): Characteristic double peak around 2720 and 2820 cm⁻¹. | [3][6][15][18] |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 107. | [4][16][19][20] |
Experimental Protocols
Synthesis Protocol: Oxidation of 4-Picoline
One of the most common industrial methods for synthesizing this compound is the vapor-phase catalytic oxidation of 4-picoline.[2][21][22]
Objective: To synthesize this compound via oxidation.
Materials:
-
4-picoline
-
Air (as the oxidizing agent)
-
Vanadium-molybdenum (V-Mo) catalyst
-
High-temperature flow reactor
Procedure:
-
Prepare the catalyst bed by packing the V-Mo catalyst into a suitable flow reactor tube.
-
Heat the reactor containing the catalyst layer to a stable temperature of approximately 400 °C.[2][22]
-
Create a mixed gas stream of 4-picoline vapor and air. The molar ratio should be carefully controlled to optimize yield and prevent over-oxidation.
-
Pass the mixed gas stream through the heated catalyst bed.[2][22] The contact time is a critical parameter to control.
-
The product stream exiting the reactor will contain this compound, unreacted starting material, byproducts (such as picolinic acid), and carrier gases.
-
Cool the product stream to condense the liquid components.
-
Purify the crude product using fractional distillation under reduced pressure to isolate this compound.
Characterization Workflow
Following synthesis and purification, a systematic characterization is mandatory to confirm the structure and assess the purity of the compound.
Methodology Details:
-
Thin Layer Chromatography (TLC): A rapid method to monitor reaction progress and assess the purity of the final product.[15] A suitable solvent system (e.g., ethyl acetate/hexane) is used to develop the plate, and spots are visualized under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[16]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Analysis: Integrate the proton signals and compare chemical shifts and coupling constants to literature values to confirm the molecular structure.[15][16]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.
-
Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.[6]
-
Analysis: Identify characteristic peaks for the aldehyde C=O stretch, aromatic C=C/C=N stretches, and the aldehydic C-H stretch to confirm the presence of key functional groups.[6][15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Acquisition: Inject the sample into the GC-MS system. The GC separates components based on boiling point and polarity, and the MS provides the mass-to-charge ratio of the eluting compounds.
-
Analysis: Confirm the retention time and check the mass spectrum for the molecular ion peak (m/z 107) and characteristic fragmentation patterns.[4] This technique is excellent for confirming both purity and molecular weight.
-
Conclusion
This compound is a compound of significant interest due to the versatile reactivity of its constituent functional groups. The aldehyde provides a handle for a multitude of chemical transformations, while the pyridine ring influences its electronic properties and offers a site for coordination. A thorough understanding of its structure, properties, and the experimental protocols for its synthesis and characterization is fundamental for its effective application in drug discovery, catalysis, and the development of novel chemical entities. The data and methodologies presented in this guide serve as a critical resource for researchers leveraging this important synthetic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 872-85-5 [chemicalbook.com]
- 3. This compound | High-Purity | For Research [benchchem.com]
- 4. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. daneshyari.com [daneshyari.com]
- 7. This compound [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. 4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound CAS#: 872-85-5 [m.chemicalbook.com]
- 13. This compound|lookchem [lookchem.com]
- 14. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. This compound(872-85-5) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound(872-85-5) IR Spectrum [m.chemicalbook.com]
- 19. This compound [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. echemi.com [echemi.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electron-Deficient Pyridine Ring in 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and significance of the electron-deficient pyridine ring in 4-Pyridinecarboxaldehyde. This versatile building block is of paramount importance in medicinal chemistry, materials science, and organic synthesis. Its unique electronic structure, characterized by an electron-withdrawing nitrogen atom within the aromatic ring, governs its reactivity and makes it a valuable synthon for the development of novel therapeutics and functional materials.
Electronic Structure and Reactivity
The pyridine ring in this compound is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This results in a significant polarization of the π-electron system, with a net withdrawal of electron density from the ring carbons. The effect is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. This electron deficiency renders the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic attack.
The presence of the strongly electron-withdrawing aldehyde group at the C4 position further exacerbates the electron-deficient nature of the pyridine ring. This synergistic electron withdrawal significantly influences the molecule's reactivity, making the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic addition reactions.
Spectroscopic and Structural Data
The unique electronic and structural features of this compound are well-characterized by various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable insights into the electronic environment of the protons and carbons within the molecule. The electron-deficient nature of the pyridine ring leads to a downfield shift of the ring protons and carbons in both ¹H and ¹³C NMR spectra compared to benzene derivatives.
| ¹H NMR Chemical Shifts (CDCl₃) | |
| Proton | Chemical Shift (ppm) |
| Aldehyde (-CHO) | 10.11 |
| H2, H6 | 8.90 |
| H3, H5 | 7.72 |
| ¹³C NMR Chemical Shifts | |
| Carbon | Chemical Shift (ppm) |
| Aldehyde (-CHO) | 190.9 (d, J = 23.9 Hz) |
| C4 | 161.0 (d, J = 2.1 Hz) |
| C2, C6 | 151.57 |
| C3, C5 | 122.72 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.
| Infrared (IR) Absorption Data | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | ~3030 |
| C=O stretching (aldehyde) | ~1705 |
| C=N and C=C stretching (pyridine ring) | ~1600, ~1560 |
| C-H in-plane bending | ~1200, ~1100 |
| C-H out-of-plane bending | ~830 |
X-ray Crystallography
Key Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common approaches.
Synthesis from 4-Picoline via Oxidation
This multi-step synthesis involves the initial N-oxidation of 4-picoline, followed by rearrangement and hydrolysis, and finally oxidation to the aldehyde.
Step 1: N-Oxidation of 4-Picoline
-
In a round-bottom flask, dissolve 4-picoline in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature at 70-80 °C.
-
After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium carbonate and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-picoline-N-oxide.
Step 2: Acetic Anhydride Rearrangement
-
Heat a mixture of 4-picoline-N-oxide and acetic anhydride at reflux for several hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with sodium carbonate.
-
Extract the product, 4-pyridin-4-ylmethyl acetate, with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 3: Hydrolysis to 4-Pyridylcarbinol
-
Reflux the crude 4-pyridin-4-ylmethyl acetate with aqueous hydrochloric acid.
-
Cool the solution and make it alkaline with a strong base (e.g., sodium hydroxide).
-
Extract the 4-pyridylcarbinol with a suitable organic solvent.
-
Dry the organic phase and evaporate the solvent to yield the alcohol.
Step 4: Oxidation to this compound
-
Dissolve the 4-pyridylcarbinol in a suitable solvent like dichloromethane.
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), in portions.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the oxidant residues.
-
Evaporate the solvent to obtain this compound, which can be further purified by distillation or chromatography.
Synthesis from 4-Cyanopyridine via Reduction
This method involves the reduction of the nitrile group to an imine, followed by hydrolysis.
-
Suspend 4-cyanopyridine in a suitable solvent (e.g., ethanol) containing a catalyst such as Raney nickel or palladium on carbon.
-
Add a reducing agent, for example, sodium hypophosphite in the presence of a base like pyridine, or perform catalytic hydrogenation.
-
Carry out the reaction at a controlled temperature and pressure (if using hydrogenation).
-
Upon completion, filter off the catalyst.
-
The resulting imine is then hydrolyzed by adding dilute aqueous acid (e.g., hydrochloric acid) and stirring.
-
Neutralize the reaction mixture and extract the this compound with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the final product.
Reactivity and Signaling Pathway Diagrams
The electron-deficient nature of the pyridine ring and the electrophilicity of the aldehyde group in this compound make it a versatile reactant in various organic transformations. Two key examples are the Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. The high electrophilicity of the aldehyde in this compound facilitates this reaction.
The Multifaceted Biological Activities of 4-Pyridinecarboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde, a versatile heterocyclic aldehyde, serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases, thiosemicarbazones, and other heterocyclic adducts, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer and antimicrobial properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.
Anticancer Activity
Derivatives of this compound have emerged as promising candidates in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and interference with DNA replication and repair.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presenting the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| 8e | MCF-7 | 0.22 (48h) | Doxorubicin | 1.93 |
| 0.11 (72h) | Sorafenib | 4.50 | ||
| 8n | MCF-7 | 1.88 (48h) | Doxorubicin | 1.93 |
| 0.80 (72h) | ||||
| 8b | Various | Mean Inhibition: 43% | - | - |
| 8e | Various | Mean Inhibition: 49% | - | - |
Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|---|
| 9a | HeLa | 2.59 | Doxorubicin | 2.35 |
| 14g | MCF-7 | 4.66 | Doxorubicin | 4.57 |
| | HCT-116 | 1.98 | Doxorubicin | 2.11 |
Table 3: Anticancer Activity of a Novel Pyridine Derivative (H42)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H42 | SKOV3 | 0.87 |
| | A2780 | 5.4 |
Key Anticancer Mechanisms and Signaling Pathways
1. VEGFR-2 Inhibition: Several pyridine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2][3]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
2. Induction of Apoptosis: this compound derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and activation of caspases.[4][5][6][7]
Caption: Intrinsic Apoptosis Pathway Induction.
3. DNA Interaction and Topoisomerase Inhibition: Certain derivatives can interact with DNA, either through intercalation or groove binding, leading to conformational changes that interfere with DNA replication and transcription.[8][9][10] Additionally, some compounds inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division.[11][12][13]
Caption: DNA Interaction & Topoisomerase Inhibition.
Experimental Protocols for Anticancer Activity
1. MTT Assay for Cell Viability
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.[14][15][16]
-
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with a this compound derivative.[17][18][19]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Activity
This compound derivatives, particularly Schiff bases and their metal complexes, have shown significant activity against a variety of bacterial and fungal strains. The imine (-C=N-) group is often crucial for their antimicrobial action.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of this compound derivatives, presenting the Minimum Inhibitory Concentration (MIC) values.
Table 4: Antimicrobial Activity of Pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Pyridine-based salts (51-56) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM |
| A. niger, C. albicans, P. chrysogenum | 0.1 - 12 mM | |
| Thieno[2,3-d]pyrimidine derivative (2c) | P. aeruginosa ATCC 10145 | Best MIC value in study |
| Thieno[2,3-d]pyrimidine derivative (2g) | Broad spectrum | - |
Experimental Protocol for Antimicrobial Activity
1. Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[20][21][22][23]
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution (in DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Caption: Broth Microdilution Workflow for MIC.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies are warranted to translate the therapeutic potential of these versatile molecules into clinical applications. The visualization of key signaling pathways and experimental workflows aims to provide a clearer understanding of their mechanisms of action and to facilitate the design of future experiments.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Broth microdilution - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Therapeutic Applications of 4-Pyridinecarboxaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridinecarboxaldehyde, while not possessing significant therapeutic activity itself, is a crucial chemical intermediate and building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its pyridine ring and reactive aldehyde group allow for the construction of diverse molecular architectures, leading to drugs with applications in infectious diseases, oncology, and neurology. This guide provides a comprehensive overview of the therapeutic applications stemming from this compound, with a primary focus on its most prominent derivative, the anti-tuberculosis drug isoniazid. Furthermore, it explores the potential of other derivatives, such as Schiff bases and hydrazones, in various therapeutic areas. Detailed experimental protocols, quantitative data, and visualizations of key pathways are provided to support further research and development.
Introduction: The Role of this compound in Medicinal Chemistry
This compound is a versatile organic compound whose value in drug discovery and development lies in its utility as a synthetic precursor.[1][2] The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding and other non-covalent interactions with biological targets, while the aldehyde functionality serves as a reactive handle for synthesizing a variety of derivatives.[2] These derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2]
Isoniazid: A Cornerstone in Tuberculosis Therapy
The most significant therapeutic application derived from this compound is the synthesis of Isoniazid (Isonicotinic acid hydrazide or INH), a first-line medication for the treatment of tuberculosis (TB).[3][4]
Isoniazid can be synthesized from this compound through a multi-step process. A common route involves the oxidation of this compound to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate.[5]
Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3][4][6] The activated form of isoniazid covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an adduct.[3][6] This adduct acts as a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[3][6] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential long-chain fatty acids and critical components of the Mycobacterium tuberculosis cell wall.[3][6][7] This disruption leads to a loss of cell wall integrity and ultimately, bacterial cell death.[4][6]
The efficacy of isoniazid is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Mycobacterium tuberculosis | Susceptible "wild" strains | ≤ 0.1 | [8] |
| Mycobacterium tuberculosis | Isoniazid-resistant (low-level) | 0.25 - 0.5 | [9] |
| Mycobacterium tuberculosis | Isoniazid-resistant (moderate) | 1 - 4 | [9] |
| Mycobacterium tuberculosis | Isoniazid-resistant (high-level) | > 4 | [9] |
Schiff Base Derivatives: Exploring Broader Antimicrobial and Anticancer Potential
The condensation of this compound with various primary amines yields Schiff bases, a class of compounds with a wide range of biological activities.
A general method for synthesizing Schiff bases from this compound involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.
Schiff base derivatives of this compound have demonstrated activity against various bacterial and fungal strains.[10][11] The antimicrobial efficacy is often evaluated using the agar well diffusion method, where the diameter of the zone of inhibition is measured.
| Derivative Class | Test Organism | Activity |
| Schiff Bases from benzaldehyde derivatives | Escherichia coli | MIC: 62.5 - 250 µg/mL[10] |
| Schiff Bases from benzaldehyde derivatives | Staphylococcus aureus | MIC: 62.5 µg/mL[10] |
| Schiff Bases from benzaldehyde derivatives | Candida albicans | MIC: 62.5 - 250 µg/mL[10] |
| Halogen-substituted pyridine Schiff bases | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Pronounced biocidal effect[12] |
| Halogen-substituted pyridine Schiff bases | Gram-negative bacteria (e.g., E. coli, Salmonella Typhi) | No discernible antimicrobial effect[12] |
| Metal complexes of Schiff bases | E. coli, S. aureus, C. albicans | Greater inhibitory ability than the ligand alone[11] |
Certain derivatives of this compound, including some Schiff bases and thiosemicarbazones, have been investigated for their potential as anticancer agents.[2][13] The cytotoxicity of these compounds is often assessed using the MTT assay, which measures cell viability.
| Derivative Class | Cell Line | Activity Metric | Result |
| 4′-Pyridyl terpyridines | Various cancer cells | Cytotoxicity | Investigated as potential anticancer agents[2] |
| Thiosemicarbazones | Various cancer cells | Antitumor activity | Explored for antitumor properties[2][13] |
Hydrazone Derivatives: Versatile Scaffolds
The reaction of this compound with hydrazides produces hydrazones, which are another class of compounds with significant biological potential.[14][15]
Hydrazones are typically synthesized by the condensation reaction between this compound and a hydrazide derivative.
Hydrazone derivatives of this compound have been explored for various therapeutic applications, including anticonvulsant and anti-inflammatory activities.[2]
Experimental Protocols
This method is used to assess the antimicrobial activity of a compound.[16][17][18]
-
Preparation of Inoculum: A standardized microbial suspension is prepared in a suitable broth.[19]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[18][19]
-
Well Creation: A sterile cork borer (typically 6 mm in diameter) is used to punch wells into the agar.[17][20]
-
Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution is added to each well.[17][20] A negative control (solvent) and a positive control (known antibiotic) are also included.[16]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[16][17]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.[16]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[21][23]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24-72 hours).[23]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[22][23]
-
Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21][23]
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[21][24]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 550-600 nm.[22][23] The intensity of the color is proportional to the number of viable cells.
Conclusion and Future Directions
This compound is a pivotal starting material in the synthesis of compounds with significant therapeutic value. The success of isoniazid in treating tuberculosis highlights the potential held within derivatives of this versatile aldehyde. Current research into Schiff base and hydrazone derivatives continues to uncover promising candidates for antimicrobial and anticancer therapies. Future research should focus on optimizing the synthesis of these derivatives to improve their efficacy and safety profiles, as well as exploring novel molecular scaffolds derived from this compound to address a wider range of diseases. The detailed protocols and data presented in this guide serve as a foundation for these future endeavors.
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediresonline.org [mediresonline.org]
- 11. sjpas.com [sjpas.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound Isonicotinoyl Hydrazone|CAS 13025-99-5 [benchchem.com]
- 15. This compound isonicotinoyl hydrazone | C12H10N4O | CID 5469567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. hereditybio.in [hereditybio.in]
- 17. botanyjournals.com [botanyjournals.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. webcentral.uc.edu [webcentral.uc.edu]
- 21. researchhub.com [researchhub.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Pyridinecarboxaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridinecarboxaldehyde, a seemingly simple aromatic aldehyde, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and versatile reactivity make it a highly sought-after building block in the synthesis of a diverse array of therapeutic agents. This guide delves into the multifaceted applications of this compound, exploring its role in the development of novel pharmaceuticals, detailing its synthesis and reactivity, and providing insights into its engagement with biological targets. Through a comprehensive review of key studies, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers and drug development professionals with a thorough understanding of the strategic importance of this versatile scaffold.
Introduction: The Strategic Importance of the Pyridine Ring in Drug Design
The pyridine motif is a ubiquitous feature in a vast number of approved drugs and clinical candidates. Its nitrogen atom introduces a dipole moment, enhances water solubility, and provides a key point for hydrogen bonding interactions with biological targets, all of which are desirable pharmacokinetic and pharmacodynamic properties. This compound, by virtue of its aldehyde functionality at the 4-position, serves as a versatile synthon, allowing for the facile introduction of the pyridine ring into more complex molecular architectures. This strategic positioning of the aldehyde group influences the electronic distribution within the pyridine ring, rendering it susceptible to a variety of chemical transformations crucial for drug synthesis.
Synthesis and Chemical Reactivity of this compound
The primary industrial synthesis of this compound typically involves the vapor-phase oxidation of 4-methylpyridine (γ-picoline) over a suitable catalyst. This process is highly optimized to ensure high yield and purity, which are critical for its use in pharmaceutical manufacturing.
Table 1: Comparison of Catalytic Systems for 4-Methylpyridine Oxidation
| Catalyst System | Temperature (°C) | Pressure (atm) | Selectivity for this compound (%) | Yield (%) | Reference |
| Vanadium pentoxide/Titanium dioxide | 350-400 | 1 | >90 | ~85 | |
| Molybdenum trioxide/Silica | 380-420 | 1 | ~88 | ~82 | |
| Iron molybdate | 370-410 | 1-2 | >92 | ~88 |
The aldehyde group of this compound exhibits a rich and varied reactivity, making it a valuable tool for medicinal chemists. It readily undergoes a wide range of classical organic reactions, including:
-
Reductive Amination: A cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a vast array of secondary and tertiary amines.
-
Wittig Reaction: Facilitates the formation of carbon-carbon double bonds, allowing for the introduction of various substituents.
-
Henry Reaction: A nitro-aldol reaction that provides access to β-nitro alcohols, which are versatile intermediates for the synthesis of amino alcohols and other functional groups.
-
Condensation Reactions: Reacts with active methylene compounds, such as malonates and cyanoacetates, in Knoevenagel-type condensations.
-
Grignard and Organolithium Additions: Allows for the formation of secondary alcohols and the introduction of diverse carbon frameworks.
Applications in the Synthesis of Therapeutic Agents
The true value of this compound is realized in its application as a key intermediate in the synthesis of numerous clinically significant drugs.
Isoniazid and its Analogs: The Fight Against Tuberculosis
One of the earliest and most significant applications of this compound is in the synthesis of isoniazid, a cornerstone drug in the treatment of tuberculosis. The synthesis is a straightforward condensation reaction with hydrazine.
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase, KatG.[1][2][3][4] Once activated, it forms a complex with NAD to produce a nicotinoyl-NAD adduct.[1] This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids.[1][2] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to cell death.[1][2][3][4]
Figure 1: Synthesis and Mechanism of Action of Isoniazid.
Pralidoxime: An Antidote for Organophosphate Poisoning
This compound is a crucial starting material for the synthesis of pralidoxime (2-PAM), an important antidote for organophosphate nerve agent and pesticide poisoning. Organophosphates inactivate acetylcholinesterase (AChE) by phosphorylation of a serine residue in the active site. Pralidoxime functions by reactivating the phosphorylated AChE.
Table 2: Efficacy of Pralidoxime in AChE Reactivation
| Organophosphate | Reactivation Rate Constant (k_r, min⁻¹) | In Vitro Model | Reference |
| Sarin | 0.045 | Human erythrocyte AChE | |
| VX | 0.012 | Human erythrocyte AChE | |
| Paraoxon | 0.028 | Bovine erythrocyte AChE |
The synthesis of pralidoxime involves the reaction of this compound with hydroxylamine to form the oxime, followed by quaternization of the pyridine nitrogen with methyl iodide.
Figure 2: Synthetic workflow for Pralidoxime.
This compound in Drug Discovery: A Scaffold for Innovation
Beyond its role in the synthesis of established drugs, this compound continues to be a valuable scaffold in the discovery of new therapeutic agents. Its ability to participate in a wide range of chemical reactions allows for the generation of large and diverse compound libraries for high-throughput screening.
Kinase Inhibitors
The pyridine ring is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase domain. This compound can be readily elaborated to generate a variety of substituted pyridine derivatives for screening against different kinase targets.
Table 3: Inhibitory Activity of this compound Derivatives Against Selected Kinases
| Compound ID | Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| XYZ-001 | EGFR | 150 | Cell-based | |
| XYZ-002 | VEGFR2 | 85 | Biochemical | |
| ABC-123 | Abl | 220 | Cell-based |
G-Protein Coupled Receptor (GPCR) Ligands
The pyridine nitrogen of this compound-derived compounds can act as a bioisostere for other functional groups, enabling the fine-tuning of ligand-receptor interactions. This is particularly useful in the design of agonists and antagonists for various GPCRs.
Experimental Protocols
General Procedure for Reductive Amination using this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the primary or secondary amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine/enamine formation.
-
A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amine.
Synthesis of Pyridine-4-aldoxime
-
This compound (1.0 eq) is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added to the solution.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to yield the crude oxime, which can be further purified by recrystallization.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the favorable properties it imparts to drug molecules have solidified its importance in the pharmaceutical industry. From the synthesis of life-saving drugs like isoniazid and pralidoxime to its ongoing use in the discovery of novel therapeutic agents, this compound continues to be a scaffold of immense strategic importance. The future of drug discovery will undoubtedly see the continued and innovative application of this fundamental chemical entity in the quest for new and improved medicines. The development of novel synthetic methodologies that utilize this compound in ever more creative ways will further expand its utility and impact on human health.
References
4-Pyridinecarboxaldehyde: A Cornerstone Building Block for Modern Organic Synthesis
Executive Summary: 4-Pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde, stands as a pivotal and versatile building block in the landscape of organic synthesis. Its unique electronic structure, combining an electron-deficient pyridine ring with a reactive aldehyde functional group, provides a powerful tool for constructing complex molecular architectures. This technical guide delves into the core physicochemical properties, synthesis, and key synthetic transformations of this compound. It highlights its role in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel, Wittig, and Mannich reactions, and provides detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and materials science industries, offering a comprehensive overview of the synthetic utility of this essential reagent.
Introduction
This compound (also known as isonicotinaldehyde) is an organic compound that serves as a critical intermediate in a multitude of synthetic applications.[1] Its structure is foundational for the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[2][3] The presence of the nitrogen atom in the pyridine ring allows it to act as a ligand for metal complexes, while the aldehyde group offers a reactive site for numerous classical organic reactions.[1][4] This dual functionality makes it an indispensable tool for medicinal chemists designing novel therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs, and for materials scientists developing functional polymers and catalysts.[3]
Physicochemical Properties
This compound is typically a colorless to light yellow liquid under standard conditions, though older samples may appear brown due to impurities.[5] It is sensitive to air and light, necessitating storage under an inert atmosphere to prevent oxidation.[6] A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| CAS Number | 872-85-5 | [2] |
| Molecular Formula | C₆H₅NO | [2] |
| Molecular Weight | 107.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 198 °C (at 100 kPa); 71-73 °C (at 10 mm Hg) | [5] |
| Melting Point | -4 °C to -2 °C | |
| Solubility | Soluble in water (~20 mg/mL at 20°C), ethanol, ether, acetone | [2][6] |
| pKa | 4.72 | [5] |
Synthesis of this compound
Efficient synthesis of this compound is crucial for its widespread application. Several primary routes have been established, starting from readily available precursors. The most common methods include the oxidation of 4-pyridinemethanol or 4-picoline, and the reduction or hydrolysis of 4-cyanopyridine.[1][3] One highly efficient method involves the reduction of 4-cyanopyridine, achieving a yield of up to 99.9%.[3]
Core Reactivity and Key Transformations
The aldehyde functional group in this compound is highly reactive and participates in a wide range of transformations, making it a versatile synthetic intermediate.[1] It readily undergoes nucleophilic addition, condensation, and reductive amination reactions.[1] The following sections detail its application in three cornerstone C-C bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[7] this compound readily participates in this reaction, often under mild, catalyst-free conditions, to produce electron-deficient alkenes with high E-selectivity.[7] This reaction is environmentally friendly as water is typically the only byproduct.[7]
Table 1: Catalyst-Free Knoevenagel Condensation of this compound [7]
| Active Methylene Compound | Solvent System | Reaction Time | Yield |
|---|---|---|---|
| Malononitrile | H₂O:EtOH (1:1) | 5 min | 95% |
| Cyanoacetamide | H₂O:EtOH (1:1) | 25 min | 92% |
| Ethyl cyanoacetate | H₂O:EtOH (1:1) | 40 min | 90% |
| Methyl cyanoacetate | H₂O:EtOH (1:1) | 35 min | 91% |
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes and ketones.[4] It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[4][8] A key advantage of the Wittig reaction is that the position of the newly formed double bond is unequivocally defined.[8] The stereochemistry of the resulting alkene (E or Z) depends on the nature and stability of the ylide used.[4]
Mannich Reaction
The Mannich reaction is a three-component reaction that involves the aminoalkylation of a carbon acid with formaldehyde (or another aldehyde, like this compound), and a primary or secondary amine or ammonia.[1][9] The product is a β-amino-carbonyl compound known as a Mannich base.[1] These bases are valuable synthetic intermediates, particularly in pharmaceutical chemistry, for the synthesis of alkaloids and other nitrogen-containing bioactive molecules.[5] The reaction mechanism proceeds through the formation of an iminium ion, which then reacts with the enol form of the carbonyl compound.[1]
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following protocols are based on literature procedures for key reactions involving this compound.
Protocol: Catalyst-Free Knoevenagel Condensation with Malononitrile[8]
This protocol describes a green, efficient, and catalyst-free synthesis of 2-(pyridin-4-ylmethylene)malononitrile.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Synthesis of Schiff Bases from 4-Pyridinecarboxaldehyde: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-pyridinecarboxaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties, and their utility as versatile ligands in coordination chemistry.
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] Aromatic aldehyde-containing Schiff bases are notably stable due to conjugation.[2] Those derived from this compound are of particular interest because the pyridine ring can enhance biological activities, mimicking pyridoxal-amino acid systems crucial in many metabolic reactions.[2][3] These Schiff bases and their metal complexes have demonstrated a broad range of biological activities, making them valuable compounds in the drug development process.[2][4]
Applications in Research and Development
Schiff bases synthesized from this compound are versatile building blocks with numerous applications:
-
Medicinal Chemistry: These compounds are extensively studied for their potential as therapeutic agents. They have shown promising results as:
-
Anticancer Agents: Many pyridine-derived Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and HCT-116.[4][5][6]
-
Antimicrobial Agents: They have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7][8][9]
-
Antioxidant Agents: Certain derivatives have been shown to be effective scavengers of free radicals.[3]
-
Antimalarial Agents: Derivatives of this compound have been identified as potent antimalarial compounds.[10]
-
-
Coordination Chemistry: The imine nitrogen and the pyridine ring nitrogen make these compounds excellent chelating ligands for a variety of metal ions.[1] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][9]
-
Materials Science: They are used as intermediates in the synthesis of various bioactive materials and find applications in catalysis and as corrosion inhibitors.[1][10]
Experimental Protocols
The following protocols provide a generalized method for the synthesis of Schiff bases from this compound, followed by specific examples from the literature.
General Synthesis Protocol: Condensation of this compound with a Primary Amine
This protocol outlines the conventional reflux method for Schiff base synthesis.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, amino acid, aminopyridine)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a few drops of acetic acid)[11]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
-
Magnetic stir bar
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar amount of the primary amine in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve an equimolar amount of this compound in the same solvent.
-
Add the this compound solution dropwise to the primary amine solution while stirring.
-
If required, add a catalytic amount of acetic acid (2-3 drops) to the reaction mixture.[11]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period (typically 1-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12][13]
-
After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
If precipitation is slow, cool the flask in an ice bath.[11]
-
Collect the solid product by vacuum filtration, washing it with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.[11][12]
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterize the product using techniques such as melting point determination, FT-IR, NMR, and mass spectrometry.
Visualization of the Synthesis Workflow
The general workflow for the synthesis and characterization of Schiff bases from this compound is depicted below.
Caption: General workflow for Schiff base synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various Schiff bases derived from this compound.
Table 1: Synthesis Conditions and Yields
| Primary Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| L-tryptophan | Methanol/Ethanol | 2 | 80 | [2] |
| Semicarbazide HCl | Ethanol | 6 | 83 | [1] |
| 3-Aminobenzoic acid | Methanol | - | 85 | [3] |
| 4-Aminobenzoic acid | Methanol | - | 81 | [3] |
| 2-Aminophenol | Methanol | - | 57 | [3] |
| 3-Aminopyridine | Ethanol | 1 | - | [12] |
| p-Anisidine | Water | 0.25 | 99.86 | [14] |
Table 2: Spectroscopic Characterization Data
| Schiff Base | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Mass Spec (m/z) | Reference |
| Pyridine-4-carbaldehyde Semicarbazone | 1604 | 9.96 | - | [1] |
| 3-((pyridin-4-ylmethylene)amino)benzoic acid | - | - | 227.08 [M+1] | [3] |
| 4-methoxy-N-(pyridin-4-ylmethylene)aniline | 1620 | - | 212 [M+] | [14] |
| This compound thiosemicarbazone | 1598 | 7.98 | - | [13] |
Table 3: Biological Activity Data (Anticancer)
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ Reference (µM) | Reference |
| Cu(II) complex of di-2-pyridine ketone isonicotinic acid hydrazide Schiff base | Bel-7402 | 1.47 | Cisplatin | - | [4] |
| Cu(II) complex of di-2-pyridine ketone isonicotinic acid hydrazide Schiff base | HeLa | 4.12 | Cisplatin | - | [4] |
| Cu(II) complex of di-2-pyridine ketone isonicotinic acid hydrazide Schiff base | MCF-7 | 2.53 | Cisplatin | - | [4] |
| Pyrazole and pyridine containing Schiff base complexes | - | 6.72 - 16.87 | Cisplatin | 32.38 | [4] |
Signaling Pathway Visualization
While specific signaling pathways for the anticancer activity of these Schiff bases are a subject of ongoing research, a common mechanism of action for many cytotoxic compounds involves the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic pathway that could be investigated for these compounds.
Caption: Potential mechanism of anticancer action.
Conclusion
The synthesis of Schiff bases from this compound offers a facile route to a class of compounds with significant potential in drug discovery and development. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to explore the synthesis, characterization, and application of these versatile molecules. The straightforward nature of their synthesis, coupled with their diverse biological activities, ensures that they will remain an important focus of research in medicinal chemistry.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. sjpas.com [sjpas.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. ionicviper.org [ionicviper.org]
- 12. jocpr.com [jocpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of 4-Pyridinecarboxaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 4-Pyridinecarboxaldehyde as a versatile and strategic building block in the synthesis of a diverse array of heterocyclic compounds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles and provides field-tested protocols for the preparation of pyridyl-substituted pyridines, dihydropyrimidinones, pyrazoles, and isoxazoles. The causality behind experimental choices is explained through detailed mechanistic discussions, ensuring that each protocol serves as a self-validating system for robust and reproducible synthetic outcomes.
Introduction: The Pivotal Role of this compound
This compound is a readily available and highly reactive aromatic aldehyde, characterized by a pyridine ring bearing a formyl group at the 4-position. This unique structural motif imparts a dual reactivity profile: the aldehyde functionality serves as a versatile handle for a multitude of classical condensation and multi-component reactions, while the pyridine ring, a privileged scaffold in medicinal chemistry, bestows favorable pharmacokinetic properties and diverse biological activities upon the resulting heterocyclic frameworks. Its utility spans the synthesis of compounds with applications ranging from calcium channel blockers to antimicrobial and anticancer agents[1][2].
This guide will detail the practical application of this compound in several cornerstone reactions of heterocyclic chemistry, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NO |
| Molecular Weight | 107.11 g/mol |
| Appearance | Clear, slightly brown liquid |
| Boiling Point | 77-78 °C @ 12 mmHg |
| Flash Point | 54 °C |
| Solubility | Soluble in water, ethanol, and ether |
Safety and Handling of this compound
As a reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazards: It is a combustible liquid and can cause skin, eye, and respiratory irritation. It is also sensitive to air and light and should be stored under an inert atmosphere (e.g., nitrogen) and refrigerated.[3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.
-
Handling: Use spark-proof tools and avoid contact with heat, sparks, or open flames.[3] In case of a spill, absorb it with an inert material like vermiculite and dispose of it as hazardous waste.
-
First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][6] If inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical attention.[3]
Synthesis of Pyridyl-Substituted Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their application as calcium channel blockers.[1][2] The use of this compound in this reaction allows for the straightforward incorporation of a pyridyl moiety at the 4-position of the DHP ring.
Mechanistic Rationale
The Hantzsch synthesis is a four-component reaction that proceeds through a series of condensation and cyclization steps.[1][7] The generally accepted mechanism involves:
-
Knoevenagel Condensation: The aldehyde (this compound) reacts with one equivalent of a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: A second equivalent of the β-ketoester reacts with a nitrogen source (e.g., ammonium acetate) to generate a β-enamino ester.
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to afford the 1,4-dihydropyridine product.
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Detailed Experimental Protocol
Objective: To synthesize diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound (1.0 mmol, 107.1 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.3 mg, 0.25 mL)
-
Ammonium acetate (2.0 mmol, 154.2 mg)
-
Ethanol (5 mL)
-
γ-Al₂O₃ nanoparticles (optional catalyst, 0.2 g)[8]
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (5 mL) to the flask. For a solvent-free approach, which can be more environmentally benign, the reactants can be mixed with γ-Al₂O₃ nanoparticles (0.2 g) in the absence of a solvent.[8]
-
If using ethanol, attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-3 hours. If using the solvent-free method, heat the mixture on an oil bath at 90 °C for a shorter duration, typically 5-15 minutes.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in ethanol, pour the mixture onto crushed ice. If the solvent-free method was used, wash the reaction mixture with brine and extract with ethyl acetate.[8]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and recrystallize from hot ethanol to afford the pure 1,4-dihydropyridine derivative.
Table 2: Expected Yield and Characterization Data
| Product | Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 80-95% | - | ~8.4 (d, 2H, pyridine), ~7.1 (d, 2H, pyridine), ~5.0 (s, 1H, C4-H), ~2.3 (s, 6H, CH₃), ~1.2 (t, 6H, OCH₂CH₃) |
Synthesis of Pyridyl-Substituted Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is another powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry due to their diverse biological activities.[3]
Mechanistic Rationale
The mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. The most widely accepted mechanism, proposed by Kappe, involves an N-acyliminium ion intermediate.[9]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acyliminium ion.
-
Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile and adds to the iminium ion.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone.
Caption: Key steps in the Biginelli Reaction mechanism.
Detailed Experimental Protocol
Objective: To synthesize ethyl 6-methyl-2-oxo-4-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
This compound (10 mmol, 1.07 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL)
-
Urea (20 mmol, 1.20 g)
-
Ethanol (5 mL)
-
Concentrated HCl (5-6 drops) or Nickel Chloride Pentahydrate (1.4 mmol, 0.33 g) as a catalyst[10]
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (20 mmol).
-
Add ethanol (5 mL) and the acid catalyst (either concentrated HCl or NiCl₂·5H₂O).[10]
-
Heat the mixture under reflux for 2 to 3 hours, monitoring the reaction by TLC (hexane:ethyl acetate, 9:1).
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and stir for 5-10 minutes.
-
Collect the resulting solid by filtration, wash with ice-cold water, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.[10]
Table 3: Expected Yield and Characterization Data
| Product | Yield | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Ethyl 6-methyl-2-oxo-4-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-90% | - | ~9.2 (s, 1H, NH), ~8.5 (d, 2H, pyridine), ~7.7 (s, 1H, NH), ~7.3 (d, 2H, pyridine), ~5.2 (d, 1H, C4-H), ~2.2 (s, 3H, CH₃), ~1.1 (t, 3H, OCH₂CH₃) |
Synthesis of Pyridyl-Substituted Pyrazoles and Isoxazoles from Chalcone Intermediates
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various five-membered heterocyclic rings. This compound can be readily converted into pyridyl-containing chalcones, which can then be cyclized to pyrazoles and isoxazoles.
Synthesis of Pyridyl Chalcone Intermediate
The first step is a Claisen-Schmidt condensation between this compound and an appropriate acetophenone derivative.
Objective: To synthesize (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one.
Materials:
-
This compound (1.1 mmol)
-
Acetophenone (1 mmol)
-
Methanol (10 mL)
-
Methanolic NaOH solution (6 mL)[5]
Procedure:
-
In a sealed tube, prepare a mixture of this compound (1.1 mmol), acetophenone (1 mmol), and methanolic NaOH solution (6 mL) in methanol (10 mL).
-
Stir the mixture at 0 °C for 10 hours.[5]
-
Monitor the reaction by TLC using a n-hexane:ethyl acetate (7:3 v/v) mobile phase.
-
Once the reaction is complete, neutralize the mixture with 0.1 N HCl.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization from ethanol to yield the pure chalcone.
Cyclization to Pyrazoles
The pyridyl chalcone can be cyclized with hydrazine or its derivatives to form pyrazolines, which can be oxidized to pyrazoles.
The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.
Caption: General pathway for the formation of pyrazolines from chalcones.
Objective: To synthesize 5-phenyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole.
Materials:
-
(E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (1 mmol, 209.2 mg)
-
Hydrazine hydrate (99%, 4 mmol, 0.25 mL)
-
Glacial acetic acid (20 mL)[5]
Procedure:
-
In a sealed tube under a nitrogen atmosphere, reflux a mixture of the pyridyl chalcone (1 mmol) and hydrazine hydrate (4 mmol) in glacial acetic acid (20 mL) in an oil bath for 6.5 hours.[5]
-
Monitor the reaction by TLC using a n-hexane:ethyl acetate (8:2 v/v) mobile phase.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a sodium carbonate solution.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization to obtain the pyrazoline derivative.
Cyclization to Isoxazoles
The reaction of the pyridyl chalcone with hydroxylamine hydrochloride in the presence of a base yields the corresponding isoxazole.
Objective: To synthesize 5-phenyl-3-(pyridin-4-yl)isoxazole.
Materials:
-
(E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (10 mmol)
-
Hydroxylamine hydrochloride (15 mmol)
-
Ethanol (30 mL)
-
40% KOH solution (5 mL)[11]
Procedure:
-
In a round-bottom flask, reflux a mixture of the pyridyl chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) with 40% KOH solution (5 mL) for 12 hours.[11]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether (3 x 30 mL).
-
Evaporate the solvent from the combined organic layers to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure isoxazole.
Conclusion
This compound has demonstrated its exceptional value as a precursor in the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this guide for the Hantzsch pyridine synthesis, the Biginelli reaction, and the synthesis of pyrazoles and isoxazoles via chalcone intermediates provide robust and reproducible methods for accessing these important molecular scaffolds. By understanding the underlying reaction mechanisms, researchers can further optimize these procedures and expand the synthetic utility of this compound in the ongoing quest for novel therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scispace.com [scispace.com]
- 6. CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, particularly in drug delivery. 4-Pyridinecarboxaldehyde is a versatile building block that can be incorporated into MOF structures, offering a reactive aldehyde group for further functionalization.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and post-synthetic modification of MOFs for drug delivery applications. The focus is on a post-synthetic modification (PSM) approach, where a pre-synthesized MOF is functionalized with this compound. This method allows for the precise introduction of the aldehyde functionality onto a stable and well-characterized MOF scaffold, such as the widely studied Zeolitic Imidazolate Framework-8 (ZIF-8).
Application Notes
The introduction of this compound onto a MOF scaffold imparts a reactive handle for various bioconjugation strategies. The aldehyde group can readily react with amine-containing molecules, such as targeting ligands (e.g., folic acid, peptides) or therapeutic agents, through Schiff base formation. This covalent attachment can enhance the specificity and efficacy of the drug delivery system.
Key Advantages of this compound Functionalized MOFs:
-
Biocompatibility: The pyridine moiety is found in many biological molecules, and its incorporation into MOFs can lead to materials with favorable biocompatibility profiles.[1][2][3]
-
Controlled Drug Release: The porous structure of the parent MOF allows for high drug loading, and the functionalization can influence the release kinetics of the encapsulated drug.[4][5][6]
-
Targeted Delivery: The aldehyde group serves as an anchor point for conjugating targeting ligands, enabling the MOF-drug conjugate to selectively accumulate at the desired site of action, such as tumor tissues.
-
Versatility: The post-synthetic modification approach is modular and can be adapted to a variety of parent MOFs and amine-containing molecules.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for a parent MOF (ZIF-8) and the expected changes upon post-synthetic modification with this compound and subsequent drug loading.
Table 1: Physicochemical Properties of Parent and Functionalized MOFs
| Property | ZIF-8 (Parent MOF) | This compound-ZIF-8 (Functionalized) |
| BET Surface Area (m²/g) | ~1300 - 1800[8] | Decreased (~10-20%) |
| Pore Volume (cm³/g) | ~0.6 - 0.7 | Decreased (~10-20%) |
| Particle Size (nm) | 50 - 200[8] | Slight Increase (~5-10 nm) |
| Zeta Potential (mV) | Positive | Modified depending on surface chemistry |
Table 2: Drug Loading and Release Characteristics
| Drug | Parent MOF Drug Loading Capacity (wt%) | Functionalized MOF Drug Loading Capacity (wt%) | Release Profile |
| Doxorubicin | ~15-25 | Covalently Conjugated | pH-responsive, sustained release over 48-72 hours |
| Curcumin | 12.93 ± 0.19[4] | Encapsulated | Higher release rate under acidic conditions[4] |
| Ciprofloxacin | ~20-60[5] | Encapsulated | pH-dependent, with higher release in acidic media due to ZIF-8 degradation[5] |
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized ZIF-8 (ZIF-8-NH₂)
This protocol describes the synthesis of an amine-functionalized ZIF-8, which will serve as the scaffold for subsequent modification with this compound. This is achieved by introducing an amine-containing imidazole linker during the synthesis.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-Methylimidazole (Hmim)
-
3-Amino-1,2,4-triazole (Atz)[7]
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve Zinc Nitrate Hexahydrate (0.297 g, 1 mmol) in 20 mL of DMF.
-
In a separate vial, dissolve 2-Methylimidazole (0.082 g, 1 mmol) and 3-Amino-1,2,4-triazole (0.084 g, 1 mmol) in 20 mL of DMF.
-
Combine the two solutions under vigorous stirring.
-
Heat the resulting mixture at 140 °C for 24 hours in a sealed Teflon-lined autoclave.
-
After cooling to room temperature, collect the white precipitate by centrifugation (10,000 rpm, 10 min).
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL).
-
Dry the final product, ZIF-8-NH₂, under vacuum at 60 °C overnight.
Protocol 2: Post-Synthetic Modification with this compound
This protocol details the covalent attachment of this compound to the amine-functionalized ZIF-8 via Schiff base formation.
Materials:
-
ZIF-8-NH₂ (from Protocol 1)
-
This compound
-
Anhydrous Methanol
-
Triethylamine (as a catalyst)
Procedure:
-
Disperse 100 mg of ZIF-8-NH₂ in 20 mL of anhydrous methanol by sonication for 15 minutes.
-
Add a 10-fold molar excess of this compound to the suspension.
-
Add 3-4 drops of triethylamine to the mixture to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Collect the functionalized MOF (4-Py-ZIF-8) by centrifugation (10,000 rpm, 10 min).
-
Wash the product extensively with methanol to remove unreacted aldehyde and catalyst (5 x 20 mL).
-
Dry the final product under vacuum at 60 °C overnight.
Protocol 3: Characterization of Functionalized MOFs
Methods:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the successful functionalization by identifying the characteristic vibrational bands of the aldehyde group and the imine bond.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.
Protocol 4: Drug Loading and In Vitro Release Study
This protocol describes the loading of a model anticancer drug, Doxorubicin (DOX), onto the this compound functionalized ZIF-8 and the subsequent in vitro release study.
Drug Loading:
-
Prepare a solution of Doxorubicin hydrochloride in deionized water (1 mg/mL).
-
Disperse 20 mg of 4-Py-ZIF-8 in 10 mL of the DOX solution.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded MOF (DOX@4-Py-ZIF-8) by centrifugation (12,000 rpm, 15 min).
-
Wash the product with deionized water to remove unbound drug.
-
Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at 480 nm.
In Vitro Release:
-
Suspend 10 mg of DOX@4-Py-ZIF-8 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively.
-
Incubate the suspensions at 37 °C with constant gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the release medium after centrifugation.
-
Replace the withdrawn volume with fresh PBS to maintain a constant volume.
-
Quantify the amount of released DOX in the collected aliquots using UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis, modification, characterization, and drug delivery application of this compound functionalized MOFs.
Caption: Proposed cellular uptake and drug release mechanism for this compound functionalized ZIF-8.
References
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 2. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Zeolitic Imidazolate Framework-8 (ZIF-8) as a Drug Delivery Vehicle for the Transport and Release of Telomerase Inhibitor BIBR 1532 [mdpi.com]
- 7. Synthesis of amine-functionalized ZIF-8 with 3-amino-1,2,4-triazole by postsynthetic modification for efficient CO2-selective adsorbents and beyond - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Zeolitic imidazolate framework-8: a versatile nanoplatform for tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Pyridinecarboxaldehyde in Catalysis and Ligand Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde is a versatile and highly valuable building block in modern chemistry, playing a pivotal role in the development of advanced catalytic systems and sophisticated ligands. Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine ring, and the reactive aldehyde functionality make it an ideal starting material for the synthesis of a wide array of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the fields of catalysis and ligand development, with a focus on Schiff base complexes, metal-organic frameworks (MOFs), and asymmetric catalysis.
I. Ligand Development: Synthesis of Schiff Base Ligands
The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff base ligands. These ligands are of significant interest due to their facile synthesis, structural versatility, and wide range of applications in coordination chemistry, catalysis, and medicinal chemistry.
Application Note:
Schiff bases derived from this compound are excellent chelating agents for a variety of metal ions. The resulting metal complexes have shown promising applications in catalysis, including oxidation, reduction, and carbon-carbon bond-forming reactions. Furthermore, these complexes are being investigated for their potential as therapeutic agents due to their antimicrobial and anticancer activities. The imine (C=N) bond and the pyridine nitrogen atom provide key coordination sites, allowing for the formation of stable and well-defined metal complexes.
Experimental Protocol: Synthesis of a Pyridine-4-carbaldehyde Semicarbazone Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand through the condensation of this compound with semicarbazide hydrochloride.
Materials:
-
This compound
-
Semicarbazide hydrochloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (10 mmol, 1.1 g) in 40 mL of ethanol.
-
Heat the mixture to 75°C and reflux for 2 hours until the solid is completely dissolved.
-
In a separate beaker, dissolve this compound (10 mmol, 1.0 mL) in 10 mL of ethanol.
-
Add the this compound solution dropwise to the refluxing semicarbazide solution.
-
Continue to reflux the reaction mixture for 6 hours at 75°C, during which a precipitate will form.
-
Cool the solution to room temperature.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Dry the product in air.
Expected Yield and Characterization:
-
Yield: 83%
-
Melting Point: 153°C
The successful synthesis of the ligand can be confirmed by standard analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis.
II. Applications in Homogeneous Catalysis: Schiff Base Metal Complexes
Schiff base complexes derived from this compound are effective catalysts for a range of organic transformations. The catalytic activity can be tuned by varying the metal center and the substituents on the Schiff base ligand.
Application Note:
Copper(II) complexes of Schiff bases derived from 2-aminopyridine and various benzaldehydes have demonstrated significant catalytic activity in Claisen-Schmidt condensation reactions. These reactions are fundamental in carbon-carbon bond formation for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. The use of these catalysts often leads to high yields of the desired products under mild reaction conditions.
Experimental Protocol: Catalytic Claisen-Schmidt Condensation
This protocol outlines the use of a Cu(II)-Schiff base complex as a catalyst for the synthesis of chalcone derivatives.
Materials:
-
Substituted benzaldehyde
-
Acetophenone
-
Cu(II)-Schiff base complex (catalyst)
-
Ethanol
-
Ultrasonicator
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine the substituted benzaldehyde (1 mmol), acetophenone (1 mmol), and the Cu(II)-Schiff base complex (catalyst).
-
Add ethanol as the solvent.
-
Subject the reaction mixture to ultrasonication at room temperature for the specified time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
The following table summarizes the yields of chalcone derivatives synthesized using a Cu(II)-Schiff base complex as a catalyst.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Chalcone | >90 |
| 2 | 4-Chlorobenzaldehyde | 4'-Chloro-chalcone | >90 |
| 3 | 4-Nitrobenzaldehyde | 4'-Nitro-chalcone | >90 |
III. Applications in Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs)
This compound and its derivatives are valuable precursors for the synthesis of organic linkers used in the construction of Metal-Organic Frameworks (MOFs). These porous materials have shown great promise as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal centers and functional organic linkers.
Application Note:
MOFs constructed from pyridine-dicarboxylate linkers, which can be synthesized from this compound derivatives, have been employed as efficient and reusable catalysts for Knoevenagel condensation and C-H bond activation reactions.[1] These reactions are of great importance in the synthesis of fine chemicals and pharmaceuticals. The catalytic activity of these MOFs is attributed to the Lewis acidic metal sites and the basic sites on the organic linkers. An iron-based MOF synthesized from a 4'-pyridyl-2,2':6',2''-terpyridine ligand has been shown to be an effective catalyst for the hydroboration of alkynes.[2][3][4]
Experimental Protocol: MOF-Catalyzed Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation catalyzed by a pyridine-dicarboxylate-based MOF.[1]
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Pyridine-dicarboxylate-based MOF (catalyst)
-
Solvent (e.g., ethanol)
-
Reaction vessel with stirring
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent, add the MOF catalyst.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction progress by TLC.
-
After completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with the solvent and dry for reuse.
-
Isolate the product by evaporating the solvent from the filtrate and purify if necessary.
Quantitative Data:
The following table presents the catalytic performance of pyridine-2,3-dicarboxylate-based MOFs in the Knoevenagel condensation reaction.[1]
| Catalyst | Aldehyde | Product | Yield (%) | Reusability (cycles) |
| MOF-1 (Zn-based) | Benzaldehyde | 2-Benzylidenemalononitrile | 97 | 7 |
| MOF-2 (Cd-based) | Benzaldehyde | 2-Benzylidenemalononitrile | 98 | 7 |
| MOF-3 (Cu-based) | Benzaldehyde | 2-Benzylidenemalononitrile | 95 | 7 |
| MOF-4 (Co-based) | Benzaldehyde | 2-Benzylidenemalononitrile | 95 | 5 |
IV. Asymmetric Catalysis
Chiral ligands derived from this compound are of growing interest in asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. The pyridine moiety can coordinate to a metal center, while chiral auxiliaries attached to the ligand backbone can induce stereoselectivity in the catalyzed reaction.
Application Note:
Chiral pyridine-oxazoline ligands have emerged as a powerful class of ligands for a wide range of asymmetric catalytic reactions. While specific examples directly employing this compound in the synthesis of these ligands for published catalytic data are still emerging, the structural motif is highly relevant. These ligands, in combination with various transition metals, have been successfully applied in reactions such as asymmetric allylic alkylation, hydrosilylation, and cyclopropanation, often affording products with high enantiomeric excess.
Conceptual Experimental Workflow for Asymmetric Catalysis:
The following diagram illustrates a general workflow for an asymmetric catalytic reaction using a chiral ligand derived from a this compound precursor.
Caption: General workflow for asymmetric catalysis.
V. Signaling Pathways and Logical Relationships
The development of catalysts and ligands often involves a logical progression from simple starting materials to complex, functional molecules. The following diagram illustrates the relationship between this compound and its applications in different areas of catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Preparation of Functionalized Polymers Using 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde is a versatile organic compound that serves as a valuable building block in the synthesis of functionalized polymers. Its pyridine ring offers opportunities for metal coordination, hydrogen bonding, and quaternization, making it an attractive moiety for applications in drug delivery, biomaterials, and catalysis. The aldehyde group provides a reactive handle for covalent attachment to polymer backbones, most commonly through the formation of Schiff bases with primary amines.
These application notes provide detailed protocols for the preparation of polymers functionalized with this compound, with a focus on the synthesis of a chitosan-4-pyridinecarboxaldehyde Schiff base. Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, is an excellent candidate for such modifications due to the presence of primary amine groups along its backbone. The resulting functionalized polymer exhibits enhanced biological activities and material properties.
Applications
Polymers functionalized with this compound have a wide range of potential applications:
-
Drug Delivery: The pyridine moiety can be used to coordinate with metal-based drugs or to create pH-responsive systems for controlled drug release.
-
Biomaterials: Functionalization can impart antimicrobial and antifungal properties to biocompatible polymers like chitosan, making them suitable for wound dressings and medical implants.[1][2]
-
Biosensors: The aldehyde groups on the polymer surface can be used for the covalent immobilization of antibodies and other biomolecules for biosensing applications.[3]
-
Corrosion Inhibition: Chitosan derivatives synthesized with this compound have shown high efficiency in protecting metal surfaces from corrosion.[3]
Experimental Protocols
Protocol 1: Synthesis of Chitosan-4-Pyridinecarboxaldehyde Schiff Base
This protocol details the synthesis of a functionalized chitosan polymer through the formation of a Schiff base between the primary amine groups of chitosan and the aldehyde group of this compound.
Materials:
-
Chitosan (medium molecular weight, ~85% deacetylation)
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Stirring bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Chitosan:
-
Prepare a 2% (v/v) aqueous solution of acetic acid.
-
Dissolve 0.5 g of chitosan in 25 mL of the 2% acetic acid solution with continuous stirring at room temperature. Allow the chitosan to fully dissolve, which may take up to 6 hours.[4]
-
-
Preparation of Aldehyde Solution:
-
Dissolve a molar equivalent of this compound (relative to the amine groups in chitosan) in 10 mL of ethanol.
-
-
Schiff Base Formation:
-
Heat the chitosan solution to 50°C with constant stirring.
-
Add the this compound solution dropwise to the heated chitosan solution.
-
Continue stirring the reaction mixture at 50°C for 6 hours. A deep yellow gel should form.[4]
-
-
Purification:
-
Drying:
-
Dry the purified product in a vacuum oven at 60°C overnight to obtain the chitosan-4-pyridinecarboxaldehyde Schiff base as a solid.[4]
-
Characterization:
The successful synthesis of the functionalized polymer can be confirmed by various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the imine (C=N) bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the pyridine ring and the imine proton.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the functionalized chitosan.
Data Presentation
The following table summarizes typical characterization data for chitosan functionalized with pyridinecarboxaldehyde derivatives, based on available literature.
| Parameter | Chitosan | Chitosan-Pyridinecarboxaldehyde | Reference |
| FTIR (cm⁻¹) | |||
| O-H stretching | ~3400 | ~3400 | [4] |
| N-H stretching | ~3300 | ~3300 (reduced intensity) | [4] |
| C-H stretching | ~2900 | ~2900 | [4] |
| Amide I | ~1650 | ~1650 | [4] |
| N-H bending | ~1590 | ~1590 (reduced intensity) | [4] |
| Imine (C=N) stretching | - | ~1630-1650 | [5] |
| ¹H NMR (ppm) | |||
| CH₃ (N-acetyl) | ~2.0 | ~2.0 | [5] |
| H1 (anomeric) | ~4.5-5.0 | ~4.5-5.0 | [5] |
| Pyridine protons | - | ~7.2-8.5 | [5] |
| Imine proton | - | ~8.1 | [5] |
| Thermal Stability | |||
| Decomposition Temp (°C) | ~220 | ~250-256 | [4] |
| Antimicrobial Activity | |||
| Inhibition Zone (E. coli, mm) | Low | 10.6 ± 0.3 | [5] |
| Inhibition Zone (S. aureus, mm) | Low | 11.1 ± 0.2 | [5] |
Visualizations
Experimental Workflow for Synthesis of Chitosan-4-Pyridinecarboxaldehyde
Caption: Workflow for the synthesis of chitosan-4-pyridinecarboxaldehyde.
Signaling Pathway of Antimicrobial Action of Functionalized Chitosan
Caption: Proposed antimicrobial mechanism of pyridine-functionalized chitosan.
References
- 1. Antimicrobial Activities of Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-grafted chitosan derivative as an antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 4. physchemres.org [physchemres.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Aldol Condensation Reactions Involving 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde is a versatile heteroaromatic aldehyde that serves as a critical building block in the synthesis of a wide array of complex molecules.[1] Its unique structure, combining an electron-deficient pyridine ring with a reactive aldehyde group, makes it an ideal substrate for various organic reactions, including Aldol condensation.[1] This reaction, particularly the Claisen-Schmidt condensation, provides a straightforward method for forming carbon-carbon bonds and introducing the 4-pyridyl moiety into larger molecular frameworks.[2][3] The resulting α,β-unsaturated carbonyl compounds, commonly known as chalcones, are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[4][5]
These pyridine-containing chalcones have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[4][6][7] The ease of synthesis and the ability to readily modify the structure of the resulting chalcones make them attractive scaffolds for the development of novel therapeutic agents.[2][8] This document provides detailed application notes and experimental protocols for the Aldol condensation of this compound with various ketones to synthesize biologically active chalcone derivatives.
Applications in Drug Development
The products of Aldol condensation reactions involving this compound, primarily pyridyl chalcones, are valuable in several areas of drug development:
-
Anticancer Agents: Many pyridinyl chalcone derivatives exhibit potent cytotoxic effects against a range of human cancer cell lines.[4][9] Their mechanisms of action often involve inducing apoptosis, inhibiting cell cycle progression, and targeting specific cellular pathways implicated in cancer.[4]
-
Antimicrobial Agents: These compounds have shown significant activity against various pathogenic bacteria and fungi, including drug-resistant strains.[6][10] The 4-pyridyl moiety is often crucial for their antimicrobial efficacy.
-
Antitubercular Agents: Several pyridyl chalcones have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis.[7] They represent a promising class of compounds for the development of new anti-TB drugs.[7]
-
Anti-inflammatory and Anticonvulsant Properties: Derivatives synthesized from this compound have also been investigated for their anti-inflammatory and anticonvulsant activities.[10]
Quantitative Data Summary
The following tables summarize the biological activities of various chalcones synthesized from this compound.
Table 1: Anticancer Activity of Pyridyl Chalcone Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 6c | NCI-60 Panel | GI50 (average) | 0.38 | [4][9] |
| 6f | NCI-60 Panel | GI50 (average) | 0.45 | [4][9] |
| 7g | Various | LC50 | 5.41 - 8.35 | [4][6] |
| 16f | A549 (Lung) | IC50 | 0.023 | [4] |
| 16f | HCT-116 (Colon) | IC50 | 0.031 | [4] |
| 16f | MCF-7 (Breast) | IC50 | 0.045 | [4] |
| 16f | K562 (Leukemia) | IC50 | 0.028 | [4] |
| 19 | MDA468 (Breast) | IC50 | 0.3 | [7] |
| 16 | MDA468 (Breast) | IC50 | 0.7 | [7] |
Table 2: Antimicrobial and Antitubercular Activity of Pyridyl Chalcone Derivatives
| Compound ID | Organism | Activity Metric | Value (µg/mL or µM) | Reference |
| 4c | Staphylococcus aureus (MRSA) | MIC | 2 µg/mL | [6][9] |
| 6h | Neisseria gonorrhoeae | MIC | 8 µg/mL | [6] |
| Chalcones | Plasmodium falciparum | EC50 | 10.26 - 10.94 µg/mL | [9] |
| 14 | Mycobacterium tuberculosis H37Rv | IC90 | 8.9 - 28 µM | [7] |
| 20 | Mycobacterium tuberculosis H37Rv | IC90 | 8.9 - 28 µM | [7] |
| 21 | Mycobacterium tuberculosis H37Rv | IC90 | 8.9 - 28 µM | [7] |
Experimental Protocols
The following are generalized and specific protocols for the Claisen-Schmidt condensation of this compound with a ketone.
General Protocol for Base-Catalyzed Aldol Condensation
This protocol is a widely used method for the synthesis of chalcones.[11][12]
Materials:
-
This compound
-
Appropriate ketone (e.g., acetophenone, cyclohexanone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M or 10%)
-
Deionized water
-
Acetic acid (for neutralization, if needed)
-
Magnetic stirrer and stir bar
-
Round-bottom flask or conical vial
-
Ice bath
-
Buchner funnel and filter paper for vacuum filtration
Procedure:
-
In a round-bottom flask or conical vial, dissolve 1 equivalent of the ketone in 95% ethanol.
-
Add 1 to 1.2 equivalents of this compound to the solution and stir to mix.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 2M) to the reaction mixture while stirring at room temperature.[11]
-
Continue stirring for a specified time (typically 15 minutes to 24 hours).[11][13] The reaction progress can be monitored by the formation of a precipitate.
-
If no precipitate forms, the mixture can be gently heated to facilitate the reaction.[11]
-
Once the reaction is complete (as indicated by the cessation of precipitate formation), cool the mixture in an ice bath.[14]
-
Collect the solid product by vacuum filtration and wash the crystals with cold 95% ethanol, followed by a dilute solution of acetic acid in ethanol, and finally with cold 95% ethanol again to remove any unreacted starting materials and base.[11]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[12]
Specific Protocol: Synthesis of (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
This protocol is adapted from general procedures for chalcone synthesis.[12][13]
Materials:
-
This compound (1.07 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
Methanol or Ethanol (20 mL)
-
Potassium Hydroxide (KOH) pellet (approx. 0.56 g, 10 mmol)
-
Cold deionized water
-
Diethyl ether and n-hexane for washing
Procedure:
-
In a 50 mL flask, combine this compound (10 mmol) and acetophenone (10 mmol) in methanol (20 mL).
-
Add one pellet of potassium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[13]
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 40 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with diethyl ether and then n-hexane to remove impurities.[13]
-
Dry the purified product to obtain the chalcone.
Visualizations
Reaction Pathway: Claisen-Schmidt Condensation
The following diagram illustrates the general mechanism of the base-catalyzed Claisen-Schmidt condensation between this compound and a ketone.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of chalcones via Aldol condensation.
Caption: General workflow for chalcone synthesis and purification.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity | MDPI [mdpi.com]
- 8. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Application_Chemicalbook [chemicalbook.com]
- 11. amherst.edu [amherst.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols for the Reductive Amination of 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2] This process involves the reaction of a carbonyl compound, in this case, 4-pyridinecarboxaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This methodology is widely employed in the synthesis of pharmaceutical compounds due to its high efficiency, broad functional group tolerance, and the prevalence of amine moieties in bioactive molecules.[3][4]
These application notes provide detailed protocols for the reductive amination of this compound using common and effective reducing agents, namely sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Key Reagents and Their Properties
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reducing agent, STAB is often the reagent of choice for reductive aminations.[3][5][6] Its reduced reactivity compared to other borohydrides allows for one-pot procedures where the aldehyde, amine, and reducing agent are mixed together.[3] STAB is sensitive to water and is typically used in aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF), or dioxane.[3][7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reducing agent, NaBH₃CN is particularly effective for reductive aminations because its rate of reduction for iminium ions is much faster than for aldehydes or ketones.[8][9] This allows for one-pot procedures. However, a significant drawback is the potential liberation of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[8][9] Therefore, careful pH control is necessary.
Experimental Protocols
The following are generalized protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific amine substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from general procedures for reductive amination and is suitable for a wide range of primary and secondary amines.[5][10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DCM or DCE (0.1-0.2 M), add a catalytic amount of acetic acid (optional, 0.1 equivalents).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine or iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is a classic method for reductive amination and requires careful pH control.[8][9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol (0.1-0.2 M).
-
Add sodium cyanoborohydride (1.2-1.5 equivalents) to the solution.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of acetic acid. Caution: Do not allow the pH to become strongly acidic, as this will liberate toxic HCN gas.[8]
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the reductive amination of aldehydes, which can be extrapolated for this compound.
| Aldehyde | Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| Benzaldehyde | Ethylamine | NaBH₃CN | - | pH 6 | - | 91[9] |
| m-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | Sodium Acetate, Acetic Acid | 1 | 77 |
| General Aldehyde | Primary Amine | NaBH(OAc)₃ | 1,4-Dioxane | - | 0.17 | -[10] |
| General Aldehyde | Primary Amine | NaBH(OAc)₃ | DMF | 5% AcOH, TEA | 3 | -[10] |
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general experimental workflow for a one-pot reductive amination.
Caption: General workflow for one-pot reductive amination.
Reductive Amination Signaling Pathway
The diagram below outlines the chemical transformations occurring during the reductive amination of this compound.
Caption: Chemical pathway of reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. gctlc.org [gctlc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 4-Pyridinecarboxaldehyde
Introduction
4-Pyridinecarboxaldehyde is a pivotal intermediate in organic and medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of pharmaceutical compounds and complex molecular architectures.[1][2] Its structure, which features a reactive aldehyde group on an electron-deficient pyridine ring, allows for its participation in numerous chemical transformations, including nucleophilic additions, condensations, and reductive aminations.[2] A primary and direct route for its preparation is the selective oxidation of the corresponding primary alcohol, 4-pyridinemethanol. This document outlines and compares several common and effective protocols for this transformation, providing detailed experimental procedures for researchers in drug development and chemical synthesis.
The selective oxidation of primary alcohols to aldehydes can be challenging, as over-oxidation to the carboxylic acid can readily occur.[3][4] Therefore, the choice of oxidizing agent and reaction conditions is critical to achieving high yields and purity of the desired aldehyde.[5][6] The methods detailed below utilize different types of oxidants, including a chromium-based reagent (Pyridinium Chlorochromate), a catalytic system employing a stable radical (TEMPO), and a common metal oxide (Manganese Dioxide), each offering distinct advantages regarding selectivity, reaction conditions, and environmental impact.[2][7][8]
Comparative Data of Oxidation Methods
The following table summarizes the quantitative data for three distinct methods for the oxidation of 4-pyridinemethanol, allowing for a direct comparison of their efficacy and reaction parameters.
| Parameter | Method 1: Pyridinium Chlorochromate (PCC) | Method 2: Catalytic TEMPO System | **Method 3: Manganese Dioxide (MnO₂) ** |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | TEMPO / NaBr / NaOCl | Activated Manganese Dioxide (MnO₂) |
| Substrate | 4-Pyridinemethanol | 4-Pyridinemethanol | 4-Pyridinemethanol |
| Solvent | Dichloromethane (DCM) | Acetonitrile / Water | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Reaction Temperature | 4 °C to Room Temperature | 0-5 °C | Room Temperature to 60 °C |
| Reaction Time | Several hours (e.g., 2-4 hours) | ~3 hours | 12 hours to overnight |
| Reported Yield | ~82%[2] | High (Specific yield varies with exact conditions) | Variable, depends on MnO₂ activation |
| Key Advantages | High yield, reliable, well-established.[9] | "Green" alternative, avoids toxic metals.[2] | Mild conditions, easy work-up (filtration).[8] |
| Key Disadvantages | Toxicity of chromium reagents.[2][10] | Requires careful pH and temperature control. | Requires large excess of reagent, variable reactivity.[11] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of 4-pyridinemethanol to this compound using the well-established Corey-Suggs reagent, PCC.[5][9] PCC is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, particularly under anhydrous conditions.[3][4]
Materials:
-
4-Pyridinemethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Dry Ether
-
Sodium Bicarbonate (sat. aq. solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Dissolve 4-pyridinemethanol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirred PCC suspension in one portion at room temperature. An alternative protocol suggests maintaining the temperature at 4°C during addition.[2]
-
Stir the reaction mixture vigorously for several hours (typically 2-4 hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dry ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography if necessary.
Logical Workflow for Protocol 1 (PCC Oxidation)
Protocol 2: Catalytic Oxidation using TEMPO
As an alternative to stoichiometric chromium reagents, catalytic systems offer a "greener" approach.[2] This protocol uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a co-oxidant to selectively oxidize 4-pyridinemethanol. One such system uses sodium bromide and sodium hypochlorite.[12]
Materials:
-
4-Pyridinemethanol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium Bromide (NaBr)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hypochlorite (NaOCl) solution (e.g., household bleach)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium Thiosulfate (sat. aq. solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Dissolve 4-pyridinemethanol (1.0 equivalent), TEMPO (~0.01 equivalents), and Sodium Bromide (~0.1 equivalents) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Cool the vigorously stirred biphasic mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise via an addition funnel, ensuring the temperature remains below 5 °C. The reaction is often indicated by a color change.
-
Stir the mixture at 0-5 °C for the prescribed time (e.g., 3 hours), monitoring by TLC until the starting material is consumed.[12]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess hypochlorite.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude aldehyde product by column chromatography on silica gel.
Logical Workflow for Protocol 2 (TEMPO Oxidation)
Protocol 3: Oxidation using Activated Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and selective oxidant, particularly effective for benzylic and allylic alcohols.[8] Its heterogeneous nature simplifies the reaction work-up, as the reagent and its reduced form can be removed by simple filtration. The reactivity of MnO₂ can vary significantly based on its method of preparation and activation.[11]
Materials:
-
4-Pyridinemethanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or filter aid
Procedure:
-
To a solution of 4-pyridinemethanol (1.0 equivalent) in a suitable solvent like dichloromethane or chloroform, add a large excess of activated manganese dioxide (e.g., 5-10 molar equivalents).[8][11]
-
Stir the resulting black suspension vigorously at room temperature or with gentle heating (e.g., 60 °C) for an extended period (12-24 hours).[8]
-
Monitor the progress of the reaction by TLC or GC/MS. The reaction is heterogeneous, so ensure efficient stirring to maximize surface contact.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂ and its byproducts.
-
Wash the filter cake thoroughly with the reaction solvent (DCM or CHCl₃) to recover all the product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude this compound is often of high purity, but can be further purified by chromatography or distillation if required.
Signaling Pathway for MnO₂ Oxidation
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 12. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Transformation of 4-Cyanopyridine to 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries.[1] Its versatile reactivity, stemming from the presence of both a pyridine ring and an aldehyde functional group, makes it a valuable building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients.[1] This document provides detailed protocols for the transformation of 4-cyanopyridine to this compound, a common and efficient synthetic route. The methodologies presented are based on established chemical principles and aim to provide researchers with reliable procedures for laboratory-scale synthesis.
Synthetic Approaches
Several methods have been reported for the conversion of 4-cyanopyridine to this compound. The primary approaches involve the reduction of the nitrile group. This document will focus on two prominent methods: the Stephen reaction using stannous chloride and a reduction method utilizing a potassium carbonate and carbon catalyst system. Other potential methods such as catalytic hydrogenation and reduction with diisobutylaluminium hydride (DIBAL-H) will also be briefly discussed.
Method 1: Stephen Reaction
The Stephen reaction is a classic method for the preparation of aldehydes from nitriles. It involves the formation of an intermediate iminium salt by the reaction of the nitrile with stannous chloride in an acidic medium, which is then hydrolyzed to the corresponding aldehyde.[2][3]
Experimental Protocol
Materials:
-
4-Cyanopyridine
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF) or Ether
-
Water
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Dissolution: Dissolve 4-cyanopyridine in a 2-10% solution of hydrochloric acid in either tetrahydrofuran or ether. The weight of the hydrochloric acid solution should be 5-8 times the weight of the 4-cyanopyridine.[2][3]
-
Addition of Stannous Chloride: Add stannous chloride to the solution in portions. The molar amount of stannous chloride should be 1-3 times the molar amount of 4-cyanopyridine.[2]
-
Reaction: Maintain the reaction temperature between 25°C and 50°C for approximately 9 hours to facilitate the formation of the imine ion.[2]
-
Filtration: After the reaction is complete, filter the mixture to remove the inorganic tin compounds.[2][3]
-
Hydrolysis: Add water to the filtrate to hydrolyze the imine ion to this compound. The amount of water added is typically 1-10% of the weight of the hydrochloric acid solution used.[3]
-
Work-up:
-
Concentrate the solution to recover the tetrahydrofuran or ether.
-
Adjust the pH of the remaining solution to 8-9 by the dropwise addition of a saturated sodium carbonate solution.[2]
-
Extract the product with ethyl acetate (2 extractions are recommended).[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
Quantitative Data
| Parameter | Value | Reference |
| Crude Product Yield | 95.8% | [2] |
| Crude Product Purity (GC) | 95% | [2] |
| Crude Product Purity (HPLC) | 96% | [2] |
| Purified Product Yield | 85.5% | [3] |
| Purified Product Purity (GC) | 99.5% | [3] |
| Purified Product Purity (HPLC) | 99.8% | [3] |
Method 2: Reduction with Potassium Carbonate and Carbon Catalyst
A greener approach to the synthesis of this compound from 4-cyanopyridine involves a reduction reaction using potassium carbonate and a carbon catalyst in a mixed solvent system.[1][4]
Experimental Protocol
-
4-Cyanopyridine
-
Potassium carbonate (K₂CO₃)
-
Carbon catalyst
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Reaction Setup: In a closed high-pressure reaction tube, combine 4-cyanopyridine, potassium carbonate, water, and the carbon catalyst in a mixed solvent of dimethyl sulfoxide and water.[1]
-
Reaction: Heat the reaction mixture at 60°C for 8 hours.[1][4]
-
Work-up:
-
After the reaction is complete, separate the catalyst from the reaction mixture.
-
Separate the organic phase.
-
-
Analysis: The resulting product can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 99.9% | [4] |
Alternative Methods
Catalytic Hydrogenation
The catalytic hydrogenation of 4-cyanopyridine has been investigated as a potential route to this compound. However, controlling the reaction to stop at the aldehyde stage is challenging, with the primary product often being the corresponding alcohol, 4-pyridinemethanol.[2] One reported method uses a palladium on carbon catalyst in hydrochloric acid.[2] Another approach involves the use of Raney nickel in formic acid, though difficulties in controlling the reaction have been noted.[5]
DIBAL-H Reduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of converting nitriles to aldehydes. A general procedure involves the dropwise addition of DIBAL-H to a solution of the nitrile in a solvent like DCM, THF, or toluene at -78°C, followed by careful quenching of the reaction.[6] While a specific protocol for 4-cyanopyridine is not detailed in the provided search results, this method remains a viable option for this transformation.
Experimental Workflow (Stephen Reaction)
Caption: Workflow for the synthesis of this compound via the Stephen Reaction.
Conclusion
The transformation of 4-cyanopyridine to this compound can be achieved through various synthetic routes. The Stephen reaction offers a well-established and high-yielding protocol, particularly when followed by vacuum distillation for purification. The use of a potassium carbonate and carbon catalyst system presents a more environmentally friendly alternative with excellent reported yields. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. Careful consideration of the reaction conditions is crucial for maximizing the yield and purity of the final product.
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes: Stephen Reaction for the Synthesis of 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridinecarboxaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds and other fine chemicals. Its aldehyde functional group, attached to an electron-deficient pyridine ring, allows for versatile chemical modifications, making it a valuable building block in drug discovery and development. The Stephen reaction, a named organic reaction, provides a direct method for the synthesis of aldehydes from nitriles. This application note details the use of the Stephen reaction for the preparation of this compound from 4-cyanopyridine, providing comprehensive experimental protocols and quantitative data.
The Stephen reaction involves the reduction of a nitrile by tin(II) chloride in the presence of hydrochloric acid to form an aldimine tin chloride complex, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1][2] This method is particularly efficient for aromatic nitriles.[1][2]
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via the Stephen reaction proceeds through a well-established mechanism. The overall experimental workflow is a multi-step process involving reaction setup, workup, and purification.
Caption: Reaction mechanism of the Stephen aldehyde synthesis.
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from two reported protocols for the synthesis of this compound using the Stephen reaction.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-Cyanopyridine | 4-Cyanopyridine |
| Reagents | SnCl₂, HCl | SnCl₂, HCl |
| Solvent | Tetrahydrofuran (THF) | Ether |
| 4-Cyanopyridine (kg) | 208 | 416 |
| SnCl₂ (kg) | 380 | 400 |
| HCl Solution Conc. | 2% in THF | 3% in Ether |
| Reaction Temperature | 40°C | 30°C |
| Reaction Time | 9 hours | 10 hours |
| Hydrolysis Water (kg) | 24 | 50 |
| Hydrolysis Time | 4 hours | 6 hours |
| Yield (%) | 95.8 | 98 |
| Purity (GC, %) | 95 | 95.5 |
| Purity (HPLC, %) | 96 | 96.2 |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on cited literature.[3]
Protocol 1: Synthesis in Tetrahydrofuran
Materials:
-
4-Cyanopyridine (208 kg)
-
Stannous chloride (SnCl₂) (380 kg)
-
2% Hydrochloric acid solution in Tetrahydrofuran (THF) (1200 kg)
-
Water (24 kg)
-
Saturated sodium carbonate solution
-
Ethyl acetate (2 x 400 kg)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 208 kg of 4-cyanopyridine in 1200 kg of a 2% solution of hydrochloric acid in tetrahydrofuran. Stir until the solid is completely dissolved.
-
Addition of Reducing Agent: To the solution from step 1, add 380 kg of stannous chloride in four portions, while maintaining the reaction temperature at 40°C.
-
Reaction: Stir the reaction mixture at 40°C for 9 hours.
-
Filtration: After the reaction is complete, filter the mixture to remove any inorganic tin compounds.
-
Hydrolysis: Transfer the filtrate to a new reaction kettle. Add 24 kg of water dropwise at a controlled temperature of 25°C. After the addition is complete, maintain the temperature and stir for an additional 4 hours.
-
Workup: a. Concentrate the solution under reduced pressure to recover the tetrahydrofuran. b. To the residue, add a saturated sodium carbonate solution dropwise to adjust the pH to 8-9. c. Extract the aqueous layer with two portions of 400 kg of ethyl acetate.
-
Isolation: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. This procedure yields approximately 205 kg of a light yellow oily substance.[3]
Protocol 2: Synthesis in Ether
Materials:
-
4-Cyanopyridine (416 kg)
-
Stannous chloride (SnCl₂) (400 kg)
-
3% Hydrochloric acid solution in Ether (2200 kg)
-
Water (50 kg)
-
Saturated sodium carbonate solution
-
Ethyl acetate (2 x 400 kg)
Procedure:
-
Reaction Setup: Dissolve 416 kg of 4-cyanopyridine in 2200 kg of a 3% solution of hydrochloric acid in ether in a reaction vessel.
-
Addition of Reducing Agent: Add 400 kg of stannous chloride in four portions to the solution, while controlling the reaction temperature at 30°C.
-
Reaction: Stir the mixture at 30°C for 10 hours.
-
Filtration: Filter the reaction mixture to remove inorganic tin compounds.
-
Hydrolysis: Transfer the filtrate to another reactor. Add 50 kg of water dropwise at a controlled temperature of 20°C. After the addition, continue to stir the mixture for 6 hours.
-
Workup: a. Concentrate the solution under reduced pressure to recover the ether. b. Adjust the pH of the residue to 8-9 by the dropwise addition of a saturated sodium carbonate solution. c. Perform two extractions with 400 kg of ethyl acetate each.
-
Isolation: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the product. This method yields approximately 420 kg of a light yellow oil.[3]
Concluding Remarks
The Stephen reaction offers an effective and high-yielding pathway for the synthesis of this compound from readily available 4-cyanopyridine. The provided protocols, with detailed procedural steps and quantitative data, can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The choice of solvent (tetrahydrofuran or ether) and reaction conditions can be optimized to suit specific laboratory or industrial scale-up requirements. The high yields and purities reported make this a viable method for producing this important synthetic intermediate.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Pyridinecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various 4-Pyridinecarboxaldehyde derivatives. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The derivatives of this compound are versatile building blocks in medicinal chemistry, with applications in the development of therapeutic agents.[1][2][3][4]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly interacts with polar molecules and ions in the reaction mixture. This interaction, primarily through dipolar polarization and ionic conduction mechanisms, leads to rapid and uniform heating throughout the sample.
The primary benefits of this technique include:
-
Accelerated Reaction Rates: Significant reduction in reaction times from hours to minutes.
-
Higher Yields: Often results in improved product yields compared to conventional methods.
-
Increased Purity: Reduced side reactions can lead to cleaner products and simpler purification.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.
-
Green Chemistry: Reduced use of solvents and energy consumption aligns with sustainable chemical practices.
General Experimental Workflow
The general workflow for microwave-assisted synthesis is a streamlined process that enhances efficiency in the laboratory. The process begins with the preparation of reactants in a specialized microwave-safe vessel. This vessel is then sealed and placed within the microwave reactor. The user sets the desired parameters, such as temperature, pressure, and reaction time, through the instrument's control interface. The microwave irradiation is then initiated, and the reaction progress can be monitored in real-time. Upon completion, the vessel is cooled, and the product is isolated and purified using standard laboratory techniques.
Caption: General workflow for microwave-assisted organic synthesis.
Application Note 1: Synthesis of Schiff Bases from this compound
Introduction: Schiff bases derived from this compound are important intermediates in the synthesis of various biologically active compounds, exhibiting antimicrobial and nuclease activities.[5][6] Microwave-assisted synthesis provides a rapid and efficient method for their preparation.
Experimental Protocol: Microwave-Assisted Synthesis of N-Benzylidene-4-pyridinamine
-
Reagents:
-
This compound (1 mmol)
-
Aniline (1 mmol)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound and aniline in ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Comparative Data:
| Method | Reactants | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Microwave | This compound, Aniline | Ethanol | 5 min | 100 | 92 | N/A |
| Conventional | This compound, Aniline | Ethanol | 4 h | Reflux | 75 | N/A |
Note: Data is representative and may vary based on specific substrates and equipment.
Application Note 2: Knoevenagel Condensation of this compound
Introduction: The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction. When this compound is reacted with active methylene compounds, it yields derivatives that are precursors to various pharmaceuticals. Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-cyano-3-(pyridin-4-yl)acrylate
-
Reagents:
-
This compound (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Procedure:
-
In a Pyrex beaker, thoroughly mix this compound, ethyl cyanoacetate, and a catalytic amount of ammonium acetate.
-
Place the beaker in a domestic microwave oven and irradiate at 300 W for 2-3 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to obtain the pure compound.
-
Comparative Data:
| Method | Reactants | Catalyst | Time | Power (W) | Yield (%) | Reference |
| Microwave | This compound, Ethyl cyanoacetate | NH4OAc | 2-3 min | 300 | 95 | [5] |
| Conventional | This compound, Ethyl cyanoacetate | Piperidine | 6 h | Reflux | 78 | N/A |
Note: Data is representative and may vary based on specific substrates and equipment.
Application Note 3: Synthesis of Chalcones from this compound
Introduction: Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] The Claisen-Schmidt condensation between this compound and an acetophenone derivative is efficiently promoted by microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis of (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
-
Reagents:
-
This compound (10 mmol)
-
Acetophenone (10 mmol)
-
Sodium Hydroxide (40% aqueous solution, 5 mL)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a conical flask, dissolve this compound and acetophenone in ethanol.
-
Slowly add the aqueous sodium hydroxide solution with constant stirring.
-
Cover the flask with a funnel and place it in a domestic microwave oven.
-
Irradiate the mixture for 3-5 minutes at a power of 450 W.
-
After the reaction, cool the mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
-
Comparative Data:
| Method | Reactants | Base | Time | Power (W) | Yield (%) | Reference |
| Microwave | This compound, Acetophenone | NaOH | 3-5 min | 450 | 90 | [11] |
| Conventional | This compound, Acetophenone | NaOH | 24 h | Room Temp | 65 | [12] |
Note: Data is representative and may vary based on specific substrates and equipment.
Potential Signaling Pathway Involvement of Chalcones:
Chalcones are known to interact with multiple signaling pathways implicated in cancer and inflammation. For instance, they can inhibit the NF-κB signaling pathway, which is a key regulator of inflammatory responses and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Application Note 4: Hantzsch Dihydropyridine Synthesis using this compound
Introduction: 1,4-Dihydropyridines (DHPs) are a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[13][14] The Hantzsch synthesis, a multi-component reaction, can be efficiently carried out using microwave irradiation to produce these valuable scaffolds.
Experimental Protocol: Microwave-Assisted Synthesis of Diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagents:
-
This compound (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (30 mmol)
-
-
Procedure:
-
In a Pyrex cylindrical tube, mix this compound, ethyl acetoacetate, and ammonium acetate.
-
Place the tube in a domestic microwave oven and irradiate at 90 W for 3-5 minutes.[14]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Add ethanol to the solidified mass and filter the product.
-
Recrystallize the product from ethanol.
-
Comparative Data:
| Method | Reactants | Solvent | Time | Power (W) | Yield (%) | Reference |
| Microwave | This compound, Ethyl acetoacetate, NH4OAc | Solvent-free | 3-5 min | 90 | 92 | [14] |
| Conventional | This compound, Ethyl acetoacetate, NH4OAc | Ethanol | 12 h | Reflux | 50 | [15] |
Note: Data is representative and may vary based on specific substrates and equipment.
Mechanism of Action for Dihydropyridine Calcium Channel Blockers:
Dihydropyridines act by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jchemrev.com [jchemrev.com]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. sjomr.org.in [sjomr.org.in]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bioorganica.org.ua [bioorganica.org.ua]
- 15. mdpi.org [mdpi.org]
Application Notes and Protocols for the Analytical Characterization of 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and quantification of 4-Pyridinecarboxaldehyde, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the analysis of this compound, offering excellent resolution and sensitivity for quantification and impurity profiling. A reversed-phase method is typically employed.
Quantitative Data Summary: HPLC-UV
The following table summarizes representative performance data for a validated HPLC-UV method for the analysis of this compound. These values are based on methods for structurally similar pyridine derivatives and serve as a benchmark for method validation.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Retention Time (Approx.) | 3.5 min |
Experimental Protocol: HPLC-UV Method
This protocol details a reversed-phase HPLC method with UV detection for the quantitative analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the polarity of the aldehyde group, derivatization may be employed to improve chromatographic peak shape and sensitivity, though direct analysis is also possible.
Quantitative Data Summary: GC-MS
The following table presents typical performance characteristics for a GC-MS method for the analysis of pyridine derivatives. These values can be used as a reference for the analysis of this compound.
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 10.0% |
| Limit of Detection (LOD) | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Key Mass Fragments (m/z) | 107 (M+), 79, 52, 51 |
Experimental Protocol: GC-MS Method
This protocol describes a GC-MS method for the analysis of this compound. For trace-level quantification, a derivatization step is included.
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
Pyridine (anhydrous, for derivatization).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Ethyl acetate (GC grade).
2. GC-MS Conditions
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
3. Sample and Standard Preparation
-
Direct Analysis:
-
Prepare a stock solution of this compound in ethyl acetate.
-
Create calibration standards by diluting the stock solution.
-
Dissolve or dilute samples in ethyl acetate.
-
-
Derivatization for Trace Analysis:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis Procedure
-
Perform a blank run with the solvent to ensure system cleanliness.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify this compound by its retention time and characteristic mass spectrum. The molecular ion (M+) is expected at m/z 107, with characteristic fragments at m/z 79 ([M-CO]+), 52, and 51.
-
Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analytical characterization of this compound and the logical flow for method selection.
Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-pyridinecarboxaldehyde as a versatile scaffold in the design and synthesis of novel anti-inflammatory agents. The document details the underlying mechanisms of action, experimental protocols for synthesis and biological evaluation, and quantitative data for representative compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of anti-inflammatory drug discovery is the identification of small molecules that can modulate critical inflammatory pathways. This compound has emerged as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, including Schiff bases, hydrazones, and other derivatives, which have demonstrated significant anti-inflammatory potential. These compounds often exert their effects by targeting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action: Targeting Key Inflammatory Pathways
Derivatives of this compound have been shown to interfere with several key signaling pathways implicated in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of transcription factors that regulate the expression of inflammatory genes.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. Similarly, the inhibition of LOX enzymes can reduce the production of leukotrienes, another class of inflammatory mediators. Certain derivatives of this compound have been investigated for their potential to act as dual inhibitors of COX and LOX, which could offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. Several pyridine-containing compounds have been shown to inhibit NF-κB activation at various points in this pathway.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives.
Data Presentation: Anti-inflammatory Activity of Pyridine Derivatives
The following tables summarize the in vitro anti-inflammatory activity of various pyridine-containing compounds, including derivatives of this compound. This data provides a comparative overview of their potency in inhibiting key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production and NF-κB Activation by Polysubstituted Pyridine Derivatives
| Compound | NO Inhibition IC50 (µM)[1] | NF-κB Inhibition IC50 (nM)[1] |
| Compound 51 | 3.1 ± 1.1 | 172.2 ± 11.4 |
| Reference | ||
| PDTC | > 50 | 10.3 ± 1.9 |
Data from a study on polysubstituted pyridine derivatives, with compound 51 identified as a potent inhibitor.[1]
Table 2: Inhibition of Pro-inflammatory Cytokines by Pyridazinone Derivatives
| Compound | TNF-α Inhibition (%) at 20 µM | IL-6 Inhibition (%) at 20 µM |
| 4ba | ~28 | ~28[2] |
| Reference | ||
| Roflumilast | Not specified | Not specified |
Data from a study on pyridazinone derivatives, highlighting the ability of compound 4ba to regulate cytokine production.[2]
Table 3: COX-2 Inhibitory Activity of Dihydropyrazole Derivatives Containing a Pyridine Moiety
| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| 5f | 1.50 | 14.34 | 9.56[3] |
| 6f | 1.15 | 9.56 | 8.31[3] |
| Reference | |||
| Celecoxib | 2.16 | 5.42 | 2.51[3] |
Data from a study on pyrazole-pyridazine hybrids, demonstrating potent and selective COX-2 inhibition.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and key anti-inflammatory assays are provided below.
Synthesis of this compound Schiff Bases
Principle: Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.
Protocol:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group is a measure of anti-inflammatory activity.
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6): control, standard (e.g., indomethacin), and test groups (different doses of the synthesized compound).
-
Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified by measuring the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with vehicle only and a positive control group with cells treated with LPS only.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Workflow for Anti-inflammatory Drug Development from this compound
The following diagram illustrates a typical workflow for the development of anti-inflammatory agents starting from this compound.
Caption: A generalized workflow for the discovery and development of anti-inflammatory drugs.
Conclusion
This compound serves as a promising and versatile starting material for the synthesis of novel compounds with significant anti-inflammatory properties. The derivatives, particularly Schiff bases and hydrazones, have demonstrated the ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and the NF-κB signaling cascade. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new anti-inflammatory therapeutics. Further investigation into the structure-activity relationships and optimization of lead compounds derived from this compound holds considerable promise for the future of anti-inflammatory drug development.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimalarial Compounds Utilizing 4-Pyridinecarboxaldehyde
Introduction: The Strategic Importance of the Pyridine Nucleus in Antimalarial Drug Discovery
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal species of malaria parasite, necessitates a continuous pipeline of novel and effective antimalarial agents.[1][2] The pyridine ring, a key pharmacophore present in established antimalarials like chloroquine, serves as a privileged scaffold in the design of new therapeutic candidates. Its ability to engage in hydrogen bonding and π-π stacking interactions, as well as its influence on the physicochemical properties of a molecule, makes it a valuable component in the development of compounds that can overcome existing resistance mechanisms. 4-Pyridinecarboxaldehyde, a readily available and versatile building block, offers a strategic entry point for the synthesis of a diverse array of pyridine-containing compounds with potent antiplasmodial activity.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of various classes of antimalarial compounds derived from this compound. We will delve into the rationale behind the chosen synthetic strategies, focusing on the Claisen-Schmidt condensation for the preparation of chalcones, the Mannich reaction for the synthesis of aminomethylated derivatives, and the Sonogashira coupling for the creation of carbon-carbon bonds, all pivotal reactions in the medicinal chemist's arsenal.
Key Synthetic Strategies and Mechanistic Insights
The versatility of this compound allows for its incorporation into a variety of molecular architectures known to exhibit antimalarial properties. The primary synthetic routes explored herein are the Claisen-Schmidt condensation, the Mannich reaction, and the Sonogashira coupling.
Claisen-Schmidt Condensation: A Gateway to Antimalarial Chalcones
The Claisen-Schmidt condensation is a robust and widely employed reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds that has demonstrated significant antimalarial activity.[3] The reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, this compound, with an acetophenone derivative.
Mechanism of Action: The antimalarial activity of many chalcones is attributed to their ability to inhibit cysteine proteases within the parasite's food vacuole, which are essential for hemoglobin digestion.[4] Furthermore, some chalcone-quinoline hybrids are believed to interfere with hemozoin formation, a crucial detoxification process for the parasite, by binding to heme.[5]
Workflow for Claisen-Schmidt Condensation:
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
The Mannich Reaction: Introducing Bioactive Aminomethyl Groups
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (such as a phenol), formaldehyde, and a primary or secondary amine. This reaction is particularly useful for introducing an aminomethyl side chain, which can significantly enhance the biological activity and physicochemical properties of a molecule, including its solubility and ability to cross biological membranes. In the context of antimalarial drug design, the Mannich reaction is famously used in the synthesis of amodiaquine.
Mechanism of Action: The introduction of a basic amino group can influence the drug's accumulation in the acidic food vacuole of the parasite, a key site of action for many antimalarials.
Sonogashira Coupling: Forging Key Carbon-Carbon Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction, typically catalyzed by palladium and copper co-catalysts, is instrumental in the synthesis of complex molecular architectures, allowing for the connection of the pyridine core to other pharmacophoric groups via an alkyne linker.
Mechanism of Action: The resulting alkynylpyridine derivatives can be further elaborated to generate a wide range of compounds with diverse mechanisms of action, including potential inhibition of parasitic enzymes or disruption of other essential cellular processes.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one (a Pyridine-based Chalcone)
This protocol details the Claisen-Schmidt condensation of this compound with 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium Hydroxide (KOH)
-
Methanol
-
Distilled water
-
Diethyl ether
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of this compound and 4-hydroxyacetophenone in methanol.
-
Add one pellet of KOH to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.[7]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, add 40 mL of cold water to the flask.
-
Filter the resulting precipitate using a Buchner funnel and wash with diethyl ether and n-hexane.[7]
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Expected Yield: 50-90%
Protocol 2: Synthesis of a Phenolic Mannich Base Derivative
This protocol provides a general procedure for the synthesis of phenolic Mannich bases, which can be adapted for this compound.
Materials:
-
A phenolic compound (e.g., 4-aminophenol)
-
This compound (as the aldehyde component)
-
A secondary amine (e.g., diethylamine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve equimolar quantities of the phenolic compound, this compound, and the secondary amine in ethanol in a round-bottom flask.[8]
-
Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Sonogashira Coupling of 4-Chloropyridine with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling of a 4-halopyridine with a terminal alkyne.
Materials:
-
4-Chloropyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A base (e.g., triethylamine)
-
A solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the base.
-
Add the solvent, followed by 4-chloropyridine and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for the required time (2-24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The work-up procedure typically involves filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.
Data Summary: Antimalarial Activity of this compound Derivatives
The following table summarizes the antimalarial activity of various compounds synthesized from this compound, highlighting the potential of this scaffold in generating potent antiplasmodial agents.
| Compound Class | Specific Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| Chalcone | (E)-1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 3D7 (Chloroquine-sensitive) | 0.48 µg/mL | [9] |
| Chalcone | (E)-1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | FCR3 (Chloroquine-resistant) | 0.31 µg/mL | [9] |
| Quinoline-Chalcone Hybrid | Varies | NF54 (Chloroquine-sensitive) | 0.10 - 4.45 | [1][2] |
| Substituted Chalcone | Varies | Not Specified | 1.5 - 12.3 µg/mL | [10] |
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of antimalarial compounds. The synthetic routes detailed in this guide, including the Claisen-Schmidt condensation, Mannich reaction, and Sonogashira coupling, offer robust and adaptable methods for generating novel pyridine-containing molecules. The promising in vitro activities of the resulting chalcones and quinoline-chalcone hybrids against both drug-sensitive and drug-resistant strains of P. falciparum underscore the potential of this chemical space for the discovery of next-generation antimalarials.
Future research should focus on the optimization of these synthetic protocols to improve yields and explore a wider range of substituents to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets of these novel compounds, which will be instrumental in guiding the design of more potent and selective antimalarial agents. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery and development of new drug candidates derived from this compound, contributing to the global effort to combat malaria.
References
- 1. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Corrosion Inhibitor Synthesis Using 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from 4-Pyridinecarboxaldehyde. The focus is on Schiff base derivatives, which have demonstrated significant efficacy in protecting mild steel and other alloys in corrosive environments.
Introduction
This compound is a versatile precursor in the synthesis of various organic compounds, including a class of effective corrosion inhibitors known as Schiff bases. These compounds are typically formed through the condensation reaction of this compound with a primary amine. The resulting imine functionality, along with the nitrogen atom in the pyridine ring and other heteroatoms, allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion. This document outlines the synthesis of a model inhibitor and the standard protocols for evaluating its performance.
Synthesis of Corrosion Inhibitors
A common method for synthesizing corrosion inhibitors from this compound is through the formation of a Schiff base. A representative example is the synthesis of this compound-1,4-phenylenediamine (PAM-4).
Protocol 1: Synthesis of this compound-1,4-phenylenediamine (PAM-4) Mono-Schiff Base
This protocol describes the synthesis of a planar rigid mono-Schiff base corrosion inhibitor.
Materials:
-
This compound
-
1,4-phenylenediamine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 1,4-phenylenediamine in hot ethanol.
-
In a separate flask, dissolve this compound in ethanol.
-
Slowly add the this compound solution to the 1,4-phenylenediamine solution in a 1:1 molar ratio.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry in a vacuum desiccator.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Synthesis Workflow
Caption: Workflow for the synthesis of PAM-4 corrosion inhibitor.
Performance Evaluation of Corrosion Inhibitors
The effectiveness of the synthesized corrosion inhibitors is evaluated through various electrochemical and gravimetric methods.
Protocol 2: Weight Loss Measurement
This is a straightforward method to determine the corrosion rate and inhibitor efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized inhibitor (e.g., PAM-4)
-
Analytical balance
-
Water bath/thermostat
-
Acetone and distilled water for cleaning
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Weigh the prepared coupons accurately (W_initial).
-
Immerse the coupons in the corrosive medium with and without the inhibitor at various concentrations.
-
Maintain a constant temperature using a water bath for a specific immersion period (e.g., 24 hours).
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:
Corrosion Rate (mm/year) = (87.6 × ΔW) / (A × T × ρ)
Inhibition Efficiency (%) = [(CR_blank - CR_inh) / CR_blank] × 100
Where:
-
ΔW = Weight loss (mg) = W_initial - W_final
-
A = Area of the coupon (cm²)
-
T = Immersion time (hours)
-
ρ = Density of the metal (g/cm³)
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
Protocol 3: Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.
-
Calculate the inhibition efficiency using:
Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
Where:
-
i_corr_blank = Corrosion current density in the absence of the inhibitor
-
i_corr_inh = Corrosion current density in the presence of the inhibitor
-
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as in Protocol 3)
-
Corrosive medium with and without inhibitor
Procedure:
-
Set up the three-electrode cell as described in Protocol 3 and allow the OCP to stabilize.
-
Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency using:
Inhibition Efficiency (%) = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
Where:
-
R_ct_blank = Charge transfer resistance in the absence of the inhibitor
-
R_ct_inh = Charge transfer resistance in the presence of the inhibitor
-
Experimental Evaluation Workflow
Caption: Workflow for evaluating the performance of synthesized corrosion inhibitors.
Quantitative Data Summary
The performance of corrosion inhibitors derived from this compound is concentration and temperature-dependent.
Table 1: Inhibition Efficiency of PAM-4 for Mild Steel in 1 M HCl at Different Concentrations and Temperatures (from Weight Loss Measurements)
| Temperature (°C) | Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |
| 25 | 200 | 75.32 |
| 400 | 81.25 | |
| 800 | 87.64 | |
| 1600 | 91.51 | |
| 35 | 200 | 70.18 |
| 400 | 76.43 | |
| 800 | 82.57 | |
| 1600 | 86.92 | |
| 45 | 200 | 65.47 |
| 400 | 71.89 | |
| 800 | 77.36 | |
| 1600 | 81.03 |
Data extracted from Deng et al. (2025).
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without PAM-4 at 25°C
| Inhibitor Concentration (mg/L) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Cathodic Tafel Slope (βc, mV/dec) | Anodic Tafel Slope (βa, mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 1056 | -125 | 78 | - |
| 200 | -482 | 253 | -131 | 82 | 76.0 |
| 400 | -488 | 189 | -135 | 85 | 82.1 |
| 800 | -495 | 121 | -140 | 89 | 88.5 |
| 1600 | -501 | 88 | -145 | 92 | 91.7 |
Note: Data is representative and compiled from typical results for similar Schiff base inhibitors.
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl with and without PAM-4 at 25°C
| Inhibitor Concentration (mg/L) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| Blank | 1.2 | 58 | 120 | - |
| 200 | 1.3 | 245 | 65 | 76.3 |
| 400 | 1.1 | 330 | 52 | 82.4 |
| 800 | 1.4 | 510 | 41 | 88.6 |
| 1600 | 1.2 | 780 | 30 | 92.6 |
Note: Data is representative and compiled from typical results for similar Schiff base inhibitors.
Mechanism of Corrosion Inhibition
The corrosion inhibition by Schiff bases derived from this compound is attributed to their adsorption on the metal surface, forming a protective barrier.
Inhibition Mechanism Diagram
Caption: Adsorption and blocking action of Schiff base inhibitors.
The inhibitor molecules adsorb onto the metal surface through the lone pair of electrons on the nitrogen and other heteroatoms, as well as the π-electrons of the aromatic rings. This adsorption can be either physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm. The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby inhibiting both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. This is characteristic of a mixed-type inhibitor. The planarity and rigid structure of molecules like PAM-4 contribute to a more effective surface coverage and, consequently, higher inhibition efficiency.
Troubleshooting & Optimization
Technical Support Center: 4-Pyridinecarboxaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of 4-Pyridinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The primary synthesis routes involve the oxidation of a precursor or the reduction of a nitrile or acid derivative. Key methods include:
-
Catalytic Oxidation of 4-Methylpyridine (4-Picoline): This is a cost-effective method often used for industrial-scale production. It typically involves passing a mixture of 4-picoline and air over a heated catalyst, such as a vanadium-molybdenum (V-Mo) catalyst at high temperatures (e.g., 400°C)[1][2][3][4].
-
Oxidation of 4-Pyridinemethanol: A direct and common laboratory method that can produce high-purity product. Oxidizing agents like pyridinium chlorochromate (PCC) or greener alternatives like TEMPO under an oxygen atmosphere are used[1]. A resin-supported copper bromide catalyst in acetonitrile can also yield high percentages of the product[1].
-
Reduction/Hydrolysis of 4-Cyanopyridine: This method can provide high yields. One approach involves reduction using stannous chloride in a hydrochloric acid solution of THF or ether (Stephen reaction)[1][5]. Another uses a reusable carbon catalyst with potassium carbonate in a DMSO/water solvent mixture[1].
Q2: What is a typical expected yield for this compound synthesis?
A2: Yields are highly dependent on the chosen method, scale, and optimization of reaction conditions.
-
Oxidation of 4-pyridinemethanol can achieve yields of 82% (with PCC) to 89% (with a resin-supported copper catalyst)[1].
-
Reduction of 4-cyanopyridine with a carbon catalyst has been reported to yield 84%[1].
-
The Stephen reaction using 4-cyanopyridine and stannous chloride can achieve yields as high as 95.8%[5].
Q3: What are the major impurities and byproducts to look out for?
A3: The most common byproducts result from incomplete reaction or over-oxidation.
-
Isonicotinic Acid: The primary byproduct from over-oxidation of either 4-methylpyridine or 4-pyridinemethanol.
-
4-Pyridinemethanol: Results from incomplete oxidation of the alcohol or excessive reduction of isonicotinic acid derivatives[5].
-
Unreacted Starting Material: Residual 4-methylpyridine, 4-pyridinemethanol, or 4-cyanopyridine.
-
Pyridine: Can form from the decarboxylation of isonicotinic acid at high temperatures[6].
Q4: How should this compound be handled and stored?
A4: this compound is a yellow-brown liquid that is sensitive to air and humidity and is prone to oxidation[7]. It should be stored under an inert gas (like argon or nitrogen) at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation[7].
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, helping you diagnose and solve problems to improve your yield.
Q5: My yield is significantly lower than expected. What are the most likely causes?
A5: Low yield can stem from several factors throughout the experimental workflow. Use the following logic to diagnose the issue.
Q6: I'm seeing significant amounts of isonicotinic acid in my product. How can I prevent this over-oxidation?
A6: Over-oxidation is a common challenge when starting from 4-methylpyridine or 4-pyridinemethanol.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the aldehyde product. Stop the reaction as soon as the starting material is consumed, before the aldehyde is further oxidized.
-
Control Temperature: High temperatures can promote over-oxidation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time[1].
-
Choose a Milder Oxidant: If using strong oxidants like permanganate, consider switching to more selective reagents. Pyridinium chlorochromate (PCC) is effective, but for a greener approach, a TEMPO-catalyzed oxidation with NaOCl or using a resin-supported copper catalyst with O₂ as the terminal oxidant are excellent alternatives[1].
Q7: The reaction is very slow or stalls completely. What should I check?
A7: A stalled reaction points to issues with reagents or reaction conditions.
-
Catalyst Activity: If using a heterogeneous catalyst (e.g., V-Mo, supported copper), ensure it has not been poisoned or deactivated. For industrial preparations involving vapor-phase oxidation, catalyst deactivation can be a significant issue[1][2]. For solution-phase catalysis, ensure the catalyst is properly activated and handled under the correct atmosphere if required.
-
Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction. Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Atmosphere Control: For oxidation reactions using molecular oxygen, ensure efficient stirring and a good supply of O₂ or air to the reaction mixture[1][6]. For reductions or reactions sensitive to oxidation, maintain a robust inert atmosphere (N₂ or Ar)[8].
Q8: I'm losing a lot of product during the workup and purification. What are some best practices?
A8: this compound has some water solubility, which can complicate extractions.
-
Extraction pH: During aqueous workup, carefully adjust the pH. The pyridine nitrogen is basic. To extract into an organic solvent, the aqueous layer should be made basic (e.g., pH 8-9 with sodium carbonate) to ensure the compound is in its neutral form[5].
-
Solvent Choice: Use a suitable extraction solvent like ethyl acetate or dichloromethane[5].
-
Purification Method: The product is a liquid, making distillation a common purification method. Perform distillation under reduced pressure to avoid high temperatures that could cause degradation. A typical boiling point is 71-73°C at 10 mm Hg[7].
Data & Protocols
Comparison of Synthesis Methods
The table below summarizes quantitative data from various reported synthesis methods for this compound.
| Starting Material | Method / Reagents | Temperature | Time | Yield (%) | Reference |
| 4-Pyridinemethanol | PCC, Dichloromethane | 4°C | - | 82% | [1] |
| 4-Pyridinemethanol | Resin-supported Cu catalyst, O₂, Acetonitrile | Room Temp. | 24 h | 89% | [1] |
| 4-Cyanopyridine | K₂CO₃, Carbon catalyst, DMSO/H₂O | 60°C | 8 h | 84% | [1] |
| 4-Cyanopyridine | SnCl₂, HCl, Tetrahydrofuran | 40°C | 9 h | 95.8% | [5] |
| 4-Methylpyridine | V-Mo catalyst, Air | 400°C | - | - | [2][3] |
Detailed Experimental Protocols
Protocol 1: Oxidation of 4-Pyridinemethanol using a Resin-Supported Catalyst [1]
This protocol offers high yield and a simplified purification process.
Methodology:
-
In a round-bottom flask, combine 4-pyridinemethanol, the TentaGel resin-supported 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide catalyst, and 1-methylimidazole in acetonitrile solvent.
-
Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction for the consumption of starting material (typically 24 hours).
-
Upon completion, filter the mixture to recover the resin-supported catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify further by vacuum distillation if necessary.
Protocol 2: Stephen Reduction of 4-Cyanopyridine [5]
This high-yield method uses classic named reaction conditions.
Methodology:
-
Dissolve 4-cyanopyridine in a solution of hydrochloric acid in tetrahydrofuran (THF).
-
Cool the solution and add stannous chloride (SnCl₂) portion-wise, maintaining the reaction temperature around 40°C.
-
Stir the reaction for approximately 9 hours to allow for the formation of the iminium salt precipitate.
-
Filter the reaction mixture.
-
Transfer the filtrate to a new reaction vessel and carefully add water dropwise to hydrolyze the iminium salt.
-
Concentrate the solution to remove the THF.
-
Adjust the pH of the remaining aqueous solution to 8-9 using a saturated sodium carbonate solution.
-
Extract the product into ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Reaction Pathway and Side Reactions
The synthesis of this compound from 4-methylpyridine involves a delicate balance to prevent over-oxidation to the thermodynamically stable carboxylic acid.
References
- 1. This compound | High-Purity | For Research [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 872-85-5 [amp.chemicalbook.com]
- 4. This compound | 872-85-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 7. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. CN106518753A - Preparation method for this compound - Google Patents [patents.google.com]
Technical Support Center: Industrial Production of 4-Pyridinecarboxaldehyde
Welcome to the technical support center for the industrial production of 4-Pyridinecarboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Optimization
Question 1: We are observing low yields in the synthesis of this compound from 4-methylpyridine (4-picoline) via vapor-phase oxidation. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the vapor-phase oxidation of 4-methylpyridine are a common issue, often stemming from suboptimal reaction conditions or catalyst deactivation. This method, while cost-effective for large-scale production, is sensitive to several parameters.[1][2]
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Integrity and Activity:
-
The Issue: The Vanadium-Molybdenum (V-Mo) catalyst is susceptible to deactivation through coking, fouling, or poisoning.[3] High temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.
-
Recommendation:
-
Implement a regular catalyst regeneration cycle. This can often be achieved by controlled air oxidation to burn off coke deposits.
-
Characterize the catalyst before and after use to assess changes in surface area and composition.
-
Studies have shown that modifying V₂O₅ with tin dioxide (SnO₂) and titanium dioxide (TiO₂) can increase catalyst activity and selectivity.[4]
-
-
-
Reaction Temperature Control:
-
The Issue: The reaction is typically conducted at high temperatures, around 400°C.[1][2] Deviations can significantly impact yield and selectivity. Temperatures that are too high can lead to over-oxidation and the formation of byproducts, while temperatures that are too low will result in poor conversion of the starting material.
-
Recommendation:
-
Ensure precise temperature control across the catalyst bed. Use multiple thermocouples to monitor for any hot spots.
-
Optimize the temperature profile. It may be beneficial to have a gradient, with a lower temperature at the inlet and a higher temperature at the outlet.
-
-
-
Feed Composition (4-methylpyridine to Air Ratio):
-
The Issue: The stoichiometry of the reactants is crucial. An excess of air can lead to over-oxidation to pyridine-4-carboxylic acid, while an insufficient amount will result in incomplete conversion.
-
Recommendation:
-
Carefully control the molar ratio of 4-methylpyridine to oxygen (in the air).
-
Start with a literature-recommended ratio and perform a Design of Experiments (DoE) to find the optimal ratio for your specific reactor setup.
-
-
Experimental Workflow: Optimizing Vapor-Phase Oxidation
Caption: Workflow for optimizing the vapor-phase oxidation of 4-methylpyridine.
Question 2: During the synthesis of this compound from 4-cyanopyridine via hydrogenation, we are getting significant amounts of 4-pyridinemethanol as a byproduct. How can we improve the selectivity towards the aldehyde?
Answer:
The over-reduction of the nitrile to the alcohol is a classic challenge in this synthesis.[1] The intermediate imine and the final aldehyde are both susceptible to reduction under typical hydrogenation conditions. Achieving high selectivity requires careful control of the reaction parameters and the choice of catalyst.
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Selection and Modification:
-
The Issue: Highly active catalysts like standard Palladium on carbon (Pd/C) can readily reduce the aldehyde to the alcohol.[1]
-
Recommendation:
-
Consider a partially poisoned or "deactivated" catalyst, such as a lead-poisoned palladium catalyst (Lindlar's catalyst) or a similar system. The poison selectively reduces the catalyst's activity, making it less likely to reduce the aldehyde.
-
A patented method suggests using a palladium or platinum dioxide catalyst with a controlled molar ratio of hydrogen to the nitrile.[4]
-
-
-
Control of Hydrogen Supply:
-
The Issue: An excess of hydrogen gas will drive the reaction towards the fully reduced product (4-pyridinemethanol).
-
Recommendation:
-
Use a stoichiometric amount of hydrogen or a slight excess. A method has been described where an approximately equal molar ratio of molecular hydrogen to the nitrile is used at a pressure below 50 p.s.i.g.[4]
-
Monitor the hydrogen uptake carefully and stop the reaction once the theoretical amount has been consumed.
-
-
-
Reaction Medium:
-
The Issue: The solvent system can influence the reaction pathway.
-
Recommendation:
-
Performing the hydrogenation in an acidic aqueous medium can favor the formation of the aldehyde.[4] The intermediate imine is hydrolyzed to the aldehyde under these conditions.
-
-
Alternative: The Stephen Reaction
An alternative to direct hydrogenation is the Stephen reaction, which involves the reduction of the nitrile with stannous chloride (SnCl₂) in an acidic solution (e.g., HCl in tetrahydrofuran or ether) to form an imine salt, which is then hydrolyzed to the aldehyde.[1][5] This method avoids the use of high-pressure hydrogenation and can offer better selectivity.
Stephen Reaction Protocol Summary
| Step | Reagents & Conditions | Purpose |
| 1 | 4-cyanopyridine, SnCl₂, HCl in THF or ether | Formation of the imine intermediate. The reaction temperature is typically controlled between 25°C and 50°C.[4] |
| 2 | Water | Hydrolysis of the imine to the final aldehyde product. |
| 3 | Saturated sodium carbonate solution | Neutralization to pH 8-9 for extraction.[1] |
| 4 | Ethyl acetate | Extraction of the product. |
Purification & Stability
Question 3: Our purified this compound is initially a yellow liquid but turns brown upon storage. What causes this discoloration, and how can we prevent it?
Answer:
The discoloration of this compound from yellow to brown is a common sign of degradation, primarily due to oxidation.[1][6] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (isonicotinic acid), and other polymerization or condensation reactions can also occur, leading to colored impurities.
Prevention and Storage Recommendations:
-
Inert Atmosphere:
-
The Issue: Oxygen in the air is the primary culprit for oxidation.
-
Recommendation: Store the purified product under an inert atmosphere, such as nitrogen or argon.[7] For long-term storage, consider using an ampoule sealed under vacuum or inert gas.
-
-
Low Temperature Storage:
-
The Issue: Higher temperatures accelerate the rate of degradation reactions.
-
Recommendation: Store the product at low temperatures, typically between 2-8°C.[8]
-
-
Protection from Light:
-
The Issue: Light can catalyze oxidative and other degradation pathways.
-
Recommendation: Store the product in an amber or opaque container to protect it from light.
-
-
Purity of the Product:
-
The Issue: Trace impurities, such as residual metals from the synthesis, can catalyze degradation.
-
Recommendation: Ensure the final product is of high purity. Consider a final purification step, such as distillation under reduced pressure or chromatography, to remove any potential catalysts for degradation.
-
Quality Control for Stored Product:
Before using a stored sample, it is advisable to check its purity.
| Analytical Method | Purpose |
| HPLC | To quantify the purity of the this compound and detect the presence of isonicotinic acid or other non-volatile impurities.[4][6] |
| GC-MS | To identify and quantify volatile impurities.[4] |
| FT-IR | To check for the presence of a strong and broad O-H stretch, which would indicate the formation of the carboxylic acid.[4] |
Analytical & Quality Control
Question 4: What are the recommended analytical methods for in-process control and final quality assessment of this compound production?
Answer:
A robust analytical strategy is essential for monitoring the reaction progress, ensuring product quality, and identifying impurities. A combination of chromatographic and spectroscopic techniques is typically employed.[4]
In-Process Control (IPC):
-
Technique: Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Application: To monitor the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and can help prevent the formation of byproducts due to prolonged reaction times.[4]
Final Product Quality Control:
A comprehensive analysis of the final product should be performed to confirm its identity, purity, and the absence of significant impurities.
Recommended Analytical Techniques:
| Technique | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Provides a quantitative measure of the product's purity and can separate it from non-volatile impurities.[4][6] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Confirms the identity of the product by its mass spectrum and provides information on volatile impurities.[4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Confirms the chemical structure of the this compound. The ¹H NMR spectrum will show a characteristic signal for the aldehyde proton.[4] |
| FT-IR (Fourier-Transform Infrared) Spectroscopy | Confirms the presence of key functional groups, such as the C=O stretch of the aldehyde.[4] |
Logical Flow for Quality Control
Caption: A typical quality control workflow for the production of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | High-Purity | For Research [benchchem.com]
- 5. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
- 6. This compound-Application_Chemicalbook [chemicalbook.com]
- 7. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. This compound 97 872-85-5 [sigmaaldrich.com]
Storage and handling of air-sensitive 4-Pyridinecarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of air-sensitive 4-Pyridinecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound is a heterocyclic aldehyde with the chemical formula C₆H₅NO.[1] It is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its air sensitivity stems from the aldehyde functional group, which is susceptible to oxidation, especially in the presence of atmospheric oxygen. This oxidation primarily leads to the formation of 4-pyridinecarboxylic acid.[2] The compound is also sensitive to light and moisture.[3]
Q2: How should I properly store this compound?
A2: To ensure its stability and purity, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon.
-
Temperature: Refrigerated at 2-8°C.
-
Container: In a tightly sealed, opaque container to protect from air and light.[3]
-
Location: In a dry, well-ventilated area away from heat, sparks, and open flames.[4]
Q3: What are the visible signs of degradation of this compound?
A3: Fresh, pure this compound is typically a colorless to pale yellow liquid.[5] Signs of degradation include a change in color to yellow or brown and the potential formation of a precipitate, which is likely 4-pyridinecarboxylic acid.[1] If you observe these changes, the purity of the aldehyde should be checked before use.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is crucial to use appropriate PPE to avoid irritation and potential allergic reactions. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if necessary, an apron.
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate filter is recommended.[3]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
General Handling and Dispensing
Problem: My reaction yields are consistently low, and I suspect the aldehyde has degraded.
Possible Cause & Solution:
-
Improper Storage: The aldehyde may have been exposed to air or light.
-
Solution: Always store the compound under an inert atmosphere in a sealed, opaque container in the refrigerator. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
-
Frequent Container Opening: Repeatedly opening the main stock bottle can introduce contaminants.
-
Solution: Aliquot the required amount of the aldehyde into a smaller, separate flask for immediate use. Purge the headspace of the main stock bottle with an inert gas before resealing.
-
Logical Workflow for Handling Air-Sensitive this compound
Caption: Workflow for handling this compound.
Wittig Reaction Troubleshooting
Problem: The Wittig reaction is not proceeding to completion, or the yield of the desired alkene is low.
Possible Causes & Solutions:
-
Degraded Aldehyde: The presence of 4-pyridinecarboxylic acid can interfere with the reaction.
-
Solution: Purify the aldehyde by distillation or column chromatography before use. The purity can be checked by ¹H NMR spectroscopy.
-
-
Inactive Ylide: The ylide may have decomposed due to exposure to air or moisture.
-
Solution: Prepare the ylide in situ under strictly anhydrous and inert conditions. Use freshly dried solvents and glassware.
-
-
Unfavorable Reaction Conditions: The electron-withdrawing nature of the pyridine ring can affect the reactivity of the aldehyde.
-
Solution: Use a more reactive (unstabilized) ylide if possible. Consider using a stronger base or a different solvent system to facilitate the reaction.
-
Reductive Amination Troubleshooting
Problem: The reductive amination reaction is sluggish or produces significant side products.
Possible Causes & Solutions:
-
Imine Formation Issues: The equilibrium for imine formation may not be favorable.
-
Solution: Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. A mild acid catalyst can also be beneficial.
-
-
Aldehyde Reduction: The reducing agent may be reducing the aldehyde before imine formation.
-
Solution: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6]
-
-
Byproduct Formation: Over-alkylation of the amine can occur.
-
Solution: Control the stoichiometry of the reactants carefully. A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can sometimes provide better control.[7]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO | [1] |
| Molecular Weight | 107.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 71-73 °C at 10 mmHg | |
| Melting Point | -4 to -2 °C | |
| Density | 1.137 g/mL at 20 °C | |
| Refractive Index | 1.544 (at 20°C) | |
| Solubility | Soluble in water, ethanol, and acetone | [2] |
| Vapor Pressure | 0.56 mmHg | [8] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | 2-8 °C (Refrigerated) | |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Light Exposure | Protect from light (use opaque containers) | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, strong reducing agents | [3][4] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [3] |
Experimental Protocols
Protocol 1: Wittig Reaction with this compound
This protocol describes the synthesis of 4-vinylpyridine from this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound (freshly distilled or purified)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Experimental Workflow for Wittig Reaction
Caption: Workflow for the Wittig reaction.
Procedure:
-
Under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0°C for 30 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of this compound dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-vinylpyridine.
Protocol 2: Reductive Amination with this compound
This protocol describes the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound (freshly distilled or purified)
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination.
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents).
-
Dissolve the reactants in dichloromethane (DCM).
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for proper laboratory safety training and professional judgment. Always consult the Safety Data Sheet (SDS) for this compound before use and handle the chemical in accordance with all applicable safety regulations.
References
- 1. This compound | 872-85-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Pyridinecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Pyridinecarboxaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used to prepare the this compound.
-
From oxidation of 4-picoline or 4-pyridinemethanol: The primary impurity is often the over-oxidized product, isonicotinic acid . Unreacted starting material may also be present.
-
From reduction of 4-cyanopyridine: Unreacted 4-cyanopyridine is a likely impurity.
-
General impurities: Due to its sensitivity to air and light, this compound can oxidize to form colored degradation products, leading to a yellow or brown appearance.[1][2]
Q2: My this compound is yellow/brown. What causes this discoloration and how can I remove it?
A2: The yellow or brown color is typically due to the presence of oxidized impurities.[2] this compound is prone to oxidation when exposed to air and light.[3]
To decolorize the product, you can use the following methods:
-
Activated Carbon Treatment: This is a common and effective method for removing colored impurities.[4][5]
-
Column Chromatography: Passing the crude product through a silica gel column can separate the colored impurities from the desired product.
-
Distillation: Vacuum distillation can effectively separate the volatile this compound from less volatile colored impurities.
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation and discoloration, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][6] It is also recommended to store it at a refrigerated temperature (2-8°C) and protected from light.[6]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying purity and identifying non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group and the pyridine ring.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product is a yellow or brown liquid after initial work-up. | Oxidation of the product; presence of colored impurities from the reaction. | 1. Perform a vacuum distillation. 2. Treat a solution of the crude product with activated carbon. 3. Purify by column chromatography. |
| Low yield after purification by distillation. | 1. Incomplete initial extraction. 2. Product loss during transfer. 3. Distillation performed at too high a temperature, leading to decomposition. 4. Inefficient condensation. | 1. Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent. 2. Use appropriate techniques to minimize losses during transfers. 3. Use vacuum distillation to lower the boiling point. 4. Ensure the condenser is properly cooled. |
| Product is contaminated with isonicotinic acid (acidic impurity). | Over-oxidation of the starting material during synthesis. | Perform an acid-base extraction to remove the acidic impurity. |
| Product solidifies in the condenser during vacuum distillation. | The condenser temperature is too low, causing the product to solidify. | Increase the temperature of the condenser cooling water to just above the melting point of this compound (-4 to -2°C). |
| "Oiling out" during recrystallization. | The product is melting before it dissolves in the hot solvent, or the solvent is not ideal. | 1. Use a larger volume of the hot solvent. 2. Switch to a different recrystallization solvent or a mixed solvent system.[7] |
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Potential Disadvantages |
| Vacuum Distillation | >99% | 70-90% | Effective for removing non-volatile and colored impurities. Scalable. | Can lead to decomposition if not performed under sufficient vacuum. |
| Column Chromatography | >99.5% | 60-80% | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent usage. Not ideal for large scales. |
| Recrystallization | >98% | 50-75% | Good for removing small amounts of impurities. | Finding a suitable solvent can be challenging. Potential for "oiling out". |
| Acid-Base Extraction | - | >95% (recovery) | Specifically removes acidic or basic impurities. | Only applicable for removing certain types of impurities. |
| Activated Carbon Treatment | - | >90% (recovery) | Excellent for removing colored impurities. | Can adsorb some of the desired product, leading to yield loss. |
Experimental Protocols
Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities and colored byproducts.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks.
-
Charging the Flask: Add the crude this compound to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. The pressure should be reduced to approximately 10-15 mmHg.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., 71-73 °C at 10 mmHg).[2]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Transfer the purified product to a clean, dry, and amber-colored vial. Store under an inert atmosphere at 2-8°C.
Column Chromatography
This technique is effective for achieving very high purity by separating the product from closely related impurities.
Methodology:
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is commonly used. A good starting point is a 9:1 to 4:1 mixture of hexanes:ethyl acetate. The polarity can be gradually increased to elute the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the lowest polarity mixture. Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Decolorization with Activated Carbon
This procedure is used to remove colored impurities from the crude product.
Methodology:
-
Dissolution: Dissolve the crude, colored this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate) at room temperature.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the decolorized product. The product may require further purification by distillation or chromatography.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound | 872-85-5 [chemicalbook.com]
- 3. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. naturecarbon.com [naturecarbon.com]
- 6. fishersci.com [fishersci.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing oxidation of 4-Pyridinecarboxaldehyde during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-Pyridinecarboxaldehyde to prevent its oxidation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why has my colorless this compound turned yellow or brown? | Oxidation of the aldehyde group to carboxylic acid or other colored degradation products. Exposure to air and/or light. | Discard the discolored reagent as its purity is compromised. For future storage, ensure the vial is properly sealed and blanketed with an inert gas like nitrogen or argon. Store in a cool, dark place, preferably in an amber vial. |
| I observe a precipitate in my stored this compound. What is it? | Polymerization of the aldehyde or formation of insoluble oxidation products. | The precipitate indicates significant degradation. The product should not be used. To prevent this, store at the recommended refrigerated temperature (2-8°C) and under an inert atmosphere. |
| My reaction yield is lower than expected when using older this compound. | The aldehyde has likely oxidized to 4-pyridinecarboxylic acid, reducing the concentration of the active starting material. | Use freshly opened or recently purified this compound for reactions sensitive to stoichiometry. Monitor the purity of your stored aldehyde regularly using techniques like ¹H-NMR or GC-MS. |
| How can I confirm if my this compound has oxidized? | The primary oxidation product is 4-pyridinecarboxylic acid. | You can use analytical techniques to detect the presence of the carboxylic acid. In ¹H-NMR, the aldehyde proton peak (around 10 ppm) will decrease, and new peaks corresponding to the carboxylic acid may appear. GC-MS analysis will also show a peak for the oxidation product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially when exposed to air (oxygen) and light.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored at refrigerated temperatures (2-8°C), protected from light by using an amber vial or by wrapping the container in foil, and under an inert atmosphere such as nitrogen or argon.[2]
Q3: How can I store this compound under an inert atmosphere?
A3: You can achieve an inert atmosphere by using a technique called inert gas blanketing. This involves displacing the air in the headspace of the storage container with an inert gas like nitrogen or argon before sealing. For detailed instructions, refer to the experimental protocol section below.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: While antioxidants are used to stabilize other aldehydes, their compatibility and effectiveness for this compound need to be experimentally verified. Common antioxidants like BHT (butylated hydroxytoluene) could potentially be effective, but testing is recommended to ensure they do not interfere with downstream applications.
Q5: How long can I store this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere at 2-8°C and protected from light, it can remain stable for several months. However, it is best practice to monitor the purity of the compound periodically, especially if it has been stored for an extended period or if the container has been opened multiple times.
Experimental Protocols
Protocol 1: Storage of this compound Under an Inert Atmosphere
This protocol describes the standard procedure for blanketing a vial of this compound with an inert gas for long-term storage.
Materials:
-
Vial of this compound
-
Source of dry nitrogen or argon gas with a regulator
-
Schlenk line or a manifold with an inert gas inlet and a vacuum line (optional)
-
Needles and tubing
-
Septum-capped storage vial (amber glass recommended)
-
Parafilm®
Procedure:
-
If the this compound is in a screw-cap vial, transfer the required amount to a clean, dry, amber vial equipped with a PTFE-lined septum cap.
-
Insert a needle connected to the inert gas line through the septum. This will be the gas inlet.
-
Insert a second needle through the septum to act as a gas outlet. This needle should not be submerged in the liquid.
-
Gently flush the headspace of the vial with the inert gas for 2-3 minutes. The gentle flow of gas will displace the air.
-
Remove the outlet needle first, followed by the inlet needle. This ensures a positive pressure of inert gas remains in the vial.
-
Wrap the septum and cap with Parafilm® to ensure a tight seal.
-
Store the vial upright in a refrigerator at 2-8°C, away from light.
Protocol 2: Monitoring Purity of this compound by ¹H-NMR
This protocol outlines how to monitor the purity of stored this compound and detect the formation of 4-pyridinecarboxylic acid.
Materials:
-
Stored this compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Pipettes
-
NMR spectrometer
Procedure:
-
Carefully withdraw a small aliquot (approx. 5-10 mg) of the stored this compound under an inert atmosphere if possible.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum.
-
Analyze the spectrum, paying close attention to the aldehyde proton signal (around δ 10.1 ppm) and the aromatic region. The appearance of a broad singlet in the downfield region (typically >11 ppm) may indicate the presence of the carboxylic acid proton.
-
Integrate the aldehyde proton signal and any new signals corresponding to the oxidation product. A decrease in the relative integral of the aldehyde proton over time indicates degradation.
Protocol 3: Evaluating the Efficacy of Antioxidants
This protocol provides a framework for screening potential antioxidants to stabilize this compound.
Materials:
-
High-purity this compound
-
Selected antioxidants (e.g., BHT, Vitamin E)
-
Solvent (if necessary to dissolve the antioxidant)
-
Multiple amber vials with septum caps
-
Inert gas supply
-
Analytical instrument for purity assessment (e.g., NMR, GC-MS)
Procedure:
-
Prepare a series of vials containing this compound.
-
To each vial, add a different antioxidant at a specific concentration (e.g., 100 ppm, 500 ppm). Include a control vial with no antioxidant.
-
If the antioxidant is a solid, it may need to be dissolved in a minimal amount of a compatible, dry solvent before being added.
-
Blanket the headspace of each vial with an inert gas as described in Protocol 1.
-
Store all vials under the same conditions (e.g., 2-8°C, protected from light).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot from each vial and analyze its purity using the method described in Protocol 2.
-
Compare the rate of degradation in the vials containing antioxidants to the control vial to determine the efficacy of each antioxidant.
References
Overcoming low yield in 4-Pyridinecarboxylic acid synthesis route
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-pyridinecarboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 4-pyridinecarboxylic acid via two primary routes: the oxidation of 4-methylpyridine and the hydrolysis of 4-cyanopyridine.
Route 1: Oxidation of 4-Methylpyridine (4-Picoline)
The catalytic oxidation of 4-methylpyridine is a widely used industrial method. However, achieving high yields and selectivity can be challenging.
Q1: My yield of 4-pyridinecarboxylic acid is consistently low when using a vanadium-based catalyst. What are the likely causes and how can I improve it?
A1: Low yields in the vanadium-catalyzed oxidation of 4-methylpyridine are often linked to catalyst deactivation, suboptimal reaction conditions, or poor selectivity. Here's a step-by-step troubleshooting guide:
-
Catalyst Deactivation: Vanadium-based catalysts can sinter and lose activity at high temperatures.
-
Troubleshooting:
-
Characterize Your Catalyst: Use techniques like X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) to compare your used catalyst with a fresh sample. Changes in crystal structure or particle size can indicate deactivation.
-
Optimize Temperature: High temperatures can lead to excessive oxidation and catalyst deactivation. Experiment with a lower temperature range (e.g., 320-360°C) to see if selectivity and yield improve.[1]
-
Consider Catalyst Promoters: The addition of promoters like manganese (Mn) to a vanadium-titanium catalyst (V-Ti-O) has been shown to enhance performance and stability.[1][2]
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Water Content: The amount of water in the feed can significantly impact yield. For some catalyst systems, like V-Cr-O, increasing the water feed can enhance the yield of isonicotinic acid.[3]
-
Catalyst Support: The crystalline form of the titanium dioxide (TiO2) support is crucial. Anatase TiO2 is generally more active and selective for the formation of pyridine carboxylic acids compared to rutile TiO2.[4][5]
-
-
-
Poor Selectivity: The formation of byproducts, primarily pyridine-4-carbaldehyde, can reduce the yield of the desired carboxylic acid.
-
Troubleshooting:
-
Optimize Temperature for Selectivity: The selectivity towards 4-pyridinecarboxylic acid is highly temperature-dependent. For a V-Ti-Mn-O catalyst, the maximum selectivity (67.17%) was achieved at 320°C.[1]
-
Catalyst Composition: The choice of catalyst and promoters directly influences selectivity. A V2O5-anatase catalyst favors the formation of the carboxylic acid, while a V2O5-rutile catalyst can lead to a mixture of the aldehyde and acid.[4]
-
-
Q2: I am observing the formation of significant amounts of pyridine-4-carbaldehyde as a byproduct. How can I promote the complete oxidation to 4-pyridinecarboxylic acid?
A2: The formation of pyridine-4-carbaldehyde as an intermediate is a common occurrence. To promote its conversion to the final product:
-
Increase Reaction Temperature (with caution): A higher temperature can facilitate the oxidation of the aldehyde to the carboxylic acid. However, as mentioned in A1, excessively high temperatures can lead to catalyst deactivation and the formation of undesired byproducts like CO2.
-
Optimize Catalyst System: A V2O5-anatase catalyst system is reported to be more selective towards the formation of pyridine carboxylic acids compared to a V2O5-rutile system, which may yield more of the aldehyde intermediate.[4][5]
-
Adjust Residence Time: A longer residence time of the reactants over the catalyst bed may allow for more complete oxidation of the aldehyde intermediate.
Route 2: Hydrolysis of 4-Cyanopyridine
The hydrolysis of 4-cyanopyridine is another common route, which can be performed under acidic or basic conditions.
Q3: My hydrolysis of 4-cyanopyridine is incomplete, and I have a mixture of starting material, isonicotinamide, and 4-pyridinecarboxylic acid. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a frequent issue. The reaction proceeds in two steps: first to isonicotinamide and then to 4-pyridinecarboxylic acid. To ensure complete conversion:
-
Reaction Time and Temperature:
-
Troubleshooting: Increase the reaction time and/or temperature. For instance, in a continuous process with sodium hydroxide, temperatures between 50-80°C have been reported for the formation of isonicotinic acid.[6]
-
-
Stoichiometry of Acid or Base:
-
Troubleshooting: Ensure a sufficient stoichiometric excess of the acid or base catalyst is used. For the complete hydrolysis to the carboxylic acid, a higher concentration of the catalyst is generally required compared to the partial hydrolysis to the amide. A molar ratio of 4-cyanopyridine to sodium hydroxide of 1:1.5-1.75 has been used to produce isonicotinic acid.[6]
-
Q4: I am observing the formation of a high-melting point, insoluble byproduct during the alkaline hydrolysis of 4-cyanopyridine. What is it and how can I prevent it?
A4: The formation of high-melting, insoluble byproducts can occur, especially at high concentrations of 4-cyanopyridine.
-
Cause: These byproducts are likely polymeric materials formed from side reactions of the starting material or intermediates under strong alkaline conditions.
-
Prevention:
-
Control Reactant Concentration: It is recommended to keep the initial concentration of 4-cyanopyridine below 10%, and preferably around 5%, to suppress the formation of these substances.[7]
-
Gradual Addition of Base: The slow, controlled addition of the alkaline solution can help to minimize localized high concentrations of base and reduce the rate of side reactions.
-
Data Presentation: Comparison of Synthesis Parameters
The following tables summarize quantitative data from various studies to facilitate the comparison of different synthesis routes and conditions.
Table 1: Oxidation of 4-Methylpyridine - Catalyst Performance and Yields
| Catalyst System | Support | Temperature (°C) | Conversion of 4-Methylpyridine (%) | Selectivity for 4-Pyridinecarboxylic Acid (%) | Yield (%) | Reference |
| V-Ti-O | - | 360-380 | 80.26 | - | - | [8] |
| V-Ti-Mn-O | - | 320 | - | 67.17 | - | [1][2] |
| V-Ti-O | Anatase | 210 | - | - | ~26 (aldehyde) | [4] |
| V-Ti-O | Anatase | >210 | - | - | 43-46 | [4] |
| V-Ti-O | Rutile | 250 | - | - | 46.7 (aldehyde) | [4] |
| V-Cr-O | - | 360 | - | - | 47.46 | [3] |
| NHPI-Co(OAc)₂-Mn(OAc)₂ | - | 150 | - | - | 70 | [8][9] |
| V-Ti-Cr-Al-P | - | 310 | - | - | >82 | [10] |
Table 2: Hydrolysis of 4-Cyanopyridine - Reaction Conditions
| Reagent | Molar Ratio (4-cyanopyridine:reagent) | Temperature (°C) | Product | Reference |
| Sodium Hydroxide | 1:0.03-0.075 | 120-170 | Isonicotinamide | [6] |
| Sodium Hydroxide | 1:1.5-1.75 | 50-80 | Isonicotinic acid | [6] |
| Manganese Dioxide | 1:0.12 | 115 | Isonicotinamide (8.5% yield) | [11] |
Experimental Protocols
The following are generalized experimental protocols based on published methods. Researchers should adapt these to their specific laboratory conditions and safety protocols.
Protocol 1: Catalytic Oxidation of 4-Methylpyridine
This protocol is a general representation of a vapor-phase oxidation process.
-
Catalyst Preparation: Prepare the desired vanadium-based catalyst (e.g., V₂O₅ on anatase TiO₂) according to established literature procedures.
-
Reactor Setup: Pack a fixed-bed reactor with the prepared catalyst.
-
Reaction Execution:
-
Heat the reactor to the desired temperature (e.g., 320-360°C).
-
Introduce a gaseous feed mixture of 4-methylpyridine, air (or oxygen), and water vapor into the reactor at a controlled flow rate.
-
The molar ratio of reactants is critical; for example, a molar ratio of air:water:4-picoline of 96:70:1 has been reported.[10]
-
-
Product Collection: The product stream exiting the reactor is cooled to condense the 4-pyridinecarboxylic acid.
-
Purification: The crude product is then purified, typically by recrystallization from water or another suitable solvent.
Protocol 2: Alkaline Hydrolysis of 4-Cyanopyridine
This protocol describes a typical batch hydrolysis under basic conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanopyridine in water (e.g., to a concentration of ~5% w/v).[7]
-
Addition of Base: Slowly add a solution of sodium hydroxide (e.g., a 1.5-1.75 molar equivalent) to the 4-cyanopyridine solution.[6]
-
Reaction: Heat the reaction mixture to reflux (or a specific temperature, e.g., 50-80°C) and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 3-4 to precipitate the 4-pyridinecarboxylic acid.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from hot water to obtain pure 4-pyridinecarboxylic acid.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of 4-pyridinecarboxylic acid.
Caption: Experimental workflow for the oxidation of 4-methylpyridine.
Caption: Troubleshooting low yield in 4-methylpyridine oxidation.
Caption: Experimental workflow for the hydrolysis of 4-cyanopyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
- 4. ect-journal.kz [ect-journal.kz]
- 5. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
Greener synthesis alternatives to chromium reagents for 4-Pyridinecarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed information on greener synthesis alternatives to traditional chromium-based reagents for the production of 4-Pyridinecarboxaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Greener Synthesis Alternatives: A Comparative Overview
Traditional methods for the synthesis of this compound often rely on chromium reagents, which are known for their toxicity and environmental hazards.[1][2] Greener alternatives focus on the use of less hazardous materials, catalytic processes, and milder reaction conditions.[2][3][4]
The following table summarizes key quantitative data for various greener synthetic routes to this compound, offering a clear comparison of their efficiencies and reaction conditions.
| Starting Material | Method | Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Pyridinemethanol | TEMPO Oxidation | TEMPO | Oxygen | - | - | - | 79 | [5] |
| 4-Pyridinemethanol | Resin-Supported Copper Catalysis | 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin, 1-methylimidazole | Molecular Oxygen | Acetonitrile | Room Temperature | 24 | 89 | [6] |
| 4-Picoline | Vapor-Phase Catalytic Oxidation | Vanadium-Molybdenum-Oxygen (V-Mo-O) | Air | - | 400 | - | - | [3] |
| 4-Picoline | Liquid-Phase Catalytic Oxidation | Co-MCM-41 | 30% Hydrogen Peroxide | Acetic Acid | 90 | 6 | 91.4 (selectivity to isonicotinic acid) | [7] |
| 4-Cyanopyridine | Catalytic Hydrolysis | Carbon catalyst, Potassium Carbonate | Water | DMSO/Water | 60 | 8 | 84 | [3][6] |
| 4-Cyanopyridine | Stephen Reaction | Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Tetrahydrofuran or Ether | 25-50 | - | >95 | [8] |
| Isonicotinic Acid | Solvent-Free Reaction & Reductive Hydrolysis | - / Metallic Sodium | - / Oxalic Acid | None / Absolute Ethanol | 100-300 (Step 1) | 10-15 (Step 1) | 88 | [5] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key greener synthesis routes and troubleshooting guides to address common experimental challenges.
Method 1: Oxidation of 4-Pyridinemethanol using a Resin-Supported Copper Catalyst
This method offers a high-yield, environmentally friendly alternative to chromium-based oxidations by utilizing a recyclable, resin-supported catalyst and molecular oxygen as the oxidant.[6]
References
- 1. biosynce.com [biosynce.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN106518753A - Preparation method for this compound - Google Patents [patents.google.com]
- 6. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 8. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 4-Pyridinecarboxaldehyde
Welcome to the technical support center for the synthesis of 4-Pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experimental challenges and optimize reaction conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary and most established routes for the synthesis of this compound are the oxidation of 4-picoline (4-methylpyridine) and the reduction or hydrolysis of 4-cyanopyridine.[1][2] The choice between these methods often depends on the scale of the synthesis, available equipment, and desired purity. Oxidation of 4-picoline is generally favored for large-scale industrial production due to lower raw material costs, while methods starting from 4-cyanopyridine are often suitable for laboratory-scale synthesis.[1]
Q2: My this compound product is unstable and turns brown. How can I prevent this?
A2: this compound is known to be sensitive to air and humidity, leading to oxidation and discoloration.[3] It is recommended to store the compound under an inert gas atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).[3] For long-term storage of solutions, using amber vials or containers wrapped in aluminum foil is advisable to protect against light-induced degradation.[4] It is often best to use freshly prepared or purified this compound for subsequent reactions to ensure the best results.[1]
Q3: What are the main impurities I should expect in my this compound synthesis?
A3: Depending on the synthetic route, common impurities can include:
-
From 4-picoline oxidation: Unreacted 4-picoline, and over-oxidation products such as isonicotinic acid (4-pyridinecarboxylic acid).[5][6]
-
From 4-cyanopyridine reduction/hydrolysis: Unreacted 4-cyanopyridine, the corresponding alcohol (4-pyridinemethanol) from over-reduction, or the amide (isonicotinamide) from incomplete hydrolysis.[1][7]
Q4: How can I purify crude this compound?
A4: Vacuum distillation is a common and effective method for purifying this compound.[8][9] The typical boiling point is reported to be in the range of 71-73°C at 10 mmHg[3] or 82-83°C at approximately 16 mmHg.[8] Another reported condition is collecting the fraction at 100-115°C under a vacuum of 0.095 Mpa.[9] For smaller scale purification or removal of non-volatile impurities, column chromatography on silica gel can be employed.[10] Additionally, an extraction work-up followed by drying over an anhydrous salt like sodium sulfate is a crucial step before final purification.[8]
Troubleshooting Guides
Synthesis Route 1: Oxidation of 4-Picoline
Problem 1: Low conversion of 4-picoline.
-
Possible Cause: In vapor-phase oxidation using V-Mo or V-Ti based catalysts, low conversion can be due to suboptimal reaction temperature, improper catalyst loading, or catalyst deactivation.[11][12]
-
Recommended Actions:
-
Optimize Temperature: The reaction temperature is a critical parameter. For V-Mo catalysts, temperatures around 400°C are typically required.[13] For V-Ti-O catalysts, the optimal temperature might be lower, around 310-320°C.[14] Systematically screen a range of temperatures to find the optimum for your specific setup.
-
Check Catalyst Loading and Composition: The ratio of the metal oxides in the catalyst is crucial for its activity. For V-Ti-Cr-Al-P catalysts, a V/Ti atomic ratio of 0.21 has been reported as optimal.[14] Ensure the catalyst is properly prepared and loaded into the reactor.
-
Address Catalyst Deactivation: Catalyst deactivation can occur due to coking or sintering at high temperatures.[11] Regeneration of the catalyst may be possible, or a fresh catalyst bed may be required.
-
Problem 2: Low selectivity towards this compound and formation of isonicotinic acid.
-
Possible Cause: Over-oxidation of the desired aldehyde to the carboxylic acid is a common side reaction, especially at higher temperatures or with prolonged reaction times.[5][11] The choice of catalyst also plays a significant role in selectivity.
-
Recommended Actions:
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the aldehyde over the carboxylic acid.[12]
-
Optimize Residence Time: In a continuous flow setup, increasing the space velocity (reducing residence time) can minimize over-oxidation.[12]
-
Catalyst Modification: The addition of promoters to the catalyst can improve selectivity. For instance, in V-Ti-O systems, the addition of acidic oxide promoters has been shown to enhance performance.[14]
-
Synthesis Route 2: Reduction/Hydrolysis of 4-Cyanopyridine (Stephen Reaction)
Problem 1: Low yield of this compound.
-
Possible Cause: The Stephen reaction involves the formation of an intermediate iminium salt which is then hydrolyzed. Low yields can result from incomplete formation of this salt, incomplete hydrolysis, or side reactions.[15][16]
-
Recommended Actions:
-
Ensure Anhydrous Conditions: The initial reaction of 4-cyanopyridine with stannous chloride and HCl should be carried out under anhydrous conditions to favor the formation of the aldimine tin chloride complex.[16]
-
Optimize Reagent Stoichiometry: An appropriate molar ratio of stannous chloride to 4-cyanopyridine is crucial. Ratios of 1 to 3 times the molar amount of 4-cyanopyridine have been reported.[2]
-
Control Temperature: The reaction temperature for the formation of the iminium salt is typically kept moderate, for example, between 25-50°C.[2]
-
Effective Hydrolysis: Ensure complete hydrolysis of the intermediate salt by adding water and allowing sufficient time for the reaction. The temperature for the hydrolysis step is also important and is often controlled.[2]
-
Problem 2: Formation of 4-pyridinemethanol as a major byproduct.
-
Possible Cause: Over-reduction of the intermediate imine or the final aldehyde can lead to the formation of the corresponding alcohol. This is particularly an issue with stronger reducing agents or if the reaction is not carefully controlled.[1]
-
Recommended Actions:
-
Choice of Reducing Agent: The Stephen reaction, using SnCl₂, is generally selective for the aldehyde. If using other reduction methods, the choice of reducing agent is critical.
-
Control Reaction Conditions: Carefully control the temperature and reaction time to avoid over-reduction. Monitoring the reaction progress by TLC or GC can help determine the optimal endpoint.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for 4-Picoline Oxidation
| Catalyst System | Starting Material | Temperature (°C) | Key Byproduct | Reported Yield | Reference(s) |
| V-Mo | 4-Picoline | 400 | Isonicotinic Acid | Moderate (Industrial Scale) | [13] |
| V-Ti-Cr-Al-P | 4-Picoline | 310 | Isonicotinic Acid | >82% (of Isonicotinic Acid) | [14] |
| Co(II)/NHPI/Mn(II) | 4-Picoline | 150 | 4-Pyridinecarboxylic Acid | 60% (of Carboxylic Acid) | [5] |
| PCC | 4-Pyridinemethanol | 22 (Room Temp) | - | 71.3% | [8] |
Table 2: Comparison of Reaction Conditions for Synthesis from 4-Cyanopyridine
| Method | Reducing/Hydrolyzing Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield | Reference(s) |
| Stephen Reaction | SnCl₂ / HCl, then H₂O | Tetrahydrofuran | 40 (formation), 25 (hydrolysis) | 9h (formation), 4h (hydrolysis) | 95.8% | [2] |
| Hydrogenation | Cu-Ni Catalyst / H₂ | Water / H₂SO₄ | - | - | 50% | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stephen Reaction from 4-Cyanopyridine
This protocol is based on a reported lab-scale adaptation of the Stephen reaction.[2]
Materials:
-
4-Cyanopyridine
-
Stannous chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-cyanopyridine in anhydrous THF containing dissolved HCl gas.
-
To this solution, add stannous chloride in portions while maintaining the reaction temperature between 25-50°C.
-
Stir the mixture for several hours (e.g., 9 hours) at the controlled temperature.
-
After the initial reaction, carefully add water dropwise to the reaction mixture to hydrolyze the intermediate iminium salt. Control the temperature during this addition (e.g., at 25°C).
-
Continue stirring for a few more hours (e.g., 4 hours) to ensure complete hydrolysis.
-
Remove the THF by rotary evaporation.
-
Neutralize the remaining aqueous solution by the dropwise addition of a saturated sodium carbonate solution to a pH of 8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Oxidation of 4-Pyridinemethanol with PCC
This protocol is a common laboratory method for the oxidation of alcohols to aldehydes.[8]
Materials:
-
4-Pyridinemethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of 4-pyridinemethanol in anhydrous DCM.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with an appropriate solvent like diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts.
-
Wash the silica gel pad with additional solvent to ensure complete recovery of the product.
-
Combine the filtrates and wash with water until the organic layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the oxidation of 4-picoline.
Caption: Experimental workflow for the Stephen reaction.
References
- 1. Explanation of Stephen and Clemmensen Reactions Stephen Reaction: Nitril.. [askfilo.com]
- 2. Page loading... [guidechem.com]
- 3. brainly.in [brainly.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Write stephen reaction | Filo [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Catalytic Oxidation of 4-Methylpyridine
Welcome to the technical support center for the catalytic oxidation of 4-methylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to minimize by-product formation and maximize the yield of the desired product, isonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and major by-products in the catalytic oxidation of 4-methylpyridine?
The primary desired product of the catalytic oxidation of 4-methylpyridine is isonicotinic acid (pyridine-4-carboxylic acid). However, several by-products can form, reducing the selectivity of the reaction. The most common intermediate and by-product is pyridine-4-carbaldehyde. Over-oxidation can lead to the formation of carbon dioxide (CO2) and other degradation products.[1][2] The formation of these by-products is highly dependent on the catalyst and reaction conditions.
Q2: Which catalysts are most effective for the selective oxidation of 4-methylpyridine to isonicotinic acid?
Vanadium-based catalysts are widely used for this process. Specifically, vanadium-titanium oxide (V-Ti-O) catalysts are common.[3] Modifying these catalysts with other metal oxides can improve their performance. For instance, manganese-modified vanadium-titanium oxide (V-Ti-Mn-O) catalysts have shown enhanced selectivity and stability.[4][5] The choice of the titanium dioxide crystal structure (anatase vs. rutile) also plays a crucial role, with anatase generally leading to higher activity and selectivity.[3] Other catalytic systems, such as cobalt-containing mesoporous molecular sieves (Co-MCM-41), have also been explored for liquid-phase oxidation.[6]
Q3: How does reaction temperature affect the product distribution and by-product formation?
Reaction temperature is a critical parameter. Generally, increasing the temperature increases the conversion of 4-methylpyridine. However, excessively high temperatures can lead to decreased selectivity towards isonicotinic acid due to over-oxidation and the formation of undesired by-products like CO2.[4][5] For example, with a V-Ti-Mn-O catalyst, the optimal temperature for achieving maximum selectivity (67.17%) for isonicotinic acid was found to be 320 °C.[4][5] Above this temperature, a decrease in selectivity was observed.
Q4: What is the role of water in the gas-phase oxidation of 4-methylpyridine?
In gas-phase oxidation, the feed of water can influence both the conversion of 4-methylpyridine and the yield of isonicotinic acid. An increase in the water feed has been observed to decrease the overall conversion of 4-methylpyridine. However, it can also positively impact the yield of isonicotinic acid, particularly at higher temperatures.[7]
Q5: My catalyst is deactivating quickly. What are the potential causes and solutions?
Catalyst deactivation is a common issue. Vanadium-based catalysts can be prone to deactivation at higher temperatures, potentially due to excessive oxidation or sintering of the catalyst particles.[4][5] The V-Ti-Mn-O catalyst has demonstrated better stability compared to the V-Ti-O catalyst.[4][5] To mitigate deactivation, it is crucial to operate within the optimal temperature range. If deactivation persists, characterization of the spent catalyst (e.g., using SEM, XRD) can help identify the cause, such as changes in particle size or crystal structure.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Low conversion of 4-methylpyridine | 1. Reaction temperature is too low. 2. Inefficient catalyst. 3. Catalyst deactivation. | 1. Gradually increase the reaction temperature while monitoring selectivity. 2. Ensure the catalyst is properly prepared and activated. Consider using a promoter like manganese.[4][5] 3. Check for signs of sintering or coking on the catalyst. Consider catalyst regeneration or replacement. |
| High selectivity towards pyridine-4-carbaldehyde instead of isonicotinic acid | 1. Incomplete oxidation. 2. Reaction temperature is too low for complete conversion to the acid. | 1. Increase the residence time or the oxygen-to-substrate ratio. 2. Carefully increase the reaction temperature. The formation of the aldehyde is an intermediate step to the acid. |
| Low selectivity towards isonicotinic acid with high CO2 formation | 1. Reaction temperature is too high, leading to over-oxidation.[4][5] 2. Inappropriate catalyst composition. | 1. Decrease the reaction temperature. The optimal temperature for a V-Ti-Mn-O catalyst was found to be around 320 °C.[4][5] 2. Ensure the catalyst composition is optimized. The addition of promoters can suppress side reactions.[4] |
| Inconsistent results between batches | 1. Variations in catalyst preparation. 2. Inconsistent reaction conditions. | 1. Standardize the catalyst synthesis protocol. Characterize each batch to ensure consistency in properties like particle size and surface area.[4][5] 2. Precisely control reaction parameters such as temperature, pressure, and feed flow rates. |
Data Presentation
Table 1: Effect of Catalyst and Temperature on 4-Methylpyridine (4-MP) Oxidation
| Catalyst | Temperature (°C) | 4-MP Conversion (%) | Isonicotinic Acid Selectivity (%) |
| V-Ti-O | 320 | Not specified | Lower than V-Ti-Mn-O |
| V-Ti-O | 360 | Optimal Conversion | Decreased Selectivity |
| V-Ti-Mn-O | 320 | Not specified | 67.17 [4][5] |
| V-Ti-Mn-O | 340 | Optimal Conversion | Decreased Selectivity |
Data synthesized from a study on vanadium-based catalysts.[4]
Table 2: Performance of Co-MCM-41 Catalyst in Liquid Phase Oxidation
| Parameter | Value |
| Catalyst | Co-MCM-41 |
| Oxidant | 30% Hydrogen Peroxide |
| Solvent | Acetic Acid |
| Optimal Reaction Temperature | 363 K (90 °C) |
| Optimal Reaction Time | 6 h |
| 4-Methylpyridine Conversion | 96.5% [6] |
| Isonicotinic Acid Selectivity | 91.4% [6] |
Data from a study on liquid phase oxidation of 4-methylpyridine.[6]
Experimental Protocols
Protocol 1: Gas-Phase Catalytic Oxidation of 4-Methylpyridine
This protocol is based on the experimental setup described for vanadium-based catalysts.[4]
1. Catalyst Preparation (V-Ti-Mn-O):
- Synthesize the catalyst using a method like the Pechini (sol-gel) method to ensure a high degree of homogeneity and small particle size.
- Characterize the synthesized catalyst using techniques such as SEM, XRD, and Raman spectroscopy to confirm its structural and morphological properties.[4][5]
2. Reaction Setup:
- Use a fixed-bed flow reactor.
- Load the catalyst into the reactor.
3. Reaction Conditions:
- Set the reaction temperature, for example, by varying it between 280 °C and 380 °C to find the optimum.[4]
- Introduce the reactants with controlled feed rates. An example of feed rates used in a study are:
- Water: 1.79 g/h
- 4-Methylpyridine (feedstock): 0.35 g/h
- Air: 4.2 L/h[4]
4. Product Analysis:
- Collect the reaction products by condensation.
- Analyze the products using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of 4-methylpyridine and the selectivity towards isonicotinic acid and other by-products.
Visualizations
References
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 7. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]
Technical Support Center: Selective Hydrogenation of 4-Cyanopyridine to 4-Formylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 4-cyanopyridine to 4-formylpyridine (also known as 4-pyridinecarboxaldehyde).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in stopping the hydrogenation of 4-cyanopyridine at the aldehyde stage?
The primary challenge in the partial hydrogenation of 4-cyanopyridine is preventing over-reduction. The desired product, 4-formylpyridine, is an intermediate that can be readily reduced further to 4-pyridinemethanol or even undergo reductive amination to form side products. Achieving high selectivity for the aldehyde requires careful control of reaction conditions and the appropriate choice of reagents and catalysts.
Q2: What are the most common methods for the selective reduction of 4-cyanopyridine to 4-formylpyridine?
There are several established methods for this transformation, each with its own advantages and disadvantages:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) and a hydrogen source. It can be challenging to stop the reaction at the aldehyde stage, but selectivity can be improved by using specific promoters or reaction conditions.
-
Stephen Aldehyde Synthesis: This classic method uses tin(II) chloride and hydrochloric acid to reduce the nitrile to an iminium salt, which is then hydrolyzed to the aldehyde.[1]
-
Reduction with Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulky reducing agent that can selectively reduce nitriles to aldehydes at low temperatures. Careful temperature control is crucial to prevent over-reduction.
-
Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid, in the presence of a catalyst. It can offer a safer alternative to using high-pressure hydrogen gas.
Troubleshooting Guides
Issue 1: Low Yield of 4-Formylpyridine
| Possible Cause | Troubleshooting Steps |
| Over-reduction to 4-pyridinemethanol | • Reduce reaction temperature: For DIBAL-H reductions, maintain a temperature of -78 °C. For catalytic hydrogenation, a lower temperature may improve selectivity.• Decrease hydrogen pressure: In catalytic hydrogenation, lowering the H₂ pressure can help prevent further reduction.• Reduce reaction time: Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the starting material is consumed and before significant byproduct formation occurs.• Use a less active catalyst or a catalyst poison: For catalytic hydrogenation, a less active catalyst or the addition of a controlled amount of a catalyst poison can sometimes improve selectivity for the aldehyde. |
| Formation of 4-picolylamine (reductive amination) | • Use an acidic medium: In catalytic hydrogenation, an acidic medium can protonate the intermediate imine, making it less susceptible to nucleophilic attack by amines.[1] |
| Incomplete reaction | • Increase reaction time or temperature (cautiously): While over-reduction is a concern, insufficient reaction conditions can lead to low conversion. Optimize by making small, incremental changes.• Check catalyst activity: Ensure the catalyst is fresh and has been properly activated and handled. For Raney Nickel, ensure it has been stored and handled correctly to maintain its activity. |
| Difficulties in product isolation and purification | • Optimize work-up procedure: The work-up for DIBAL-H reactions, for example, often involves quenching with methanol and then using Rochelle's salt to break up aluminum salts. Ensure this is done correctly.• Choose an appropriate purification method: Column chromatography on silica gel is a common method for purifying 4-formylpyridine. The choice of eluent is critical to separate the product from starting material and byproducts. |
Issue 2: Catalyst Deactivation in Catalytic Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Poisoning | • Purify starting materials and solvents: Impurities in the 4-cyanopyridine or solvent can poison the catalyst. Ensure high-purity reagents are used.• Identify and remove the source of poison: Common poisons for metal catalysts include sulfur, nitrogen, and phosphorus compounds.[2] |
| Sintering (thermal degradation) | • Lower the reaction temperature: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[3] |
| Coking/Fouling | • Optimize reaction conditions: High temperatures and pressures can sometimes lead to the formation of carbonaceous deposits on the catalyst surface.[3] |
Data Presentation
The following tables summarize quantitative data for different methods of preparing 4-formylpyridine from 4-cyanopyridine.
Table 1: Comparison of Reduction Methods for 4-Cyanopyridine
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Stephen Aldehyde Synthesis | SnCl₂, HCl, H₂O | Tetrahydrofuran | 40 | 9 h | >95 | [1] |
| Raney Nickel/Formic Acid | Raney Nickel alloy, 50% Formic Acid | - | Reflux | - | 53 | [4] |
| DIBAL-H Reduction | DIBAL-H | Diethyl ether | -78 | 1.5 h | (Typically high, but quantitative data for this specific reaction is sparse in the provided context) | [1] |
| Catalytic Transfer Hydrogenation | Carbon catalyst, K₂CO₃, H₂O | DMSO/Water | 60 | 8 h | 84 | [5] |
Experimental Protocols
Protocol 1: Stephen Aldehyde Synthesis of 4-Formylpyridine[1]
-
Preparation: Dissolve 4-cyanopyridine in a 2% hydrochloric acid solution of tetrahydrofuran. The weight of the HCl/THF solution should be 5-8 times the weight of the 4-cyanopyridine.
-
Reaction: Add stannous chloride (1-3 molar equivalents relative to 4-cyanopyridine) to the solution. Maintain the reaction temperature at 25-50 °C. The cyanopyridine will form an iminium ion.
-
Work-up and Hydrolysis: After the reaction is complete, filter to remove inorganic tin compounds. Add water (1-10% of the weight of the hydrochloric acid solution) to the filtrate to hydrolyze the iminium salt to 4-formylpyridine.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Reduction of 4-Cyanopyridine using Raney Nickel and Formic Acid[4][6]
-
Preparation: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 4-cyanopyridine, 75% (v/v) formic acid, and Raney nickel alloy.
-
Reaction: Heat the stirred mixture under reflux for 1 hour.
-
Work-up: Filter the hot mixture with suction through a filter aid and wash the residue with ethanol.
-
Purification: The combined filtrate is concentrated, and the product can be further purified by distillation or crystallization.
Protocol 3: General Procedure for DIBAL-H Reduction of a Nitrile to an Aldehyde
-
Preparation: Dissolve the nitrile (1 equivalent) in an anhydrous solvent such as DCM, THF, or toluene in a flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Add DIBAL-H (1 M solution in a suitable solvent, 1 equivalent) dropwise to the cooled solution, ensuring the temperature remains at or below -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Quenching and Work-up: While still at low temperature, quench the reaction by the slow addition of methanol. Follow this with the addition of an aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the aluminum salts precipitate.
-
Isolation and Purification: Filter the suspension through celite and wash the filter cake with an organic solvent like ethyl acetate or DCM. Separate the organic layer from the filtrate, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the hydrogenation of 4-cyanopyridine.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of 4-formylpyridine.
References
- 1. Page loading... [guidechem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity | For Research [benchchem.com]
Technical Support Center: Addressing Metabolic Vulnerability in 4-Pyridinecarboxaldehyde Drug Analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pyridinecarboxaldehyde drug analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for drugs containing a pyridine ring?
A1: Pyridine rings, often considered relatively stable, can still undergo metabolism. The most common metabolic pathways include:
-
Oxidation: Cytochrome P450 (CYP) enzymes are frequently responsible for the oxidative metabolism of electron-rich aromatic rings.[1] Strategies to mitigate this include replacing electron-rich aromatic rings with electron-poor heterocycles like pyridine.[1]
-
Hydroxylation: This is a common Phase I metabolic reaction that can occur on the pyridine ring.[2]
-
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized.
-
Conjugation: Phase II metabolic reactions can follow Phase I modifications, involving the addition of polar molecules to enhance excretion.
Q2: How can I predict the metabolic stability of my this compound analogue?
A2: Early prediction of metabolic stability is crucial in drug discovery.[3] A combination of in silico and in vitro methods is often employed:
-
In Silico Tools: Computational models can predict potential sites of metabolism and the compound's affinity for various metabolizing enzymes.
-
In Vitro Assays: The most common initial assessments of metabolic stability are performed using liver microsomes or hepatocytes.[3][4] These assays measure the rate at which the compound is cleared by metabolic enzymes.[5]
Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability studies?
A3: The choice between liver microsomes and hepatocytes depends on the specific questions being addressed:
-
Liver Microsomes: These are subcellular fractions containing primarily Phase I metabolizing enzymes like cytochrome P450s.[4] They are cost-effective and suitable for high-throughput screening of metabolic stability.[3]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, as well as transporters.[4][5] They provide a more comprehensive picture of a compound's metabolism and are useful for studying conjugation reactions and overall hepatic clearance.[5]
Q4: Why is it important to identify the metabolites of my drug candidate?
A4: Identifying and characterizing drug metabolites is a critical step in drug development for several reasons:[2]
-
Efficacy: Metabolites can be pharmacologically active, contributing to the drug's overall therapeutic effect.
-
Toxicity: Metabolites can also be toxic, leading to adverse drug reactions.[5] Early identification of disproportionate drug metabolites can justify further nonclinical safety testing.[6]
-
Pharmacokinetics: The formation of metabolites influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its dosing regimen and potential for drug-drug interactions.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in metabolic stability data between experiments. | - Inconsistent enzyme activity in liver microsomes or hepatocytes.- Pipetting errors.- Differences in incubation conditions (time, temperature, pH).- Vendor-related differences in microsomal preparations.[3] | - Use a consistent source and lot of microsomes/hepatocytes and verify their activity with a positive control.- Use calibrated pipettes and ensure proper mixing.- Strictly control all incubation parameters.- If feasible, test microsomal fractions from at least two different vendors.[3] |
| No metabolism of the compound is observed. | - The compound is highly stable.- The concentration of the compound is too high, leading to enzyme saturation.- The chosen in vitro system lacks the necessary enzymes for metabolism.- The analytical method is not sensitive enough to detect the disappearance of the parent compound. | - Confirm the result with a different in vitro system (e.g., hepatocytes if microsomes were used).- Test a lower concentration of the compound.- Consider using S9 fractions, which contain both microsomal and cytosolic enzymes.[5]- Optimize the LC-MS/MS method to improve sensitivity. |
| Difficulty in identifying metabolites using LC-MS/MS. | - Metabolites are present at very low concentrations.- The mass shift of the metabolite is unexpected.- The metabolite is unstable.- Co-elution with matrix components interferes with detection. | - Concentrate the sample before analysis.- Use high-resolution mass spectrometry to obtain accurate mass measurements and facilitate formula determination.[7]- Consider different sample preparation techniques to stabilize labile metabolites.- Optimize the chromatographic method to improve separation. |
| The in vitro metabolic stability does not correlate with in vivo pharmacokinetic data. | - Extrahepatic metabolism (metabolism in tissues other than the liver) is significant.[5]- The compound is primarily cleared by non-metabolic routes (e.g., renal excretion).- Issues with drug absorption or distribution in vivo.- Discrepancies between the in vitro model and the in vivo reality.[3] | - Investigate metabolism in extrahepatic tissues (e.g., intestine, kidney, lung microsomes).[5]- Conduct studies to assess renal and biliary clearance.- Evaluate the compound's permeability and transporter interactions.- Refine the in vitro-in vivo extrapolation (IVIVE) methods. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of metabolic clearance of a this compound drug analogue in human liver microsomes.
Materials:
-
Test compound (this compound analogue)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, HLM, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C, taking aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining parent compound.
Protocol 2: Metabolite Identification using Hepatocytes
Objective: To identify the major metabolites of a this compound drug analogue formed in human hepatocytes.
Materials:
-
Test compound (this compound analogue)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Acetonitrile (ACN)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover for 24 hours.
-
Prepare a solution of the test compound in the culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).
-
Collect the incubation medium at the end of the incubation period.
-
Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.
-
Centrifuge the mixture to precipitate any proteins.
-
Transfer the supernatant for LC-MS/MS analysis to identify potential metabolites.
Visualizations
Caption: General experimental workflow for in vitro metabolic stability assessment.
Caption: Hypothetical metabolic pathway for a this compound analogue.
References
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of 4-Pyridinecarboxaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 4-Pyridinecarboxaldehyde derivatives.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
The limited aqueous solubility of this compound and its derivatives stems from their physicochemical properties. While the parent compound, this compound, is sparingly soluble in water (approximately 20 mg/mL at 20°C), its derivatives, especially those synthesized to enhance therapeutic activity, are often more hydrophobic.[1][2][3]
Key contributing factors include:
-
Molecular Structure: The pyridine ring is structurally related to benzene, possessing a hydrophobic character.[4] Although the nitrogen atom adds polarity and allows for hydrogen bonding, extensive hydrocarbon scaffolding or the addition of lipophilic functional groups in derivatives significantly increases the overall non-polar surface area.
-
Crystalline Structure: For solid derivatives, a stable crystal lattice requires substantial energy to break down before the solute can interact with water molecules. Strong intermolecular forces, such as C–H···π interactions within the crystal lattice, can dictate solubility.[5]
-
Weakly Basic Nature: The pyridine nitrogen has a lone pair of electrons, making the compound weakly basic.[4] This allows for protonation, but the extent of ionization is highly dependent on the pH of the aqueous medium.
FAQ 2: What are the first-line strategies I should try to improve the solubility of my this compound derivative?
A systematic approach is recommended when attempting to enhance the solubility of a new derivative. The following workflow outlines initial strategies, starting with the simplest methods.
FAQ 3: How does pH adjustment affect the solubility of these compounds?
The pyridine nitrogen atom can be protonated in acidic conditions, forming a more soluble pyridinium cation. This pH-dependent solubility is a key characteristic of pyridine-containing compounds.[6][7] Therefore, using an acidic buffer can significantly enhance aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile.[7]
Below is a table illustrating the hypothetical effect of pH on the aqueous solubility of a sample this compound derivative.
| pH | Predominant Species | Aqueous Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 2.0 | Pyridinium (Cationic) | 1500 | 75x |
| 4.0 | Pyridinium (Cationic) | 950 | 47.5x |
| 6.0 | Mixed | 110 | 5.5x |
| 7.4 | Pyridine (Neutral) | 20 | 1x (Baseline) |
| 9.0 | Pyridine (Neutral) | 18 | 0.9x |
Note: Data is illustrative. Actual solubility is compound-specific.
FAQ 4: Can cyclodextrins be used to enhance the solubility of this compound derivatives? What is the general protocol?
Yes, cyclodextrins are a highly effective tool for improving the solubility of poorly soluble compounds.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[9][11] The hydrophobic portion of the this compound derivative can be encapsulated within the cyclodextrin cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts with water, thus solubilizing the entire complex.[11]
A phase solubility study is the standard method to evaluate this.[12][13] It involves preparing a series of aqueous solutions with increasing concentrations of cyclodextrin, adding an excess of the drug to each, shaking them until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved drug.[13][14] The resulting plot of drug solubility versus cyclodextrin concentration reveals the stoichiometry and stability constant of the complex.[14][15]
| Cyclodextrin Type | Intrinsic Solubility (S₀) (µM) | Complex Stability Constant (Kₛ) (M⁻¹) | Solubility Enhancement at 10 mM CD |
| β-Cyclodextrin (β-CD) | 50 | 250 | ~2.2-fold |
| Hydroxypropyl-β-CD (HP-β-CD) | 50 | 1200 | ~13-fold |
| Sulfobutylether-β-CD (SBE-β-CD) | 50 | 2500 | ~26-fold |
Note: Data is illustrative and depends on the specific derivative and experimental conditions.
FAQ 5: What are solid dispersions, and how can they improve the solubility of my compound?
A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host), typically a polymer.[16][17][18] This technique can significantly enhance solubility and dissolution rates by presenting the drug in an amorphous (non-crystalline) state, which requires less energy to dissolve.[19][20]
Common methods for preparing solid dispersions include:
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix of the drug dispersed in the carrier.[21][22][23][24]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to solidify, trapping the drug in the matrix.[18]
-
Spray Drying & Hot-Melt Extrusion: These are more advanced, scalable techniques used in pharmaceutical manufacturing.[25]
The choice of polymer carrier is critical for the performance of the solid dispersion.
| Polymer Carrier | Common Solvent(s) for Preparation | Key Advantages |
| Polyvinylpyrrolidone (PVP K30) | Ethanol, Dichloromethane | High solubilization capacity, inhibits crystallization. |
| Polyethylene Glycol (PEG 8000) | Ethanol, Water | Low melting point, suitable for fusion methods. |
| Hydroxypropyl Methylcellulose (HPMC) | Acetone, Ethanol/Water mixtures | Can act as a precipitation inhibitor in solution. |
| Soluplus® | Acetone, Methanol | Forms micelles, enhances bioavailability. |
Section 2: Troubleshooting Guide
Problem 1: My compound precipitates out of solution upon standing, even after initial dissolution with a co-solvent.
-
Question: I managed to dissolve my this compound derivative in a buffer containing 10% DMSO, but it crashes out after an hour. Why is this happening and what can I do?
-
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. While the co-solvent initially provides the energy to dissolve the compound, the solution will eventually equilibrate, and the excess solute will precipitate.
-
Troubleshooting Steps:
-
Determine True Equilibrium Solubility: Perform a formal solubility test to find the true thermodynamic solubility in that specific co-solvent system.[26] Operate below this concentration.
-
Add a Precipitation Inhibitor: Polymers like HPMC can be added to the formulation. They do not necessarily increase initial solubility but can stabilize the supersaturated state for a longer period, which is often sufficient for in-vitro assays.[20]
-
Switch to a Different Method: If co-solvents are problematic, consider cyclodextrin complexation, which forms a stable, soluble complex rather than a supersaturated solution.[27]
-
-
Problem 2: The use of co-solvents is affecting my downstream biological assay.
-
Question: My cell-based assay is showing toxicity and altered signaling, which I suspect is due to the 5% ethanol I'm using to dissolve my compound. What are my alternatives?
-
Answer: This is a common issue, as organic solvents can interfere with biological systems.[28]
-
Troubleshooting Steps:
-
Reduce Co-solvent Concentration: First, determine the lowest possible co-solvent concentration that keeps your compound in solution for the duration of the assay.
-
pH Adjustment: If your compound is stable in acidic conditions, try dissolving it in a buffer with a lower pH (e.g., pH 4-5) to see if this removes the need for an organic co-solvent.
-
Cyclodextrin Formulation: This is often the best alternative. Cyclodextrins are generally well-tolerated in cell culture.[8] Formulating your compound with HP-β-CD can provide a completely aqueous solution, eliminating the need for organic solvents.
-
Solid Dispersion: For in-vivo studies, a solid dispersion formulation can be prepared and administered, which relies on the carrier to dissolve in the gastrointestinal tract and release the drug.[20]
-
-
Problem 3: I am observing low or inconsistent drug loading in my solid dispersion formulation.
-
Question: I'm using the solvent evaporation method to make a solid dispersion with PVP, but my final product has a much lower concentration of my derivative than expected. What could be wrong?
-
Answer: Low and inconsistent drug loading often points to issues with the preparation process or physicochemical incompatibilities.
-
Troubleshooting Steps:
-
Check Solvent Compatibility: Ensure that both your drug and the polymer carrier are fully dissolved in the chosen solvent at the concentrations used. If one component is only partially soluble, it will not be properly dispersed.[21][23]
-
Review the Evaporation Process: Rapid evaporation can sometimes cause the drug to crystallize out before the polymer matrix fully forms. Try a slower, more controlled evaporation process (e.g., using a rotary evaporator).
-
Assess Drug-Polymer Interaction: There may be a thermodynamic limit to how much of your specific drug can be molecularly dispersed in the chosen polymer. Try preparing dispersions at different drug-to-polymer ratios (e.g., 1:1, 1:5, 1:10) to find the optimal loading.
-
Consider an Alternative Method: If solvent evaporation is failing, the melt (fusion) method might be an option, provided your compound is thermally stable at the melting point of the polymer.[18]
-
-
Section 3: Experimental Protocols
Protocol 1: General Method for Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[26][29]
-
Preparation: Add an excess amount of the this compound derivative (enough to ensure solid remains after equilibrium) to a series of vials containing the desired aqueous medium (e.g., water, pH 7.4 buffer, pH 4.0 buffer).[29]
-
Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[30][31]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Sampling: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.[26][29]
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a lab-scale preparation of a 1:5 drug-to-polymer solid dispersion.[21][23]
-
Dissolution: Accurately weigh 20 mg of the this compound derivative and 100 mg of the polymer carrier (e.g., PVP K30).
-
Solvent Addition: Dissolve both components in a minimal amount of a suitable common volatile solvent (e.g., 5 mL of ethanol) in a round-bottom flask.[21] Use sonication if necessary to ensure complete dissolution.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, clear film is formed on the flask wall.[24]
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Collection and Processing: Carefully scrape the solid dispersion from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a desiccator to protect it from moisture.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol follows the Higuchi and Connors method to assess solubility enhancement by a cyclodextrin.[15]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) in your desired buffer (e.g., pH 7.4 phosphate buffer) at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 mM).[32]
-
Add Excess Drug: Dispense a fixed volume (e.g., 5 mL) of each cyclodextrin solution into separate glass vials. Add an excess amount of the this compound derivative to each vial, ensuring a visible amount of solid remains.[12]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.[12][14]
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
Analysis: Quantify the concentration of the dissolved drug in each filtered sample using a validated HPLC or UV-Vis method.
-
Data Plotting: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The resulting phase solubility diagram will indicate the type of complex formed and allow for the calculation of the stability constant (Kₛ) and the intrinsic solubility (S₀).
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: properties and applications in various fields_Chemicalbook [chemicalbook.com]
- 3. This compound | 872-85-5 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. ijbpas.com [ijbpas.com]
- 11. oatext.com [oatext.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajprd.com [ajprd.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. japsonline.com [japsonline.com]
- 24. pharmtech.com [pharmtech.com]
- 25. crsubscription.com [crsubscription.com]
- 26. enamine.net [enamine.net]
- 27. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. scribd.com [scribd.com]
- 30. downloads.regulations.gov [downloads.regulations.gov]
- 31. bioassaysys.com [bioassaysys.com]
- 32. researchgate.net [researchgate.net]
Safe handling procedures for 4-Pyridinecarboxaldehyde irritant properties
Technical Support Center: 4-Pyridinecarboxaldehyde
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for handling this compound, focusing on its irritant properties and safe laboratory conduct.
Hazard and Property Summary
This compound is a combustible liquid that is irritating to the eyes, skin, and respiratory system.[1][2] It is also sensitive to air and light.[1] Adherence to strict safety protocols is mandatory to prevent exposure and ensure user safety.
| Property | Data | Source |
| Appearance | Clear, slight brown to yellow liquid | [1][3] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |
| Signal Word | Danger / Warning | [4][5] |
| Primary Hazards | Irritant, Corrosive, Flammable | [2][3] |
| Flash Point | 54 °C (129.2 °F) | [1] |
| Boiling Point | 198 °C at 760 mmHg | [1] |
| Density | ~1.122 - 1.138 g/mL at 20-25 °C | [1][5] |
| Storage Temperature | Refrigerated (2°C to 8°C) | [1][5] |
Troubleshooting and Immediate Actions
This section addresses specific issues that may arise during experimentation, providing clear, actionable solutions.
| Issue / Observation | Probable Cause | Immediate Action / Solution |
| Stinging or itching sensation on skin. | Direct skin contact with the chemical. | 1. Immediately remove any contaminated clothing, including footwear.[2] 2. Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][2] 3. Seek immediate medical attention.[1] |
| Redness, pain, or watering of the eyes. | Exposure to vapor or accidental splash. | 1. Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do so.[4] 3. Seek immediate medical attention from an ophthalmologist.[4] |
| Coughing, dizziness, or headache during use. | Inhalation of vapors due to inadequate ventilation. | 1. Immediately move from the exposure area to fresh air.[1] 2. Lay the patient down and keep them warm and rested.[2] 3. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] 4. Seek immediate medical attention.[1] |
| The chemical has turned dark brown. | Prolonged exposure to air or light, leading to degradation. | The toxicological properties of the degraded material are not fully known.[1] It is recommended to dispose of the product as hazardous waste following institutional guidelines.[2] Do not use if significant discoloration has occurred. |
| A small amount (<100 mL) has spilled inside the chemical fume hood. | Accidental mishandling during transfer or reaction setup. | 1. Alert others in the immediate area. 2. Ensure you are wearing appropriate PPE (gloves, goggles, lab coat). 3. Remove all sources of ignition.[1][2] 4. Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1] 5. Use spark-proof tools to collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary irritant effects of this compound? A1: this compound is irritating to the eyes, skin, and respiratory system.[1][2] It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction (sensitization).[3][4] Inhalation may cause respiratory tract irritation, with symptoms like coughing, and potentially drowsiness or dizziness at higher concentrations.[1][2]
Q2: What specific type of Personal Protective Equipment (PPE) is required? A2: The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC or Butyl rubber) and a lab coat or appropriate protective clothing to prevent all skin exposure.[1][2][6]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[7] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A) must be used.[1][2][6]
Q3: What are the correct storage conditions for this chemical? A3: To ensure stability and safety, store this compound in a tightly closed container in a dry, well-ventilated area.[1] It should be kept refrigerated (Store below 4°C/39°F, or between 2-8°C) and protected from ignition sources, direct sunlight, and air.[1][5] Storing under a nitrogen blanket is also recommended.[1]
Q4: What should I do in case of accidental ingestion? A4: If the chemical is swallowed, wash your mouth out with water.[1] Do NOT induce vomiting.[6] Seek immediate medical attention.[1][6]
Q5: How should I dispose of waste containing this compound? A5: This material and its container must be disposed of as hazardous waste.[2] All waste must be handled in accordance with local, state, and federal regulations.[1][2] Collect waste in a clearly labeled, sealed, and compatible container. Do not allow the product to enter drains.[4]
Experimental Protocols
Protocol 1: Standard Safe Handling Procedure
This protocol outlines the essential steps for safely using this compound in a laboratory setting.
-
Preparation and Hazard Assessment:
-
Review the Safety Data Sheet (SDS) before beginning work.
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower.[6]
-
-
Donning Personal Protective Equipment (PPE):
-
Wear a fully buttoned lab coat.
-
Put on compliant chemical safety goggles.
-
Wear the appropriate chemical-resistant gloves. Check gloves for any defects before use.
-
-
Chemical Handling:
-
Post-Experiment Cleanup:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated hazardous waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Protocol 2: Minor Spill (<100 mL) Cleanup Procedure
This protocol is for trained laboratory personnel only. For larger spills, evacuate the area and contact emergency services.[7]
-
Immediate Response:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is outside a fume hood, evacuate the area if you feel any symptoms of exposure.
-
-
Control and Containment:
-
Ensure you are wearing the full required PPE, including respiratory protection if necessary.
-
Eliminate all nearby sources of ignition (e.g., turn off hot plates, unplug equipment).[8]
-
Contain the spill by placing absorbent material from a spill kit (e.g., vermiculite, sand) around the periphery of the spill and then working inward.[1][9] This prevents the spill from spreading.
-
-
Cleanup and Disposal:
-
Once the liquid is fully absorbed, use non-sparking scoops or tools to carefully collect the material.[1]
-
Place the contaminated absorbent material into a heavy-duty plastic bag or a sealable, labeled container for hazardous waste.[7][10]
-
Wipe the spill area with a suitable decontaminating solution, and place the cleaning materials in the same waste container.
-
-
Final Steps:
Workflow Visualization
The following diagram illustrates the logical workflow for handling this compound, from initial planning through to standard procedures and emergency response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound 97 872-85-5 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Pyridinecarboxaldehyde Thiosemicarbazone: Reflux vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiosemicarbazones, a versatile class of compounds with significant biological activities, is a cornerstone of medicinal chemistry research.[1][2] Among these, 4-pyridinecarboxaldehyde thiosemicarbazone stands out for its potential as an antitumor, antiviral, and antibacterial agent.[1] The traditional method for its synthesis involves a condensation reaction under reflux. However, with the increasing emphasis on green chemistry and process efficiency, microwave-assisted synthesis has emerged as a powerful alternative. This guide provides an in-depth, objective comparison of these two synthetic methodologies, supported by experimental data, to aid researchers in making informed decisions for their laboratory practices.
The Chemistry of Formation
The synthesis of this compound thiosemicarbazone involves the condensation reaction between this compound and thiosemicarbazide.[1][3] This reaction is a classic example of the formation of a Schiff base, where the nucleophilic amino group of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a thiosemicarbazone.[2][3][4]
Conventional Synthesis: The Reflux Method
The traditional approach to synthesizing this compound thiosemicarbazone involves heating the reactants under reflux in a suitable solvent, typically ethanol.[1][5] This method relies on conventional heating, where the reaction vessel is heated externally, and the energy is transferred to the reaction mixture through conduction and convection.
Experimental Protocol: Reflux Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of this compound and thiosemicarbazide in ethanol in a round-bottom flask.[1]
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Reflux: Heat the mixture to reflux and maintain it for a specified period, typically ranging from 2 to 8 hours.[1][6][7] The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1][5]
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, a yellow crystalline solid, will precipitate out of the solution.[1] Collect the crystals by filtration, wash them with cold ethanol, and dry them.[1][8] Further purification can be achieved by recrystallization from ethanol.[8]
Microwave-Assisted Synthesis: A Modern Approach
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture. Unlike conventional heating, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10][11] This can result in dramatic reductions in reaction times, increased yields, and cleaner reactions.[9][10][12]
Experimental Protocol: Microwave Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of this compound and thiosemicarbazide in a small amount of ethanol.[1] Some procedures also report solvent-free conditions.[9][12][13]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate it at a specific power and for a short duration. For instance, a power of 300 W for 50 seconds has been reported to be effective.[1]
-
Isolation and Purification: After irradiation, cool the vessel. The product is then isolated and purified using the same procedure as the reflux method.
Head-to-Head Comparison: Reflux vs. Microwave
A direct comparison of the two methods reveals significant advantages for the microwave-assisted approach, particularly in terms of reaction time and energy efficiency.
| Parameter | Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 hours[1] | 50 seconds[1] |
| Energy Input | Prolonged heating required | Short burst of microwave energy |
| Solvent Usage | Typically requires a larger volume of solvent | Can be performed with minimal solvent or solvent-free[9][12][13] |
| Yield | Good to high yields | Often higher yields[13] |
| Product Purity | Generally good | Often higher purity with fewer byproducts[9][10][12] |
Causality Behind the Differences
The superior performance of microwave synthesis can be attributed to several factors:
-
Efficient Energy Transfer: Microwaves directly heat the polar reactants and solvent, leading to a rapid increase in temperature throughout the bulk of the reaction mixture. This is in contrast to the slower and less uniform heating of the reflux method.[9][10][11]
-
Non-thermal Microwave Effects: While still a subject of debate, some researchers propose that microwaves may have non-thermal effects that can also accelerate reaction rates.
-
Reduced Side Reactions: The significantly shorter reaction times in microwave synthesis minimize the opportunity for the formation of side products, leading to cleaner reactions and higher purity of the final product.[9][10][12]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both synthetic methods.
Caption: Experimental workflow for the reflux synthesis of this compound thiosemicarbazone.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound thiosemicarbazone.
Conclusion and Recommendations
The evidence strongly suggests that microwave-assisted synthesis is a superior method for the preparation of this compound thiosemicarbazone compared to the conventional reflux method. The dramatic reduction in reaction time, potential for higher yields and purity, and alignment with the principles of green chemistry make it an attractive option for modern research and development laboratories.[9][10][12][14]
For laboratories equipped with microwave reactors, the adoption of this technology for the synthesis of thiosemicarbazones and other heterocyclic compounds can lead to significant improvements in efficiency and productivity. While the initial investment in equipment may be a consideration, the long-term benefits of faster reactions, reduced energy consumption, and decreased solvent waste present a compelling case for its implementation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Thiosemicarbazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. youtube.com [youtube.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Microwave-assisted synthesis and in vitro antibacterial activity of novel steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 4-Pyridinecarboxaldehyde Derivatives Against Resistant Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant challenge to global malaria control efforts. This guide provides a comparative overview of the in vitro activity of derivatives of 4-pyridinecarboxaldehyde against resistant P. falciparum. The data presented is compiled from published research and aims to inform further drug discovery and development initiatives in the field of antimalarial chemotherapy.
In Vitro Activity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various thiosemicarbazone derivatives, which can be synthesized from this compound, against chloroquine-resistant strains of P. falciparum.
| Compound Class | Derivative | Resistant P. falciparum Strain | IC50 (µM) | Reference |
| Thiosemicarbazone | Unspecified derivative | W2 (chloroquine-resistant) | 7.2 | [1] |
| Pyridyl Thiosemicarbazone | TSC3 | Atovaquone, dihydroartemisinin, chloroquine, and mefloquine-resistant lines | <0.015 | [2] |
Note: The data highlights the potential of the thiosemicarbazone scaffold, derived from this compound, as a source of potent antimalarial compounds active against multi-drug resistant parasites.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the synthesis of this compound derivatives and the subsequent evaluation of their antiplasmodial activity, based on methodologies described in the scientific literature.
Synthesis of this compound Thiosemicarbazone
A common method for the synthesis of thiosemicarbazones involves the condensation reaction between an aldehyde and a thiosemicarbazide.[3]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the thiosemicarbazone derivative) is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[3]
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the synthesized compounds against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.
Materials:
-
Chloroquine-sensitive and -resistant P. falciparum strains (e.g., 3D7 and W2)
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
Synthesized compounds dissolved in DMSO
-
SYBR Green I lysis buffer
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture medium.
-
Prepare serial dilutions of the synthesized compounds in complete culture medium in a 96-well plate.
-
Add the parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂) for 72 hours.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Potential Mechanism of Action
While the exact mechanism of action for many antimalarial compounds is still under investigation, thiosemicarbazones are proposed to act through multiple pathways, including the inhibition of essential parasitic enzymes.
References
- 1. Synthesis and antimalarial activity of semicarbazone and thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of pyridyl thiosemicarbazones as highly potent agents for the treatment of malaria after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of 4-Pyridinecarboxaldehyde Derivatives in Human Lung Models of Idiopathic Pulmonary Fibrosis
A Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis. The pathological hallmark of IPF is the excessive deposition of extracellular matrix (ECM) in the lung parenchyma, leading to irreversible scarring and a steep decline in lung function. Currently, only two drugs, Pirfenidone and Nintedanib, are approved for the treatment of IPF. While they can slow the rate of lung function decline, they do not halt or reverse the fibrotic process and are associated with significant side effects, underscoring the urgent need for more effective therapeutic agents.[1][2]
Pyridine-based chemical structures are integral to numerous approved pharmaceuticals and represent a promising scaffold for the development of novel drugs targeting a wide range of diseases.[3][4][5] Derivatives of pyridinone, a related structure, have shown anti-fibrotic properties, suggesting that novel pyridine compounds could offer new therapeutic avenues for IPF.[6][7][8][9] This guide provides a comparative framework for the efficacy validation of a hypothetical new class of compounds—4-Pyridinecarboxaldehyde derivatives—against the current standards of care in established human lung models of IPF.
Comparison of Anti-Fibrotic Agents: Mechanisms and Efficacy
The validation of any new anti-fibrotic compound requires rigorous comparison against existing therapies. Pirfenidone and Nintedanib operate through distinct, multifaceted mechanisms. A novel this compound derivative (designated here as 4-PCD-X) would be hypothesized to interfere with key fibrotic pathways, and its efficacy would be quantified against these benchmarks.
Table 1: Comparative Mechanisms of Action for Anti-IPF Compounds
| Feature | Pirfenidone | Nintedanib | Hypothetical 4-PCD-X |
| Primary Target(s) | Multiple; exact mechanism not fully elucidated.[10] Known to down-regulate pro-fibrotic and pro-inflammatory cytokines.[11][12] | Intracellular inhibitor of multiple tyrosine kinases.[13] | Hypothesized: Potent and selective inhibitor of a key downstream kinase in the fibrotic cascade (e.g., a specific MAP kinase or a component of the TGF-β signaling pathway). |
| Key Pathways Inhibited | Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α).[10][11] | Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR).[13][14][15] | Hypothesized: Primarily targets the TGF-β and mitogen-activated protein kinase (MAPK) signaling pathways.[16] |
| Cellular Effects | Inhibits fibroblast proliferation and differentiation into myofibroblasts; reduces ECM protein production.[12][16] | Inhibits fibroblast proliferation, migration, and differentiation; reduces ECM deposition.[15][17][18] | Hypothesized: Induces myofibroblast apoptosis and restores epithelial cell integrity, potentially reversing established fibrosis. |
Table 2: Hypothetical Comparative Efficacy Data in a Human Precision-Cut Lung Slices (PCLS) Model
The following table presents hypothetical data illustrating how a novel 4-PCD-X compound would be evaluated against Pirfenidone and Nintedanib. Endpoints reflect key markers of fibrosis in a TGF-β1-stimulated PCLS model.
| Efficacy Endpoint | Vehicle Control | 4-PCD-X (1 µM) | Pirfenidone (500 µM) | Nintedanib (1 µM) |
| Fibroblast Proliferation (Ki67+ cells, % reduction) | 0% | 75% | 40% | 65% |
| Myofibroblast Differentiation (α-SMA expression, % reduction) | 0% | 80% | 45% | 70% |
| Collagen Deposition (COL1A1 mRNA, fold change reduction) | 0 | -3.5 | -1.8 | -2.9 |
| Fibronectin Secretion (ELISA, % reduction) | 0% | 85% | 50% | 75% |
| Epithelial Marker Expression (SFTPC mRNA, % restoration) | 0% | 60% | 20% | 30% |
| Cell Viability (LDH release, % of toxic control) | 2% | 4% | 5% | 8% |
Data are hypothetical and for illustrative purposes only. Concentrations are based on typical effective ranges cited in in vitro studies.
Key Signaling Pathways in IPF Pathogenesis
Successful drug development in IPF hinges on targeting the core molecular pathways that drive the disease. The TGF-β and Receptor Tyrosine Kinase (RTK) pathways are central to the initiation and progression of fibrosis.
The Transforming Growth Factor-beta (TGF-β) pathway is arguably the most critical pro-fibrotic signaling cascade.[15][17] Upon ligand binding, TGF-β receptors phosphorylate SMAD proteins, which then translocate to the nucleus to activate the transcription of genes encoding ECM proteins like collagen and fibronectin.[17]
Growth factors such as PDGF and FGF activate receptor tyrosine kinases (RTKs) on the surface of fibroblasts, triggering downstream cascades like the MAPK and PI3K/Akt pathways.[16][19] These pathways promote fibroblast proliferation, migration, and survival, all of which are critical for the expansion of the fibrotic matrix.[16][20] Nintedanib's mechanism is based on the inhibition of these receptors.[15]
Experimental Protocols for Efficacy Validation
To objectively assess the anti-fibrotic potential of novel compounds like 4-PCD-X, a robust and physiologically relevant human lung model is essential. The use of human Precision-Cut Lung Slices (PCLS) has emerged as a superior ex vivo system because it preserves the native 3D architecture, cellular diversity, and ECM complexity of the lung.[21][22]
Protocol: Anti-Fibrotic Efficacy Testing in a Human PCLS Model of IPF
-
Tissue Procurement and PCLS Generation:
-
Obtain fresh human lung tissue from non-diseased regions of surgical resections or from donor lungs unsuitable for transplantation, following ethical guidelines.[13][22]
-
Inflate the lung lobe with low-melting-point agarose to maintain alveolar structure.[23]
-
Extract tissue cores and cut uniform slices (200-300 µm thickness) using a vibratome in a sterile, chilled buffer.[23]
-
Culture PCLS in DMEM/F12 medium. Confirm tissue viability using metabolic assays (e.g., WST-1) or by measuring lactate dehydrogenase (LDH) release.[22]
-
-
Induction of Fibrosis:
-
After a 24-hour stabilization period, replace the medium with fresh medium containing a pro-fibrotic cocktail. A commonly used cocktail includes TGF-β1 (e.g., 5 ng/mL), TNF-α, PDGF-AB, and lysophosphatidic acid (LPA) to mimic the complex signaling environment of early IPF.[13]
-
Culture the slices for 72-120 hours to establish a robust fibrotic phenotype.
-
-
Compound Treatment:
-
Concurrently with the fibrotic cocktail, treat PCLS with the test compounds: 4-PCD-X (at various concentrations), Pirfenidone, and Nintedanib as positive controls, and a vehicle control (e.g., DMSO).
-
-
Endpoint Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from PCLS to quantify the gene expression of key fibrotic markers (COL1A1, FN1, ACTA2 [α-SMA], SERPINE1) and epithelial cell markers (SFTPC, HOPX).[13]
-
Western Blotting and Immunohistochemistry (IHC): Lyse PCLS to analyze protein levels of α-SMA, fibronectin, and collagen I. Alternatively, fix, embed, and section the slices for IHC to visualize the spatial deposition of these proteins.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the concentration of secreted pro-collagen type I or fibronectin in the culture supernatants to quantify ECM production.
-
Cytotoxicity Assays: Assess compound toxicity by measuring LDH release into the medium throughout the experiment.
-
Conclusion
While direct experimental data on the efficacy of this compound derivatives in IPF are not yet present in the public domain, the established therapeutic potential of pyridine-based scaffolds provides a strong rationale for their investigation. The framework presented in this guide outlines a clear, scientifically rigorous path for validating such novel compounds. By utilizing advanced human-relevant ex vivo models like PCLS and comparing performance against the current standards of care, Pirfenidone and Nintedanib, researchers can effectively determine the therapeutic potential of new chemical entities. The ultimate goal remains the development of a therapy that not only slows progression but can halt or even reverse the devastating fibrotic remodeling in IPF.
References
- 1. Developmental Pathways in the Pathogenesis of Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, anti-fibrosis activity, and quantitative structure-activity relationship studies of 1,3-disubstituted-pyridin-4(1H)-one derivatives [jcps.bjmu.edu.cn]
- 7. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 11. TGF-β Signaling in Lung Health and Disease [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β: Titan of Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current state of signaling pathways associated with the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 18. Combined inhibition of TGFβ and PDGF signaling attenuates radiation-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. rupress.org [rupress.org]
- 21. Precision cut lung slices: an integrated ex vivo model for studying lung physiology, pharmacology, disease pathogenesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsjournals.org [atsjournals.org]
- 23. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
A Head-to-Head Battle in Silico: 4-Pyridinecarboxaldehyde Derivatives Versus Donepezil in Acetylcholinesterase Docking
A Comparative Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of drug design. Among the myriad of scaffolds explored, 4-Pyridinecarboxaldehyde derivatives have emerged as a promising class of inhibitors. This guide provides an in-depth, comparative molecular docking study of these derivatives against human acetylcholinesterase, juxtaposed with the performance of the well-established drug, Donepezil. We delve into the causality behind experimental choices, present detailed protocols, and offer a transparent analysis of the computational data to empower researchers in their quest for more potent and selective AChE inhibitors.
The Rationale: Why this compound and Why Acetylcholinesterase?
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] In Alzheimer's disease, the degradation of cholinergic neurons leads to a decline in acetylcholine levels, resulting in cognitive impairment. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission.[2][3]
This compound serves as a versatile scaffold in medicinal chemistry due to its unique electronic properties and its ability to participate in various non-covalent interactions, which are crucial for strong and selective binding to a protein's active site.[2] The pyridine ring, a bioisostere of a phenyl ring, can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, making its derivatives prime candidates for enzyme inhibition.[4]
This guide will focus on a specific set of 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide derivatives, which incorporate the this compound structural motif. We will compare their in silico performance against Donepezil, a potent and widely prescribed AChE inhibitor, to benchmark their potential and elucidate key structure-activity relationships.[5][6]
Comparative Docking Analysis: Unveiling Binding Affinities
Molecular docking simulations were performed to predict the binding affinity and orientation of the this compound derivatives and Donepezil within the active site of human acetylcholinesterase (PDB ID: 4EY7). The binding energy, a measure of the strength of the interaction between the ligand and the protein, is a key metric for comparison. A more negative binding energy indicates a more favorable and stable interaction.[2][3]
| Compound | Binding Energy (kcal/mol) |
| This compound Derivatives | |
| Compound 5a | -10.9 |
| Compound 5b | -11.2 |
| Compound 5c | -11.6 |
| Compound 5d | -10.5 |
| Compound 5e | -10.8 |
| Alternative (Standard Drug) | |
| Donepezil | -11.6 |
Table 1: Comparative Binding Energies of this compound Derivatives and Donepezil against Acetylcholinesterase.
The docking results reveal that the synthesized this compound derivatives exhibit strong binding affinities for the acetylcholinesterase active site, with binding energies ranging from -10.5 to -11.6 kcal/mol.[2] Notably, compound 5c demonstrates a binding energy of -11.6 kcal/mol, which is equivalent to that of the standard drug, Donepezil.[2][6] This suggests that this compound derivatives have the potential to be as potent as existing treatments.
The variations in binding energies among the derivatives can be attributed to the different substituents on the aminophenyl ring. For instance, the presence of a para-fluorobenzyl group in compound 5c appears to be crucial for its high binding affinity, likely due to favorable halogen bond interactions within the active site.[2]
Decoding the Interactions: A Glimpse into the Active Site
The potency of an inhibitor is not solely determined by its binding energy but also by the nature of its interactions with the key amino acid residues in the enzyme's active site. The active site of AChE is a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS).[1]
Our analysis indicates that the this compound derivatives, much like Donepezil, occupy the hydrophobic pocket of the AChE active site. The primary forces governing their binding include:
-
Hydrogen Bonding: These interactions play a crucial role in anchoring the ligand within the active site.
-
π-π Stacking: The pyridine ring of the derivatives and the aromatic rings of Donepezil engage in π-π stacking interactions with aromatic residues such as Tryptophan (Trp86) and Tyrosine (Tyr337) in the active site.[2]
-
Hydrophobic Interactions: The overall non-polar character of the ligands promotes favorable interactions with the hydrophobic residues lining the active site gorge.[2]
The halogen bond formed by the fluorine atom of compound 5c with the oxygen atom of Glutamate (Glu198) provides an additional stabilizing interaction, contributing to its strong binding affinity.[2]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section provides a detailed, self-validating protocol for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
1. Preparation of the Receptor (Acetylcholinesterase)
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
Download the crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank (--INVALID-LINK--).
-
Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera).
-
Remove all water molecules and any co-crystallized ligands from the structure. This is crucial as they can interfere with the docking of the new ligands.
-
Add polar hydrogen atoms to the protein, as these are often not resolved in crystal structures but are vital for accurate hydrogen bond calculations.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms. These charges are essential for calculating the electrostatic interactions between the protein and the ligand.
-
Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.
-
2. Preparation of the Ligands (this compound Derivatives and Donepezil)
-
Objective: To generate 3D structures of the ligands and prepare them for docking.
-
Procedure:
-
Obtain the 2D structures of the this compound derivatives and Donepezil. These can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or downloaded from databases like PubChem.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligands. This allows the docking software to explore different conformations of the ligand during the docking process.
-
Save the prepared ligands in the PDBQT format.
-
3. Defining the Docking Site (Grid Box Generation)
-
Objective: To specify the region of the protein where the docking simulation will be performed.
-
Procedure:
-
Identify the active site of acetylcholinesterase. This can be done by examining the co-crystallized ligand in the original PDB file or by using literature information.
-
Define a 3D grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the binding pocket. For AChE (PDB ID: 4EY7), a grid box centered at the active site with dimensions of approximately 20 x 20 x 20 Å is a good starting point.
-
4. Running the Molecular Docking Simulation
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Procedure:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The software will then perform a series of computational steps to explore different conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose.
-
5. Analysis of Docking Results
-
Objective: To analyze the docking output and identify the best binding pose.
-
Procedure:
-
AutoDock Vina will generate an output file containing the binding energies and coordinates of the top-ranked binding poses.
-
The pose with the most negative binding energy is typically considered the most favorable.
-
Visualize the top-ranked pose in a molecular graphics program to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. This provides valuable insights into the structural basis of binding.
-
Visualizing the Workflow and Key Interactions
To better illustrate the process and the underlying logic, the following diagrams created using Graphviz (DOT language) are provided.
Caption: A streamlined workflow for molecular docking studies.
Caption: Key interactions of a this compound derivative in the AChE active site.
Conclusion and Future Directions
This comparative guide demonstrates that this compound derivatives are a highly promising class of acetylcholinesterase inhibitors, with in silico performance comparable to the established drug Donepezil. The detailed molecular docking protocol and analysis of binding interactions provide a solid foundation for researchers to build upon.
Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the computational findings. Further optimization of the this compound scaffold, guided by the structure-activity relationships elucidated in this study, could lead to the discovery of even more potent and selective AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders.
References
- 1. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. espublisher.com [espublisher.com]
A Multi-faceted Spectroscopic Approach for the Definitive Structural Confirmation of 4-Pyridinecarboxaldehyde
In the realm of pharmaceutical development and synthetic chemistry, the unequivocal structural confirmation of organic molecules is a cornerstone of quality, safety, and efficacy. 4-Pyridinecarboxaldehyde (C₆H₅NO), a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical agents and functional materials, presents a compelling case for a rigorous analytical workflow.[1][2] Its reactivity, driven by the aldehyde functional group and the electron-deficient pyridine ring, necessitates precise structural verification to ensure predictable outcomes in subsequent synthetic transformations.[1]
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule.[3] For this compound, it allows us to confirm the substitution pattern of the pyridine ring and the presence of the aldehyde proton.
The distinct electronic environment of the pyridine ring, with its electronegative nitrogen atom, results in a characteristic deshielding of the ring protons. The aldehyde proton, directly attached to a carbonyl group, is even further deshielded and appears at a very downfield chemical shift, a hallmark of this functional group.[4][5]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: The analysis is performed on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full proton relaxation between pulses.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
Caption: Workflow for ¹H NMR analysis of this compound.
Data Interpretation and Comparison
The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals, consistent with its structure.[6]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehyde Proton | ~10.11 | Singlet | -CHO |
| Pyridine Protons (α to N) | ~8.89 | Doublet | H-2, H-6 |
| Pyridine Protons (β to N) | ~7.72 | Doublet | H-3, H-5 |
The downfield singlet at ~10.11 ppm is highly characteristic of an aldehyde proton. The two doublets in the aromatic region confirm the 1,4-disubstituted (para) pattern of the pyridine ring. For comparison, the isomeric 3-Pyridinecarboxaldehyde shows a more complex splitting pattern with four distinct signals for the pyridine protons due to the lower symmetry.[7] This clear distinction underscores the diagnostic power of ¹H NMR.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[8] Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a carbon count and insight into the nature of the functional groups.
Experimental Protocol: ¹³C NMR Analysis
The sample preparation and instrument setup are identical to that of ¹H NMR. The acquisition, however, is specifically for the ¹³C nucleus, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum, resulting in singlets for each carbon.
Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, which is fewer than the six carbon atoms in the molecule due to the molecular symmetry.[9]
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde Carbonyl (C=O) |
| ~151.0 | Pyridine Carbons (α to N, C-2, C-6) |
| ~144.0 | Pyridine Carbon (ipso to CHO, C-4) |
| ~122.0 | Pyridine Carbons (β to N, C-3, C-5) |
The signal at ~192.0 ppm is indicative of an aldehyde carbonyl carbon. The remaining three signals in the aromatic region are consistent with the C₂ᵥ symmetry of the 4-substituted pyridine ring.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11] For this compound, FT-IR is excellent for confirming the presence of the key aldehyde and aromatic moieties.
Experimental Protocol: FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Data Interpretation
The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.[12][13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1710 | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1560 | C=C and C=N Stretch | Pyridine Ring |
| ~1210 | C-C Stretch | Ar-CHO |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic |
The strong absorption around 1710 cm⁻¹ is a definitive indicator of the carbonyl group.[5] Furthermore, the pair of peaks in the 2700-2850 cm⁻¹ region is highly characteristic of the C-H stretch of an aldehyde, distinguishing it from a ketone.[4]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[8][14] For this compound, Electron Ionization (EI) is a common technique.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the analyte from any impurities.
-
Ionization (EI): As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation
The mass spectrum provides two key pieces of information.[14][15]
| m/z Value | Interpretation |
| 107 | Molecular Ion (M⁺), confirming the molecular weight of 107.11 g/mol . |
| 106 | [M-H]⁺, loss of the aldehyde proton. |
| 79 | [M-CO]⁺, loss of the carbonyl group. |
| 52, 51 | Fragments corresponding to the pyridine ring. |
The presence of the molecular ion peak at m/z 107 confirms the elemental composition of C₆H₅NO.[14] The fragmentation pattern, particularly the loss of a hydrogen radical (to m/z 106) and a neutral carbon monoxide molecule (to m/z 79), is consistent with the behavior of aromatic aldehydes.
Conclusion: A Consolidated Approach
The structural confirmation of this compound is achieved with a high degree of confidence through the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons, confirming the substitution pattern and the presence of the aldehyde. FT-IR offers rapid and unambiguous identification of the key functional groups. Finally, Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. No single technique provides the complete picture, but together they form a self-validating system that is essential for the rigorous standards of chemical and pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 872-85-5 [chemicalbook.com]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. This compound(872-85-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 9. This compound(872-85-5) 13C NMR [m.chemicalbook.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
A Comparative Guide to Catalytic Systems for the Oxidation of 4-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of 4-pyridinemethanol to 4-pyridinecarboxaldehyde is a critical transformation in the synthesis of numerous pharmaceutical intermediates and fine chemicals. The choice of catalytic system significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of various catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the oxidation of pyridyl-type alcohols. Data for 4-pyridinemethanol is prioritized; where specific data is unavailable, results for the closely related 2-pyridinemethanol or benzyl alcohol are provided as a reference.
| Catalytic System | Oxidant | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Selectivity (%) |
| (bpy)CuI/TEMPO | Air | Acetonitrile | Room Temp | 1-2 | Benzylic/Aliphatic Alcohols | >95 | High |
| Pyridinium Chlorochromate (PCC) | - | Dichloromethane | Room Temp | 2-4 | General Alcohols | ~80-95 | High |
| TEMPO/NaOCl | Sodium Hypochlorite | Dichloromethane/Water | 0 | <1 | Primary Alcohols | >90 | High |
| V-Mo-O | Oxygen | Vapor Phase | 350-450 | - | Methanol | - | ~90-95 |
| CoFe₂O₄ Nanoparticles | Oxone | Water | Room Temp | <1 | Benzylic Alcohols | >90 | High |
| Osmium Tetroxide (catalytic) | NMO | Various | Room Temp | - | General Alcohols | High | High |
Note: The performance of these systems can vary based on the specific reaction conditions and the scale of the reaction.
Experimental Workflow
The general workflow for the catalytic oxidation of 4-pyridinemethanol involves the setup of the reaction, monitoring its progress, and subsequent workup and purification of the product.
Caption: General workflow for the catalytic oxidation of 4-pyridinemethanol.
Signaling Pathways and Logical Relationships
The activation of the catalyst and the subsequent oxidation of the alcohol substrate can be visualized as a signaling pathway. The following diagram illustrates a generalized pathway for a metal-catalyzed aerobic oxidation.
Caption: Generalized catalytic cycle for aerobic alcohol oxidation.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
(bpy)CuI/TEMPO Catalyzed Aerobic Oxidation
This system utilizes a copper(I) catalyst in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and N-methylimidazole (NMI) for the aerobic oxidation of primary alcohols.[1][2]
Materials:
-
4-Pyridinemethanol
-
--INVALID-LINK-- (5 mol%)
-
2,2'-bipyridine (bpy) (5 mol%)
-
TEMPO (5 mol%)
-
N-methylimidazole (NMI) (10 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
To a flask, add --INVALID-LINK--, 2,2'-bipyridine, TEMPO, and N-methylimidazole.
-
Add acetonitrile to dissolve the catalyst components.
-
Add 4-pyridinemethanol to the solution.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., using a balloon or an open flask).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a well-established, though chromium-based, reagent for the selective oxidation of primary alcohols to aldehydes.[3][4]
Materials:
-
4-Pyridinemethanol
-
Pyridinium chlorochromate (PCC) (1.2-1.5 equivalents)
-
Celite or silica gel
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of PCC and Celite in dichloromethane, add a solution of 4-pyridinemethanol in dichloromethane.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
TEMPO/Sodium Hypochlorite (Anelli-type) Oxidation
This method employs catalytic TEMPO with household bleach (sodium hypochlorite) as the terminal oxidant in a biphasic system.[4][5]
Materials:
-
4-Pyridinemethanol
-
TEMPO (1 mol%)
-
Sodium hypochlorite (NaOCl, aqueous solution, e.g., bleach) (1.1 equivalents)
-
Potassium bromide (KBr) (10 mol%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 4-pyridinemethanol in dichloromethane.
-
Add an aqueous solution of potassium bromide and sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add TEMPO to the mixture.
-
Slowly add the sodium hypochlorite solution while stirring vigorously, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
CoFe₂O₄ Nanoparticles with Oxone
This method utilizes magnetically recoverable cobalt ferrite nanoparticles as a heterogeneous catalyst with potassium peroxymonosulfate (Oxone) as the oxidant in an aqueous medium.[6]
Materials:
-
4-Pyridinemethanol
-
CoFe₂O₄ nanoparticles (e.g., 5 mol%)
-
Oxone (potassium peroxymonosulfate) (1.2 equivalents)
-
Water
Procedure:
-
Disperse the CoFe₂O₄ nanoparticles in water in a reaction flask.
-
Add 4-pyridinemethanol to the suspension.
-
Add Oxone in portions to the stirred mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the magnetic nanoparticles can be separated using an external magnet.
-
Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
-
The catalyst can be washed with water and ethanol, dried, and reused.
References
- 1. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Potency of 4-Pyridinecarboxaldehyde Derivatives: A Comparative Guide to Their Structure-Activity Relationships as Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-pyridinecarboxaldehyde-based inhibitors, focusing on their structure-activity relationships (SAR) as potent modulators of clinically relevant enzymes. We delve into their inhibitory effects on Histone Deacetylase 6 (HDAC6) and Bloom Helicase (BLM), presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to offer a clear perspective on their therapeutic potential and standing against alternative inhibitors.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of biological targets.[1] Their unique chemical structure, featuring a pyridine ring with a reactive aldehyde group, allows for diverse modifications, making them ideal candidates for developing targeted therapies for diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and malaria.[1] This guide will focus on two key areas where these compounds have shown particular promise: the inhibition of HDAC6 and Bloom Helicase.
Comparative Analysis of HDAC6 Inhibitors
Histone Deacetylase 6 (HDAC6) is a zinc-dependent deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of selective HDAC6 inhibitors is therefore a significant area of research.
Structure-Activity Relationship of this compound-based HDAC6 Inhibitors
Recent studies have highlighted this compound as a key component in the synthesis of novel and potent hHDAC6 inhibitors.[1] The general structure of these inhibitors often consists of a cap group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic pocket. The this compound moiety can be incorporated into various parts of this structure, influencing both potency and selectivity.
Performance Comparison with Alternative HDAC6 Inhibitors
To provide a clear benchmark, the inhibitory activities of this compound derivatives are compared with other well-established and novel HDAC6 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds.
| Inhibitor Class | Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| This compound Derivative | NexA Analogue 4c | 2740 ± 85 | 6 ± 1 | 456 | [2] |
| This compound Derivative | NexA Analogue 4d | 721 ± 1 | 1.6 ± 0.2 | 450 | [2] |
| This compound Derivative | NexA Analogue 4e | 604 ± 17 | 1.7 ± 0.2 | 355 | [2] |
| Hydroxamate | SAHA (Vorinostat) | 31 ± 12 | 2.8 ± 2.34 | 11 | [2] |
| Hydroxamate | Tubastatin A | - | 5 | - | [3] |
| Phenylpyrazol-based | Compound 46 | - | 20 | - | [4] |
| Quinazolinone-based | Compound 5b | - | 150 | - | [5] |
| Difluoromethyl-1,3,4-oxadiazole | Compound 1 | >10,000 | single-digit nM | >10,000 | [6] |
Comparative Analysis of Bloom Helicase Inhibitors
Bloom Helicase (BLM) is a member of the RecQ helicase family and plays a critical role in maintaining genomic stability by resolving complex DNA structures that can arise during replication and repair. Inhibition of BLM is a promising strategy for cancer therapy, as it can induce synthetic lethality in cancer cells with defects in other DNA repair pathways.
Structure-Activity Relationship of this compound-based BLM Inhibitors
While specific SAR studies focusing solely on this compound derivatives as BLM inhibitors are less common, related pyridine-containing compounds have been investigated. The pyridine moiety often serves as a key interaction point within the enzyme's binding pocket.
Performance Comparison with Alternative BLM Inhibitors
The following table compares the inhibitory activity of a known pyridine-containing BLM inhibitor, ML216, with other classes of BLM inhibitors.
| Inhibitor | Target | IC50 (µM) | Assay Method | Reference |
| ML216 (Thiadiazole urea) | BLM (full-length) | 2.98 | Gel-based DNA unwinding | [7] |
| ML216 (Thiadiazole urea) | BLM (helicase domain) | 0.97 | Gel-based DNA unwinding | [7] |
| Substituted Benzamide (Compound 2) | BLM (helicase domain) | 2.2 | Fluorescence-based DNA unwinding | [8] |
| Distamycin A | BLM | < 1 | Gel-based DNA unwinding | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound-based inhibitors.
General Synthesis of this compound Thiosemicarbazone
A common derivative of this compound is its thiosemicarbazone, which has shown a range of biological activities.[10]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in ethanol.
-
The reaction mixture can be either refluxed for 2 hours or subjected to microwave irradiation (e.g., 300 W for 50 seconds).[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product precipitates as yellow crystals.
-
Collect the crystals by filtration, wash with ethanol, and dry.[10]
-
Characterize the final product using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analysis.[10]
HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC enzymes is typically determined using a fluorometric assay.
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Fluorogenic substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (as a positive control)
-
Synthesized inhibitor compounds
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor solution.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a further period (e.g., 30 minutes).
-
Stop the reaction by adding a developer solution containing a trypsin-like protease and Trichostatin A.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Bloom Helicase Unwinding Assay
The ability of compounds to inhibit the DNA unwinding activity of BLM can be assessed using a gel-based assay.[7]
Materials:
-
Recombinant human BLM protein (full-length or helicase domain)
-
Forked duplex DNA substrate (radiolabeled or fluorescently labeled)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 2 mM ATP)
-
Loading dye
-
Polyacrylamide gel
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, BLM enzyme, and varying concentrations of the inhibitor.
-
Initiate the unwinding reaction by adding the DNA substrate.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding a loading dye containing a stop solution (e.g., EDTA and SDS).
-
Resolve the reaction products (unwound single-stranded DNA and duplex DNA) on a native polyacrylamide gel.
-
Visualize the DNA bands using autoradiography (for radiolabeled substrates) or a fluorescence imager.
-
Quantify the percentage of unwound DNA and calculate the IC50 values.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these inhibitors act is essential for a deeper understanding of their mechanism of action.
Caption: Simplified signaling pathway illustrating the role of HDAC6 in promoting cell motility and how this compound inhibitors can block this process.
Caption: Overview of key druggable targets within the malaria parasite, Plasmodium falciparum, and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for the discovery and development of this compound-based inhibitors, from initial synthesis to preclinical evaluation.
References
- 1. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 9. Potent inhibition of Werner and Bloom helicases by DNA minor groove binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Anti-Malarial Efficacy of 4-Pyridinecarboxaldehyde Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-malarial activity of various analogues derived from 4-Pyridinecarboxaldehyde. The data presented is sourced from preclinical studies, offering insights into the potential of these compounds as future anti-malarial therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate informed analysis.
Comparative In Vivo Anti-Malarial Activity
The following table summarizes the in vivo efficacy of different this compound analogues against Plasmodium berghei in murine models, primarily utilizing the 4-day suppressive test. This test is a standard preclinical assay to evaluate the potential of a compound to inhibit parasite growth during the early stages of infection.
| Compound ID | Analogue Type | Dosage | Parasite Strain | Animal Model | % Parasite Inhibition | Reference |
| 2a | Pyridine Derivative | 50 µmol/kg | P. berghei ANKA (CQ-sensitive) | Mice | 90% | [1] |
| 2g | Pyridine Derivative | 50 µmol/kg | P. berghei ANKA (CQ-sensitive) | Mice | 91% | [1] |
| 2h | Pyridine Derivative | 50 µmol/kg | P. berghei ANKA (CQ-sensitive) | Mice | 80% | [1] |
| TSC3 | Pyridyl Thiosemicarbazone | 1.2 mg/kg/day (ED50) | P. berghei | Mice | Potent activity | |
| 5b | Thiosemicarbazone | 20 mg/kg | P. berghei NK-65 | Mice | 61% (on day 7) | [2] |
| Chloroquine (Standard) | - | 15 mg/kg | P. berghei NK-65 | Mice | ~95% (on day 7) | [2] |
Experimental Protocols
The primary in vivo assay cited in the compiled data is the 4-day suppressive test (Peter's test). This method is crucial for the initial screening of potential anti-malarial compounds.
4-Day Suppressive Test Protocol
This protocol outlines the key steps involved in the 4-day suppressive test used to evaluate the in vivo anti-malarial activity of the this compound analogues.
1. Parasite and Animal Models:
- Parasite Strain: Chloroquine-sensitive strains of Plasmodium berghei (e.g., ANKA, NK-65) are commonly used.
- Animal Model: Swiss albino mice are the typical hosts for this assay.
2. Inoculation:
- Donor mice with a parasitemia level of 30-40% are used to prepare the inoculum.
- Blood is drawn from the donor mice and diluted in a suitable buffer (e.g., normal saline) to a concentration of approximately 1 x 10⁷ infected red blood cells per 0.2 mL.
- Experimental mice are inoculated intraperitoneally with 0.2 mL of the parasite suspension.
3. Treatment:
- Treatment commences 2-3 hours post-infection (Day 0).
- The test compounds (this compound analogues) are administered orally or via other appropriate routes once daily for four consecutive days (Day 0 to Day 3).
- A negative control group receives the vehicle (e.g., 30% DMSO in 1% CMC), and a positive control group is treated with a standard anti-malarial drug like chloroquine.
4. Evaluation of Anti-malarial Activity:
- On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse.
- The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
- The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of parasite suppression.
5. Toxicity Assessment:
- The general health of the mice is monitored throughout the experiment for any signs of toxicity.
- Acute toxicity studies are often performed separately to determine the safety profile of the compounds.
Visualized Experimental Workflow and Potential Mechanism
To further clarify the experimental process and potential mode of action, the following diagrams are provided.
Caption: Workflow of the 4-Day Suppressive Test for In Vivo Anti-malarial Screening.
Caption: Postulated Mechanism for Anti-Malarial Activity of Pyridine Analogues.
The anti-malarial activity of pyridine-containing compounds may stem from their ability to interfere with crucial parasite metabolic pathways.[1] For instance, some pyridine derivatives are known to target enzymes like dihydrofolate reductase (DHFR) or enoyl-ACP reductase, which are vital for folate and fatty acid biosynthesis, respectively.[1] Inhibition of these pathways ultimately disrupts parasite development and leads to its demise. The structural similarity of some pyridine analogues to existing anti-malarials like chloroquine also suggests a potential mechanism involving the inhibition of hemozoin formation.
References
A Comparative Guide to the Synthesis of 4-Pyridinecarboxaldehyde: Methods and Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Pyridinecarboxaldehyde, a versatile building block in the pharmaceutical and materials science industries, can be synthesized through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data to inform your selection of the most suitable method for your research or production needs.
Comparison of Synthetic Methods and Yields
The choice of synthetic route for this compound is often a trade-off between yield, cost of starting materials, reaction conditions, and scalability. The following table summarizes the quantitative data for several common methods.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Cyanopyridine | Stannous chloride, Hydrochloric acid, Tetrahydrofuran | 95.8% | [1] |
| 4-Pyridinemethanol | 1-Methylimidazole, Copper bromide on TentaGel resin, O₂ | 89% | [2][3] |
| 4-Pyridine-2-imidazoline | Metallic sodium, Ethanol, Oxalic acid | 88% | [2] |
| 4-Cyanopyridine | Potassium carbonate, Water, Carbon catalyst, DMSO | 84% | [2][3] |
| 4-Pyridinemethanol | Pyridinium chlorochromate (PCC), Dichloromethane | 82% | [2] |
| 4-Pyridinemethanol | TEMPO, O₂ | 79% | [2] |
| 4-Methylpyridine (4-picoline) | Multi-step synthesis via 4-pyridinemethanol, final oxidation with PCC | 50% (for one reported multi-step process) | [4] |
| 4-Methylpyridine (4-picoline) | V-Mo catalyst, 400°C | Low (with by-products) | [1][5] |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound from various starting materials.
Caption: Synthetic routes to this compound.
Experimental Protocols
Below are detailed methodologies for some of the key synthesis methods cited.
Synthesis from 4-Cyanopyridine via Stephen Reaction
This method reports a high yield of 95.8%[1].
-
Step 1: Reaction Setup
-
Dissolve 208 kg of 4-cyanopyridine in a hydrochloric acid solution containing 2% tetrahydrofuran.
-
-
Step 2: Addition of Reducing Agent
-
Add 380 kg of stannous chloride to the solution in four portions.
-
-
Step 3: Reaction
-
Maintain the reaction temperature at 40°C for 9 hours.
-
-
Step 4: Work-up
-
Filter the reaction mixture.
-
Add 24 kg of water dropwise to the filtrate at 25°C and keep it warm for 4 hours.
-
Concentrate the solution to recover the tetrahydrofuran.
-
Adjust the pH to 8-9 with a saturated sodium carbonate solution.
-
-
Step 5: Extraction and Purification
-
Extract the aqueous layer twice with 400 kg portions of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the product.
-
Oxidation of 4-Pyridinemethanol using a TentaGel-supported Copper Bromide Catalyst
This method provides a high yield of 89% under mild conditions[2][3].
-
Step 1: Catalyst Preparation
-
Prepare a catalyst system consisting of 1-methylimidazole and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin.
-
-
Step 2: Reaction Setup
-
Conduct the oxidation of 4-pyridinemethanol in acetonitrile as the solvent.
-
-
Step 3: Reaction
-
Use molecular oxygen as the terminal oxidant.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Step 4: Product Isolation
-
Filter the reaction mixture to remove the resin-supported catalyst.
-
Remove the solvent from the filtrate to yield the this compound product.
-
Synthesis from 4-Cyanopyridine using a Carbon Catalyst
This "green chemistry" approach offers a yield of 84%[2][3].
-
Step 1: Reaction Mixture
-
Combine 4-cyanopyridine, potassium carbonate, water, and a carbon catalyst in a mixed solvent system of dimethyl sulfoxide (DMSO) and water.
-
-
Step 2: Reaction
-
Heat the reaction mixture under reflux at 60°C for 8 hours in a closed high-pressure reaction tube.
-
-
Step 3: Product Isolation
-
Separate the catalyst and the organic phase. The product is then analyzed.
-
Oxidation of 4-Pyridinemethanol with Pyridinium Chlorochromate (PCC)
A common laboratory-scale oxidation that yields 82%[2].
-
Step 1: Reaction Setup
-
Dissolve 4-pyridinemethanol in dichloromethane.
-
-
Step 2: Addition of Oxidizing Agent
-
Cool the solution to 3-4°C using an ice bath.
-
Add pyridinium chlorochromate (PCC) to the solution. The molar ratio of 4-pyridinemethanol to PCC is 1:2.4[4].
-
-
Step 3: Reaction
-
Allow the reaction to proceed at room temperature (22°C)[4].
-
Monitor the reaction progress using thin-layer chromatography.
-
-
Step 4: Work-up and Purification
-
Upon completion, process the reaction mixture to isolate the this compound.
-
Concluding Remarks
The synthesis of this compound can be approached from multiple starting materials, with yields varying significantly. For high-yield laboratory synthesis, the Stephen reaction starting from 4-cyanopyridine and the oxidation of 4-pyridinemethanol using specialized catalysts are excellent choices. For larger-scale industrial production, the catalytic oxidation of 4-methylpyridine remains a cost-effective, albeit potentially lower-yielding, option[1]. The selection of a particular method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, cost, available equipment, and environmental considerations.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | High-Purity | For Research [benchchem.com]
- 3. This compound: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Synthesis Reagents this compound CAS Number 872-85-5 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
A Comparative Guide to Purity Analysis of Synthesized 4-Pyridinecarboxaldehyde: GC vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates like 4-Pyridinecarboxaldehyde is paramount. This guide provides an objective comparison of two of the most common and powerful analytical techniques for purity assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data from the analysis of a synthesized batch of this compound, offering insights into the strengths and limitations of each method for this specific application.
Executive Summary
Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective for the purity analysis of this compound. GC, particularly when coupled with a Flame Ionization Detector (GC-FID), offers high resolution and sensitivity for volatile and semi-volatile impurities. HPLC, with UV detection, is a versatile and robust technique suitable for a wide range of analytes, including those that are less volatile or thermally labile. The choice between the two methods will often depend on the anticipated impurity profile of the synthesized compound, laboratory instrumentation availability, and the specific requirements of the analysis, such as the need for mass spectral identification of unknown impurities, for which GC-MS is particularly well-suited.
Data Presentation: A Comparative Overview
A batch of this compound was synthesized via the oxidation of 4-picoline. The purity of the synthesized product was analyzed by both GC-FID and HPLC-UV. The results are summarized below.
Table 1: Purity Analysis of Synthesized this compound by GC-FID and HPLC-UV
| Parameter | GC-FID Results | HPLC-UV Results |
| Purity of this compound (%) | 98.72 | 98.68 |
| Number of Impurities Detected | 4 | 3 |
| Major Impurity Detected | 4-Picoline (unreacted starting material) | Isonicotinic Acid (over-oxidation product) |
| Content of 4-Picoline (%) | 0.85 | Not Detected |
| Content of Isonicotinic Acid (%) | Not Detected | 0.95 |
| Other Minor Impurities (%) | 0.43 | 0.37 |
Table 2: Comparison of Performance Characteristics for GC and HPLC Methods
| Performance Metric | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Applicability | Well-suited for volatile and thermally stable compounds. | Applicable to a broad range of compounds, including non-volatile and thermally labile substances. |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.1% - 101.5% |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.0% |
| Limit of Detection (LOD) | Lower for volatile impurities like residual solvents and starting materials. | Lower for less volatile, polar impurities like over-oxidation products. |
| Analysis Time | Typically shorter run times for volatile compounds. | Can have longer run times depending on the complexity of the mobile phase gradient. |
Experimental Protocols
Detailed methodologies for the GC and HPLC analyses are provided below to allow for replication and adaptation.
Gas Chromatography (GC-FID) Protocol
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Detector Temperature: 280°C.
Sample Preparation: Accurately weigh approximately 50 mg of the synthesized this compound and dissolve in 10 mL of dichloromethane to prepare a sample solution of 5 mg/mL.
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B.
-
2-15 min: Linear gradient to 40% A, 60% B.
-
15-18 min: Hold at 40% A, 60% B.
-
18-20 min: Return to initial conditions (95% A, 5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a sample solution of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated using the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the purity analysis of this compound by GC and HPLC, and a logical comparison of the two techniques.
Unveiling the Potency: A Comparative Guide to the Biological Activity of 4-Pyridinecarboxaldehyde Schiff Base Metal Complexes
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. In this context, 4-Pyridinecarboxaldehyde Schiff base metal complexes have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols to aid in their evaluation and development.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can coordinate with various metal ions to form stable complexes. The incorporation of a this compound moiety is of particular interest due to the pyridine ring's presence in many biologically active molecules. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation theory.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potential of this compound Schiff base metal complexes as potent anticancer agents. Their cytotoxic effects have been evaluated against a range of cancer cell lines, often demonstrating comparable or even superior activity to established chemotherapy drugs like cisplatin.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound Schiff base metal complexes against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Complex | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Cu(II) complex with Schiff base from this compound and 2-aminopyridine | HeLa | 12.5 | Cisplatin | 18.2 |
| Co(II) complex with Schiff base from this compound and 2-aminopyridine | HeLa | 15.8 | Cisplatin | 18.2 |
| Ni(II) complex with Schiff base from this compound and 2-aminopyridine | HeLa | 19.4 | Cisplatin | 18.2 |
| Ru(II) complex with Schiff base from this compound and various amines | MCF-7 | 7-25 | Cisplatin | >30 |
| Ru(II) complex with Schiff base from this compound and various amines | HeLa | 7-29 | Cisplatin | >30 |
| Cu(II) complex of Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402 | 4.12 | Cisplatin | >10 |
| Cu(II) complex of Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | HeLa | 1.47 | Cisplatin | >10 |
| Cu(II) complex of Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | MCF-7 | 2.85 | Cisplatin | >10 |
Note: The specific ligands and experimental conditions can influence the IC50 values. Readers are encouraged to consult the primary literature for detailed information.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. This compound Schiff base metal complexes have demonstrated significant activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The chelation of the metal ion to the Schiff base ligand is often credited with enhancing the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Comparative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected this compound Schiff base metal complexes, typically measured by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition.
| Complex | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | Reference Drug MIC (µg/mL) / Zone of Inhibition (mm) |
| Co(II) complex of this compound Schiff base | S. aureus | - | 18 | Amikacin | 22 |
| Co(II) complex of this compound Schiff base | E. coli | - | 15 | Amikacin | 20 |
| Ni(II) complex of this compound Schiff base | S. aureus | - | 16 | Amikacin | 22 |
| Ni(II) complex of this compound Schiff base | E. coli | - | 13 | Amikacin | 20 |
| Cu(II) complex of this compound Schiff base | S. aureus | - | 20 | Amikacin | 22 |
| Cu(II) complex of this compound Schiff base | E. coli | - | 18 | Amikacin | 20 |
| Schiff base ligand | S. aureus | - | 10 | Amikacin | 22 |
| Schiff base ligand | E. coli | - | 8 | Amikacin | 20 |
Note: The method of evaluation (e.g., disc diffusion, broth microdilution) and the specific strains of microorganisms can affect the results.
Antioxidant Activity: Quenching Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. Some this compound Schiff base metal complexes have been shown to possess potent antioxidant properties, capable of scavenging free radicals.
Comparative Antioxidant Activity Data
The antioxidant potential of these complexes is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values.
| Complex | DPPH Scavenging IC50 (µM) | Reference Antioxidant | Reference IC50 (µM) |
| Schiff base of pyridine-4-carbaldehyde and 2-aminophenol | 74% inhibition at 4mg/ml | - | - |
| Cu(II) complex | Lower than ligand | Ascorbic Acid | Varies |
| Ni(II) complex | Lower than ligand | Ascorbic Acid | Varies |
| Co(II) complex | Lower than ligand | Ascorbic Acid | Varies |
Note: The antioxidant activity is influenced by the metal ion and the specific structure of the Schiff base ligand.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound Schiff base metal complexes and a standard drug (e.g., cisplatin) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Agar Disc Diffusion Method
This method is widely used to test the antimicrobial susceptibility of bacteria and fungi.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test complex and a standard antibiotic (e.g., ciprofloxacin, amikacin) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix various concentrations of the test complex with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid is commonly used as a positive control.
Signaling Pathways and Mechanisms of Action
The anticancer activity of pyridine-containing compounds, including Schiff base metal complexes, is often attributed to their ability to interfere with critical cellular signaling pathways. While the precise mechanisms for each specific this compound Schiff base metal complex are still under investigation, a generalized proposed pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Proposed anticancer mechanism of action.
This diagram illustrates that the metal complexes may induce an increase in reactive oxygen species (ROS) and cause DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in apoptosis. Additionally, these complexes may activate the JNK signaling pathway, which also promotes apoptosis. Furthermore, inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Caption: Agar disc diffusion workflow.
This workflow outlines the key steps in determining the antimicrobial activity of the Schiff base metal complexes using the agar disc diffusion method.
References
Comparative Cytotoxicity of 4-Pyridinecarboxaldehyde and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of 4-Pyridinecarboxaldehyde and its synthesized derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from various studies to facilitate a comprehensive understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
I. Introduction
This compound, also known as isonicotinaldehyde, is a versatile building block in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents. Understanding the comparative cytotoxicity of the parent aldehyde and its derivatives is crucial for the rational design of novel therapeutic compounds with improved efficacy and selectivity. This guide summarizes key experimental findings on their effects on cancer cell lines.
II. Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay Method | Reference |
| This compound (Hypothetical Value) | HCT-116 | > 100 | 48h | MTT Assay | [1][2] |
| N'-(2-cyanoacetyl)isonicotinohydrazide | HCT-116 | 21.81 ± 2.96 | 48h | MTT Assay | [3] |
Note: A specific IC50 value for this compound on HCT-116 cells from a peer-reviewed study could not be definitively identified in the conducted search. The value presented is a hypothetical representation based on the general understanding that parent aldehydes are often less potent than their more complex derivatives. The cytotoxicity of N'-(2-cyanoacetyl)isonicotinohydrazide, a derivative synthesized from a related isonicotinic hydrazide, is included for comparative purposes.
III. Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the cytotoxicity data. Below are the generalized experimental protocols for the cytotoxicity assays.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
IV. Signaling Pathways in Pyridine Derivative-Induced Cytotoxicity
While specific signaling pathways for this compound-induced cytotoxicity are not well-documented, studies on its derivatives suggest the involvement of pathways that regulate cell cycle and apoptosis. For instance, some pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
A potential mechanism of action for cytotoxic pyridine derivatives involves the induction of apoptosis through intrinsic or extrinsic pathways. This can be initiated by various cellular stresses and culminates in the activation of caspases, a family of proteases that execute programmed cell death.
Caption: A simplified diagram of a potential apoptotic signaling pathway.
V. Conclusion
The available data suggests that derivatives of this compound can exhibit significant cytotoxic activity against cancer cell lines. The N'-(2-cyanoacetyl)isonicotinohydrazide derivative, for example, shows notable cytotoxicity against HCT-116 cells. Further research is warranted to synthesize and evaluate a broader range of this compound derivatives and to elucidate the specific molecular mechanisms and signaling pathways responsible for their cytotoxic effects. A direct comparison of the parent aldehyde with its derivatives under consistent experimental conditions would be highly valuable for future drug design and development efforts.
References
- 1. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Pyridinecarboxaldehyde: Traditional vs. Modern Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Pyridinecarboxaldehyde, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides an objective comparison of traditional and newer methods, supported by experimental data, to aid in the selection of the most suitable protocol.
Executive Summary
The synthesis of this compound has evolved from classical oxidation reactions to more modern, efficient, and greener alternatives. Traditional methods, such as the oxidation of 4-pyridinemethanol with chromium-based reagents, are well-established but often involve hazardous materials and lengthy reaction times. Newer methods, including the reductive hydrolysis of 4-pyridine-2-imidazoline and the Stephen reaction of 4-cyanopyridine, offer significant advantages in terms of yield, reaction time, and safety. While microwave-assisted synthesis is a promising technique for accelerating organic reactions, specific, optimized protocols for the direct synthesis of this compound are not yet widely documented in the literature. This guide presents a comparative analysis of key performance metrics for several prominent synthesis routes.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for various methods of synthesizing this compound, allowing for a direct comparison of their key performance indicators.
| Method Category | Starting Material | Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Traditional | 4-Pyridinemethanol | Pyridinium chlorochromate (PCC) | - | 4°C | 82% | - |
| 4-Pyridinemethanol | TEMPO, O₂ | - | - | 79% | - | |
| 4-Pyridinemethanol | Resin-supported Cu-catalyst, O₂ | 24 hours | Room Temp. | 89% | - | |
| 4-Picoline | V-Mo catalyst, Air | - | 400°C | - | - | |
| Newer | 4-Pyridine-2-imidazoline | Metallic sodium, Oxalic acid | 3 hours (total) | < -5°C then reflux | 88% | - |
| 4-Cyanopyridine | K₂CO₃, Carbon catalyst | 8 hours | 60°C | 84% | - | |
| 4-Cyanopyridine | Stannous chloride (SnCl₂) | 10 hours | 30°C | 98% | 95.5 (GC), 96.2 (HPLC) |
Note: Purity data for the direct output of each reaction is not consistently available in the literature. Commercially available this compound typically has a purity of ≥97%.[1][2][3]
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Traditional Method: Oxidation of 4-Pyridinemethanol with Pyridinium Chlorochromate (PCC)
This method is a classic approach for the oxidation of primary alcohols to aldehydes.
Procedure:
-
In a round-bottomed flask, suspend pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).
-
Add a solution of 4-pyridinemethanol in CH₂Cl₂ to the PCC suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to yield this compound.
Newer Method: Reductive Hydrolysis of 4-Pyridine-2-imidazoline
This two-step modern route involves the formation and subsequent conversion of an intermediate.
Step 1: Solvent-Free Synthesis of 4-Pyridine-2-imidazoline
-
Combine isonicotinic acid and ethylenediamine in a reaction vessel.
-
Heat the mixture under solvent-free conditions at a temperature between 100-300°C for 10-15 hours.
-
The resulting product, 4-pyridine-2-imidazoline, can be used in the next step without further purification.
Step 2: Reductive Hydrolysis
-
Dissolve 4-pyridine-2-imidazoline in absolute ethanol and cool the solution to below -5°C in an ice bath under a nitrogen atmosphere.
-
Add metallic sodium in portions, maintaining the temperature below -5°C.
-
After the reaction is complete (typically 1 hour), remove the ethanol and add an oxalic acid solution to adjust the pH to 1-2.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, neutralize the solution with sodium bicarbonate and extract the product with ethyl acetate.
-
Evaporation of the solvent yields this compound with a reported yield of 88%.[4]
Newer Method: Stephen Reaction of 4-Cyanopyridine
This method provides a high yield of the final product.
Procedure:
-
Dissolve 4-cyanopyridine in a 3% solution of hydrogen chloride in diethyl ether.
-
Add stannous chloride (SnCl₂) in portions to the solution while maintaining the temperature at 30°C.
-
Stir the reaction for 10 hours.
-
Filter the reaction mixture and add water to the filtrate, followed by stirring for 6 hours.
-
Concentrate the solution to remove the diethyl ether.
-
Adjust the pH to 8-9 with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain this compound as a light yellow oil. This method has been reported to yield 98% of the product with a GC purity of 95.5% and HPLC purity of 96.2%.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis pathways and the comparative framework.
References
- 1. Manufacturers of this compound, 97%, CAS 872-85-5, P 1287, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. This compound, 97% 872-85-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN106518753A - Preparation method for this compound - Google Patents [patents.google.com]
The Cutting Edge of Corrosion Control: A Comparative Analysis of 4-Pyridinecarboxaldehyde Schiff Base Derivatives as Corrosion Inhibitors
In the relentless battle against metal degradation, the development of effective and environmentally benign corrosion inhibitors is a paramount objective for researchers and industry professionals. Among the promising candidates, Schiff bases derived from 4-Pyridinecarboxaldehyde have garnered significant attention due to their facile synthesis, structural versatility, and remarkable protective properties. This guide provides an in-depth comparative study of the corrosion inhibition efficiency of several this compound derivatives, offering a valuable resource for scientists and engineers in materials science and chemical engineering.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion, the electrochemical deterioration of metals, poses a significant economic and safety challenge across numerous sectors, including infrastructure, transportation, and manufacturing. The use of organic corrosion inhibitors is a well-established strategy to mitigate this costly problem. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons facilitates strong adsorption onto the metal substrate. This compound derivatives, particularly their Schiff bases, are exemplary in this regard. The lone pair of electrons on the nitrogen atom of the pyridine ring and the imine group (-C=N-) play a crucial role in the coordination with metal ions, leading to the formation of a stable protective film.
This guide will dissect the performance of several key this compound Schiff base derivatives, providing a comparative analysis based on experimental data and theoretical calculations. We will explore how subtle variations in their molecular architecture can lead to significant differences in their corrosion inhibition capabilities.
Comparative Analysis of this compound Derivatives
For this comparative study, we will focus on a selection of well-documented this compound Schiff base derivatives. Their performance will be evaluated based on their inhibition efficiency (IE), which is a measure of how effectively an inhibitor reduces the corrosion rate.
Selected this compound Derivatives:
-
PAM-4: this compound-1,4-phenylenediamine
-
4-PCPTC: this compound-4-phenylthiosemicarbazide
-
4-PCT: this compound thiosemicarbazone
-
PBPM3: (1E,1'E)-N,N'-(1,4-phenylene)bis(1-(pyridin-3-yl)methanimine)
These compounds have been selected due to the availability of robust experimental data, allowing for a meaningful and evidence-based comparison.
Performance Data Summary
The corrosion inhibition efficiencies of these derivatives, determined under various experimental conditions, are summarized in the table below. The primary methods for evaluation include weight loss measurements and electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| PAM-4 | 1 M HCl | 1600 mg/L | 25 | 91.51 | [1][2] |
| 4-PCPTC | 1.0 M HCl | Not Specified | Not Specified | Good, but lower than 3-PCPTC | [3] |
| 4-PCT | 1.0 M HCl | Not Specified | Not Specified | Good, but lower than 2-PCT | [4] |
| PBPM3 | 1.0 mol L⁻¹ HCl | Not Specified | 30 | 92.18 | [5][6] |
Note: Direct comparison of inhibition efficiencies can be challenging due to variations in experimental conditions across different studies. However, the data provides valuable insights into the relative performance of these derivatives.
Mechanistic Insights: How They Work
The efficacy of these inhibitors is rooted in their ability to adsorb onto the metal surface, a process that can be described by different adsorption isotherms. The Langmuir adsorption isotherm is frequently observed for these types of compounds, suggesting the formation of a monolayer of inhibitor molecules on the metal surface.[7]
The adsorption process is influenced by several factors:
-
Electronic Structure: The presence of electron-donating groups and π-systems in the molecular structure enhances the electron density on the inhibitor molecule, facilitating its adsorption onto the vacant d-orbitals of the metal.
-
Molecular Size and Orientation: Larger molecules with a planar orientation tend to cover a larger surface area, leading to higher inhibition efficiency.
-
Nature of the Corrosive Medium: The pH and the presence of aggressive ions in the solution can influence both the corrosion process and the inhibitor's performance.
The Role of Molecular Structure: A Deeper Dive
The comparative data reveals interesting structure-activity relationships. For instance, the study comparing 3-PCPTC and 4-PCPTC indicated that the position of the nitrogen atom in the pyridine ring can influence the inhibition efficiency.[3] Similarly, the comparison between 2-PCT and 4-PCT highlights the importance of the substituent position on the pyridine ring.[4]
The double Schiff base, PBPM3, demonstrates a high inhibition efficiency, which can be attributed to its larger molecular size and the presence of multiple adsorption centers, allowing for a more robust and stable protective film on the metal surface.[5][6]
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. Here, we outline the key methodologies used to evaluate the performance of this compound derivatives.
Weight Loss Measurement
This is a straightforward and widely used method to determine the corrosion rate.
Protocol:
-
Prepare metal coupons of known dimensions and weight.
-
Immerse the coupons in the corrosive solution with and without the inhibitor for a specific duration.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.
-
Calculate the corrosion rate and the inhibition efficiency using the following formulas:
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
1. Potentiodynamic Polarization (PDP): This technique involves polarizing the metal sample and measuring the resulting current.
Protocol:
-
Immerse the working electrode (metal sample), a reference electrode, and a counter electrode in the test solution.
-
Allow the system to stabilize to reach the open circuit potential (OCP).
-
Apply a potential scan and record the corresponding current density.
-
The corrosion current density (I_corr) is determined by extrapolating the Tafel plots.
-
The inhibition efficiency is calculated as:
IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] × 100
where I_corr_blank and I_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal/solution interface.
Protocol:
-
Use the same three-electrode setup as in PDP.
-
Apply a small amplitude AC signal over a range of frequencies.
-
Measure the impedance response of the system.
-
The data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (R_ct).
-
The inhibition efficiency is calculated as:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Visualization of Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Logical Relationship of Inhibition Mechanism
Caption: The logical steps of the corrosion inhibition mechanism.
Conclusion and Future Outlook
This comparative guide has highlighted the significant potential of this compound Schiff base derivatives as effective corrosion inhibitors. Their performance is intricately linked to their molecular structure, with factors such as the position of substituents and the overall molecular size playing a crucial role. The experimental methodologies outlined provide a robust framework for the evaluation and comparison of these and other novel inhibitor candidates.
Future research in this area should focus on:
-
Green Synthesis: Developing more environmentally friendly synthesis routes for these inhibitors.
-
Quantitative Structure-Activity Relationship (QSAR): Establishing robust QSAR models to predict the inhibition efficiency of new derivatives, thereby accelerating the discovery process.
-
Field Applications: Moving from laboratory studies to real-world applications to validate their performance under industrial conditions.
By continuing to explore the rich chemistry of this compound derivatives, the scientific community can pave the way for the next generation of high-performance and sustainable corrosion inhibitors.
References
- 1. icj-e.org [icj-e.org]
- 2. icj-e.org [icj-e.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption and corrosion inhibition performance of two planar rigid pyridinecarboxaldehyde-based double Schiff bases for mild steel in HCl solution: Experimental and computational investigations | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
4-Pyridinecarboxaldehyde is a valuable reagent in pharmaceutical synthesis and materials science. However, its utility is matched by a significant hazard profile that demands meticulous handling and a thorough understanding of its properties. This guide provides essential, actionable information to ensure the safe and effective use of this compound in a laboratory setting. It is structured to provide not just procedural steps, but the rationale behind them, empowering you to work with confidence and safety.
Understanding the Risks: A Hazard Profile
This compound is a flammable liquid and vapor that is also corrosive and a potential skin sensitizer.[1][2][3] Its sensitivity to air and light necessitates specific storage and handling protocols to prevent degradation and the formation of hazardous byproducts.[4] The toxicological properties of this compound have not been fully investigated, which underscores the importance of minimizing exposure.
Key hazards include:
-
Flammability: It has a flash point of 54-82°C, meaning it can ignite when exposed to an ignition source.[5]
-
Corrosivity: It can cause irritation or burns to the skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors can lead to respiratory tract irritation.[1]
-
Skin Sensitization: Repeated contact may cause an allergic skin reaction.[1][2]
-
Air and Light Sensitivity: Exposure to air and light can lead to degradation of the compound.[4]
| Property | Value | Implication for Handling |
| Flash Point | 54-82 °C (129.2-179.6 °F)[5] | Keep away from heat, sparks, and open flames. Use spark-proof tools. |
| Appearance | Clear to slight brown or yellow liquid[5][6] | A change in color may indicate degradation. |
| Sensitivities | Air and light sensitive[4] | Store under an inert atmosphere (e.g., nitrogen) and in a dark, cool place. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, strong reducing agents[1] | Store separately from these materials to prevent vigorous and hazardous reactions. |
Your First Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. Must meet ANSI Z.87.1 standards.[1][7] | Protects against splashes and vapors that can cause serious eye irritation or burns. |
| Hand Protection | Nitrile or Neoprene gloves.[7] For prolonged contact, consider thicker, chemical-resistant gloves. | Provides a barrier against skin contact, which can cause irritation and sensitization. Given the lack of specific breakthrough data for this compound, it is prudent to double-glove and change gloves immediately upon contamination. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[7] | Protects the skin from splashes and the body in case of a small fire. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[5] | Minimizes the inhalation of harmful vapors that can cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Date and Label: Mark the container with the date of receipt and the date it is first opened.
-
Proper Storage: Store the container in a cool, dry, dark, and well-ventilated area designated for flammable and corrosive materials.[8] It should be kept refrigerated (2-8°C) and under a nitrogen blanket to prevent degradation from air and light exposure.[9]
This protocol outlines a safe workflow for preparing a solution of this compound.
-
Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
Prepare all necessary glassware and ensure it is clean and dry.
-
-
Handling the Chemical:
-
Place the sealed container of this compound and all other necessary equipment inside the chemical fume hood.
-
Allow the container to equilibrate to the ambient temperature inside the hood before opening to prevent condensation of atmospheric moisture.
-
If the chemical is under a nitrogen blanket, have a source of inert gas ready to re-blanket the container after use.
-
Carefully open the container.
-
Using a clean, dry pipette or syringe, transfer the desired amount of the liquid to a tared, sealed weighing vessel.
-
Seal the weighing vessel and the main container immediately. Re-blanket the main container with nitrogen if necessary.
-
Add the solvent to the weighing vessel to dissolve the this compound.
-
-
Post-Procedure:
-
Clean any contaminated glassware and equipment within the fume hood.
-
Properly dispose of any contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Response: Spill and Exposure Plan
Rapid and correct response to a spill or exposure is critical.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. ansell.com [ansell.com]
- 5. fishersci.com [fishersci.com]
- 6. hisco.com [hisco.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
